Product packaging for Dihydroresveratrol(Cat. No.:CAS No. 151363-17-6)

Dihydroresveratrol

Cat. No.: B186802
CAS No.: 151363-17-6
M. Wt: 230.26 g/mol
InChI Key: HITJFUSPLYBJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydroresveratrol is a stilbenol that is 1,1'-ethane-1,2-diyldibenzene with hydroxy groups at positions 1, 3 and 4'. It has a role as a xenobiotic metabolite and a plant metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B186802 Dihydroresveratrol CAS No. 151363-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h3-9,15-17H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITJFUSPLYBJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973983
Record name Dihydroresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58436-28-5
Record name Dihydroresveratrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58436-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroresveratrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058436285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDRORESVERATROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBY43AY0TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dihydroresveratrol natural sources and biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Dihydroresveratrol: Natural Sources and Biosynthesis

Introduction

This compound, a dihydrostilbenoid, is a natural polyphenol with emerging interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant effects[1][2]. Structurally similar to its well-known precursor, resveratrol, this compound exhibits distinct biological activities and may possess better bioavailability[3]. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound is found in a variety of plant species and is also a significant metabolite of resveratrol produced by gut microbiota.

Plant Sources

This compound has been identified as a phytoalexin in several plant families, often produced in response to stress, such as fungal infections or injury[4]. Key plant sources include:

  • Orchidaceae Family: Genera such as Dendrobium, Dioscorea, and Bulbophyllum are known to produce this compound[1][2][5].

  • Cannabis sativa L.: This plant produces this compound as a non-cannabinoid estrogenic compound[2][6].

  • Wine: this compound is naturally present in wine, likely originating from the grapevines (Vitis vinifera)[1][6][7]. Grapes are a primary source of resveratrol, which can be converted to this compound[8][9].

  • Maackia amurensis: This plant is a known source of this compound[4][10].

  • Hydrangea serrata: this compound has been reported in this plant species[10].

  • Arachis hypogaea (Peanut): Peanut roots, in particular, have been identified as a source of resveratrol, and likely contain this compound as well[11][12][13][14].

Microbial Metabolism

A primary source of this compound in mammals is the microbial hydrogenation of dietary resveratrol in the intestine. Gut microbiota metabolize trans-resveratrol by reducing the double bond in its structure to form this compound[1][6][15][16][17]. This biotransformation is significant, as studies have shown that this compound and its conjugates can be more abundant in tissues than resveratrol itself after oral consumption[16][17]. The composition of an individual's gut microbiota can influence the extent of this conversion[16][17].

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the biosynthesis of resveratrol, which is produced via the phenylpropanoid pathway in plants. This compound is then formed through the reduction of resveratrol.

Resveratrol Biosynthesis in Plants

The synthesis of resveratrol begins with the amino acids phenylalanine or tyrosine. The key steps are as follows:

  • Formation of p-Coumaroyl-CoA: Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) . Alternatively, tyrosine can be directly converted to p-coumaric acid by tyrosine ammonia-lyase (TAL) . Finally, p-coumaric acid is activated to p-coumaroyl-CoA by 4-coumaroyl-CoA ligase (4CL) [18][19].

  • Condensation to form Resveratrol: Stilbene synthase (STS) , a key enzyme in this pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce trans-resveratrol[18][20][21].

Resveratrol Biosynthesis cluster_sts Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA Resveratrol trans-Resveratrol p_Coumaroyl_CoA->Resveratrol Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol PAL PAL C4H C4H _4CL 4CL STS STS PAL_pos C4H_pos _4CL_pos STS_pos

Caption: Biosynthesis of trans-resveratrol from phenylalanine.

Conversion to this compound

In mammals, the conversion of resveratrol to this compound is primarily carried out by the gut microbiota through hydrogenation of the double bond[6][15][16]. This process is a reduction reaction.

This compound Formation Resveratrol trans-Resveratrol This compound This compound Resveratrol->this compound Hydrogenation (Gut Microbiota)

Caption: Conversion of trans-resveratrol to this compound.

Quantitative Data

The concentration of this compound and its precursor, resveratrol, varies significantly among natural sources.

Natural SourceCompoundConcentrationReference
Vitis vinifera 'Concord' (Berry Skin)Total Resveratrols146.60 µg/g FW[8]
Vitis vinifera 'Russian Concord' (Berry Skin)Total Resveratrols0.5 µg/g FW[8]
Peanut (Arachis hypogaea) Sprouts (Kalasin 2)trans-Resveratrol6.44 µg/g DW[22]
Fusarium equiseti (Endophytic Fungus)Resveratrol52.3 µg/mL[23]
Alternaria sp. MG1 (Endophytic Fungus)Resveratrol240.57 µg/L (UV induced)[18]

Note: Data for this compound concentrations in many plant sources are not as widely reported as for resveratrol. The values for resveratrol are provided as an indication of precursor availability.

Experimental Protocols

Extraction and Isolation of this compound

Objective: To extract and isolate this compound from a plant matrix or biological sample.

Methodology based on protocols for resveratrol and its metabolites[4][11][24][25]:

  • Sample Preparation:

    • Plant material (e.g., peanut roots, grape skins) should be freeze-dried and ground into a fine powder[11][25].

    • Biological fluids (e.g., plasma, urine) may require acidification and deproteinization[4].

  • Extraction:

    • Solid-Liquid Extraction: Macerate the powdered sample with a solvent such as 80-95% ethanol or methanol, often with reflux extraction for several hours[11][24]. The process is typically repeated multiple times to ensure complete extraction.

    • Solid-Phase Extraction (SPE): For liquid samples like plasma or urine, an SPE cartridge (e.g., C18) is used. The sample is loaded, washed, and the compound of interest is eluted with a solvent like methanol[4][15][26].

  • Purification:

    • Liquid-Liquid Extraction: The crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to remove impurities.

    • Column Chromatography: Further purification can be achieved using normal-phase (e.g., silica gel) or reversed-phase (e.g., C18) column chromatography[26].

    • Semi-preparative HPLC: For high-purity isolation, semi-preparative reversed-phase HPLC is the method of choice[26]. A gradient of acetonitrile and acidified water is commonly used as the mobile phase[26].

Extraction and Isolation Workflow Start Plant Material / Biological Sample Prep Sample Preparation (Grinding / Acidification) Start->Prep Extraction Extraction (Solvent or SPE) Prep->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification HPLC Semi-Preparative HPLC Purification->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: General workflow for the extraction and purification of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in a sample.

Methodology based on Juan et al. (2010)[4][15]:

  • Instrumentation: An HPLC system equipped with a diode-array detector (DAD) or a mass spectrometer (MS).

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% acetic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: this compound can be detected by its UV absorbance, typically around 276 nm[4]. For higher sensitivity and specificity, LC-MS is used.

  • Quantification: A standard curve is generated using a pure this compound standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.

  • Validation: The method should be validated for linearity, precision, accuracy, recovery, and limits of detection and quantification[4][15].

Stilbene Synthase (STS) Enzyme Assay

Objective: To measure the activity of STS, the key enzyme in resveratrol biosynthesis.

Methodology based on protocols for STS characterization[27]:

  • Enzyme Source: Recombinantly expressed and purified STS from a source like Vitis vinifera or Polygonum cuspidatum expressed in E. coli[27].

  • Reaction Mixture: A buffered solution containing the purified STS enzyme, p-coumaroyl-CoA, and malonyl-CoA.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific time.

  • Reaction Termination: The reaction is stopped by adding an acid and extracting the product with an organic solvent like ethyl acetate.

  • Product Analysis: The amount of resveratrol produced is quantified by HPLC, as described in the previous protocol.

  • Kinetic Analysis: By varying the substrate concentrations (p-coumaroyl-CoA and malonyl-CoA), kinetic parameters such as Km and Vmax can be determined. A study comparing STS from Vitis vinifera and Polygonum cuspidatum found that the catalytic efficiency (kcat/Km) of the latter was 2.4 times higher[27].

Conclusion

This compound is a promising natural compound with significant biological potential. Its presence in various plants and as a major metabolite of resveratrol highlights its relevance in both phytochemistry and human health. The biosynthetic pathway, originating from the well-understood phenylpropanoid pathway, offers opportunities for metabolic engineering to enhance its production in microbial or plant-based systems. The experimental protocols detailed in this guide provide a solid foundation for researchers to extract, quantify, and study the biosynthesis of this compound, facilitating further exploration of its therapeutic applications.

References

The Origin of Dihydroresveratrol in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydroresveratrol (DHR), a dihydrostilbenoid polyphenol, is gaining significant attention in the scientific community for its notable biological activities, which in some cases surpass those of its well-known precursor, resveratrol. Understanding the natural origins of this compound is critical for researchers in pharmacology, natural product chemistry, and drug development. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to this compound in nature, summarizes its prevalence, and details the experimental protocols used for its study. This compound originates from two primary sources: direct biosynthesis in certain plant species and as a major metabolite of resveratrol produced by intestinal microflora.

Natural Occurrence and Biosynthetic Pathways

This compound's presence in nature is the result of distinct biochemical routes. While it is found endogenously in a number of plants, its most significant source in mammals is via the microbial transformation of dietary resveratrol.

Direct Biosynthesis in Plants

In specific plant families, this compound is synthesized de novo through a branch of the phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the key precursors required for stilbenoid synthesis.

The central reaction is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. Unlike the synthesis of resveratrol, which is catalyzed by stilbene synthase (STS), the direct formation of this compound is catalyzed by a distinct enzyme known as bibenzyl synthase (BBS) . A notable example is the enzyme DoBS1, identified in Dendrobium officinale, which directly produces this compound without a resveratrol intermediate[1]. This enzymatic step involves a reduction of the polyketide intermediate before cyclization and aromatization, thus bypassing the formation of the characteristic stilbene double bond found in resveratrol.

Plants known to produce this compound and other dihydrostilbenoids include species from the genera Dendrobium, Dioscorea, and Bulbophyllum, as well as Cannabis sativa[2][3].

Plant_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway LP L-Phenylalanine PAL PAL LP->PAL CA Cinnamic Acid C4H C4H CA->C4H PCA p-Coumaric Acid CL4 4CL PCA->CL4 PCOA p-Coumaroyl-CoA BBS Bibenzyl Synthase (BBS) PCOA->BBS MCOA 3x Malonyl-CoA MCOA->BBS DHR This compound PAL->CA C4H->PCA CL4->PCOA BBS->DHR

Figure 1. Direct plant biosynthesis of this compound via Bibenzyl Synthase.
Microbial Metabolism of Resveratrol

In mammals, including humans, this compound is predominantly formed following the oral consumption of resveratrol-rich foods like grapes, blueberries, and wine[2][4]. After ingestion, unabsorbed resveratrol passes to the colon, where it is metabolized by the gut microbiota[5][6][7]. The central transformation is the hydrogenation of the α,β-double bond of resveratrol, which converts it into this compound[2][3].

Recent research has identified specific enzymes responsible for this bioconversion. A key enzyme, Resveratrol Reductase (RER) , was isolated from the human gut bacterium Eggerthella lenta. This ene-reductase efficiently catalyzes the reduction of resveratrol to this compound, which is then absorbed into circulation[8]. This microbial metabolite is often found in plasma and tissues at higher concentrations than resveratrol itself, suggesting it plays a significant role in the overall biological effects attributed to dietary resveratrol[9].

Microbial_Metabolism Res Resveratrol (from diet) Microbe Gut Microbiota (e.g., Eggerthella lenta) Res->Microbe DHR This compound (metabolite) Enzyme Resveratrol Reductase (RER) Microbe->Enzyme contains Enzyme->DHR Hydrogenation

Figure 2. Microbial conversion of resveratrol to this compound in the gut.

Quantitative Data on Natural Occurrence

Quantitative data for this compound in natural sources are still emerging and less comprehensive than for resveratrol. The following table summarizes available information on its presence.

Natural SourcePart/TypeConcentration / ContentReference(s)
Dendrobium spp.StemsPresent; detected as a key intermediate in bibenzyl synthesis. Absolute quantitative data is limited and species-dependent.[1][10][11][12]
WineRed and WhiteFound in trace amounts as a dihydrostilbenoid. Concentrations are significantly lower than resveratrol.[2][13][14]
Cannabis sativaAerial partsIdentified as a non-cannabinoid constituent.[2][15]
Mammalian MetabolismPlasma, Urine, FecesMajor metabolite after oral resveratrol intake. DHR and its conjugates can be more abundant than resveratrol itself in circulation.[9][16][17]

Experimental Protocols

The study of this compound requires precise methodologies for its extraction, quantification, and the characterization of its biosynthetic pathways.

Protocol: Extraction and Quantification of this compound from Plant Material

This protocol outlines a general workflow for analyzing this compound content in plant tissues, such as Dendrobium stems.

  • Sample Preparation:

    • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the tissue to remove water and grind into a fine, homogenous powder.

    • Accurately weigh approximately 100-500 mg of the dried powder for extraction.

  • Solvent Extraction:

    • Add 10 mL of 80% methanol (v/v) to the weighed sample in a conical tube.

    • Vortex thoroughly to ensure complete mixing.

    • Perform ultrasonic-assisted extraction in a sonication bath for 30 minutes at room temperature. Repeat this step twice more with fresh solvent, pooling the supernatants.

    • Centrifuge the pooled extract at 10,000 x g for 15 minutes to pellet solid debris.

  • Purification (Optional but Recommended):

    • Evaporate the supernatant to dryness under a stream of nitrogen gas.

    • Reconstitute the residue in 1 mL of 10% methanol.

    • Load the reconstituted sample onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the stilbenoids with 5 mL of 100% methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 500 µL) of mobile phase for analysis.

  • Quantification by HPLC-MS/MS:

    • Instrumentation: High-Performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (MS/MS).

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be 5-95% B over 10-15 minutes.

    • Detection: Use Multiple Reaction Monitoring (MRM) mode on the MS/MS. For this compound (C14H14O3, M.W. 230.26), monitor specific precursor-to-product ion transitions (e.g., m/z 229 → 121, 229 → 107 in negative ion mode) for high selectivity and sensitivity.

    • Quantification: Generate a standard curve using an analytical standard of pure this compound (typically from 1 ng/mL to 1000 ng/mL) to calculate the concentration in the sample.

Protocol: In Vitro Microbial Conversion of Resveratrol to this compound

This protocol describes a method to demonstrate the conversion of resveratrol by a microbial consortium, such as that from a fecal slurry.

  • Preparation of Fecal Slurry:

    • Obtain a fresh human or animal fecal sample. All subsequent steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber).

    • Prepare a 10% (w/v) slurry by homogenizing the fecal sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like cysteine).

    • Filter the slurry through sterile gauze to remove large particulate matter.

  • Anaerobic Incubation:

    • In the anaerobic chamber, dispense 9 mL of the fecal slurry into sterile, airtight culture tubes.

    • Prepare a stock solution of trans-resveratrol in DMSO.

    • Spike the fecal slurries with resveratrol to a final concentration of 50-100 µM. Include a vehicle control (DMSO only) and a time-zero control (sample immediately processed).

    • Seal the tubes and incubate at 37°C with gentle shaking.

  • Time-Course Sampling and Processing:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), remove an aliquot (e.g., 500 µL) from the incubation tube.

    • Immediately add 1 mL of ice-cold acetonitrile to the aliquot to precipitate proteins and stop microbial activity.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Analysis by HPLC-MS/MS:

    • Analyze the supernatant using the same HPLC-MS/MS method described in Protocol 3.1.

    • Monitor the MRM transitions for both resveratrol and this compound.

    • Plot the concentration of resveratrol and this compound over time. A successful experiment will show a time-dependent decrease in the resveratrol signal and a corresponding increase in the this compound signal.

Conclusion

The origin of this compound in nature is a tale of two distinct pathways. It is both a primary phytoalexin directly synthesized in plants like Dendrobium via bibenzyl synthase, and a key secondary metabolite produced by the gut microbiota's action on dietary resveratrol via resveratrol reductase. This dual origin underscores its prevalence and biological relevance. For researchers and drug development professionals, recognizing these pathways is crucial for understanding the compound's pharmacokinetics, bioavailability, and therapeutic potential. Future work in metabolic engineering may leverage these natural biosynthetic routes to produce this compound on a larger scale for clinical investigation.

References

Dihydroresveratrol: An In-depth Technical Guide to its In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (DHR), a natural polyphenol and a metabolite of resveratrol, is emerging as a compound of significant interest in biomedical research and drug development. Its diverse pharmacological activities, demonstrated in a range of in vitro models, underscore its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its antioxidant, anti-inflammatory, anti-adipogenic, anticancer, and enzyme-inhibitory properties. Detailed experimental protocols for key assays and curated quantitative data are presented to facilitate further research and development. Signaling pathways modulated by this compound are visualized to offer a clear understanding of its molecular interactions.

Core In Vitro Mechanisms of Action

This compound exerts its biological effects through a multi-faceted approach, influencing several key cellular and molecular pathways. In vitro studies have elucidated its role in mitigating oxidative stress, reducing inflammation, inhibiting cancer cell proliferation, and modulating metabolic processes.

Antioxidant Activity

This compound has demonstrated potent antioxidant properties in various in vitro assays. It can directly scavenge free radicals and also activate endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway.[1][2] Under conditions of oxidative stress, this compound treatment has been shown to rescue the expression of Nrf2 and promote the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase 4 (GPX4).[2] This activation of the Nrf2 signaling cascade is linked to the phosphorylation of AMP-activated protein kinase (AMPK).[2]

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory signaling pathways. In vitro studies have shown that it can suppress the activation of nuclear factor-kappa B (NF-κB) and the phosphatidylinositol 3-kinase (PI3K) pathway, both of which are central to the inflammatory response.[3] Furthermore, this compound has been observed to reduce the production of pro-inflammatory cytokines like IL-1β and IL-6.[4][5]

Anti-Adipogenic and Metabolic Regulation

This compound has been shown to inhibit the differentiation of pre-adipocytes into mature adipocytes.[1][6] This anti-adipogenic effect is mediated through the activation of the AMPK/SIRT1 signaling pathway, which in turn inhibits p38 mitogen-activated protein kinase (MAPK) proteins.[1][6] Activation of AMPK also leads to the phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing intracellular lipid accumulation.[1][6]

Anticancer Activity

In vitro studies have demonstrated the cytotoxic and anti-proliferative effects of this compound against various cancer cell lines. It has shown efficacy against human colon cancer cells (HCT-116) and renal cancer cells.[7][8] The anticancer effects of this compound are suggested to be cancer cell-specific, with minimal impact on the growth of normal cells.[7]

Enzyme Inhibition: Tyrosinase

This compound is a potent inhibitor of tyrosinase, a key enzyme in melanin synthesis. Its inhibitory activity has been shown to be significantly stronger than that of resveratrol and the well-known tyrosinase inhibitor, kojic acid.[9] The bibenzyl structure of this compound is thought to provide greater flexibility, allowing for more effective interaction with the enzyme's active site.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound.

Table 1: Enzyme Inhibition

EnzymeSubstrateInhibitorIC50 (µM)Cell Line/SystemReference
Mushroom TyrosinaseL-DOPADihydrooxyresveratrol0.3 ± 0.05-[9]
Mushroom Tyrosinase-This compound335.39 ± 7.98-[10]

Table 2: Cytotoxicity

CompoundCell LineIC50 (µM)Reference
This compoundHepG2558.7[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in vitro.

DHR_AMPK_SIRT1_Pathway DHR This compound AMPK AMPK DHR->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates ACC ACC AMPK->ACC phosphorylates (inhibits) p38MAPK p38 MAPK SIRT1->p38MAPK inhibits Adipogenesis Adipogenesis p38MAPK->Adipogenesis promotes Lipid_Accumulation Lipid Accumulation ACC->Lipid_Accumulation

Caption: this compound activates the AMPK/SIRT1 pathway to inhibit adipogenesis.

DHR_Nrf2_Pathway Oxidative_Stress Oxidative Stress DHR This compound Oxidative_Stress->DHR AMPK AMPK DHR->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates GPX4 GPX4 Nrf2->GPX4 upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response GPX4->Antioxidant_Response Antioxidant_Response->Oxidative_Stress mitigates

Caption: this compound mitigates oxidative stress via the AMPK/Nrf2 pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]

  • Reagent Preparation:

    • Prepare a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS).[11][12] Filter sterilize the solution.[11][12]

    • Prepare a solubilization solution (e.g., SDS-HCl solution).[13]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and culture with the test compound (this compound) for the desired time.[13]

    • Remove the culture medium.[11][12]

    • Add 10 µL of the MTT stock solution to each well.[13]

    • Incubate the plate at 37°C for 1-4 hours.[13][14]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

    • Incubate the plate for a further 4 hours at 37°C or overnight in a humidified atmosphere.[13]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat cells with This compound Start->Treat Add_MTT Add MTT solution Treat->Add_MTT Incubate1 Incubate (1-4 hours) Add_MTT->Incubate1 Add_Solubilizer Add solubilization solution Incubate1->Add_Solubilizer Incubate2 Incubate (4 hours to overnight) Add_Solubilizer->Incubate2 Read_Absorbance Read absorbance (570 nm) Incubate2->Read_Absorbance End Analyze data Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[15][16][17] It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.[17] The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.[16][17]

  • Sample Preparation and Lysis:

    • Treat cells with this compound for the desired time.[15]

    • Wash cells with 1X PBS.[15]

    • Lyse cells by adding 1X SDS sample buffer.[15]

    • Sonicate the sample to complete cell lysis and shear DNA.[15]

    • Heat the sample to 95–100°C for 5 minutes, then cool on ice.[15]

    • Centrifuge to pellet cellular debris.[15]

  • Gel Electrophoresis and Transfer:

    • Load protein samples onto an SDS-PAGE gel.[15]

    • Run the gel to separate proteins by size.[17]

    • Electrotransfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[15][16]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[15]

    • Wash the membrane three times with TBST for 5-10 minutes each.[15][17]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]

    • Wash the membrane again three times with TBST.[17][18]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[16]

Western_Blot_Workflow Start Protein Extraction & Lysis SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection End Data Analysis Detection->End

Caption: General workflow for Western Blotting.

Antioxidant Capacity Assays

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[19][20]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1mM or 10⁻³ M) in methanol or ethanol.[21][22] This solution should be freshly prepared and protected from light.[21]

  • Protocol:

    • Add various concentrations of the test compound (this compound) to the DPPH solution.[22]

    • Shake the mixture vigorously and allow it to stand at room temperature in the dark for 30 minutes.[22]

    • Measure the absorbance at 517 nm using a spectrophotometer.[21][22]

    • Ascorbic acid or Trolox can be used as a positive control.[22][23]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[24][25][26]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[24][27]

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.[24][27]

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[25][27]

  • Protocol:

    • Add a small volume (e.g., 10 µL) of the test sample (this compound) at various concentrations to a larger volume (e.g., 100-200 µL) of the diluted ABTS•+ solution.[27]

    • Incubate the mixture at room temperature for a short period (e.g., 6-10 minutes).[27]

    • Measure the absorbance at 734 nm.[24][27]

    • Trolox is typically used as a standard to create a calibration curve.[24]

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

The in vitro evidence strongly supports the potential of this compound as a bioactive compound with multiple therapeutic applications. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and metabolism provides a solid foundation for its further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising natural molecule. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical and clinical settings.

References

Dihydroresveratrol: A Prominent Metabolite of Resveratrol with Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a well-studied polyphenol found in grapes and other plants, has garnered significant attention for its potential health benefits, including anti-inflammatory, anti-cancer, and antioxidant properties. However, the therapeutic application of resveratrol is often hampered by its low bioavailability and rapid metabolism. Upon oral administration, resveratrol undergoes extensive modification by the gut microbiota, leading to the formation of various metabolites. Among these, dihydroresveratrol (DHR) has emerged as a key player, exhibiting biological activities that can surpass those of its parent compound at physiologically relevant concentrations.[1][2][3] This technical guide provides a comprehensive overview of this compound as a metabolite of resveratrol, focusing on its biosynthesis, chemical properties, biological activities, and the experimental methodologies used to study it.

Biosynthesis and Chemical Properties

This compound is a stilbenoid, structurally similar to resveratrol but lacking the double bond in the ethylene bridge.[4] It is primarily formed in the intestine through the hydrogenation of resveratrol's double bond by gut microflora.[4] This biotransformation is a critical step in the in vivo processing of resveratrol.[1][2][3]

Chemical and Physical Properties of this compound
PropertyValueReference
Chemical Formula C14H14O3
Molar Mass 230.26 g/mol
IUPAC Name 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol
CAS Number 58436-28-5
Melting Point 155-157°C[5]
Boiling Point 430.3±14.0 °C (Predicted)[5]
Density 1.291±0.06 g/cm3 (Predicted)[5]
Solubility Soluble in DMSO (up to 40 mg/ml) and Ethanol (up to 30 mg/ml)[5]

Biological Activities of this compound

Recent studies have highlighted that this compound is not merely an inactive metabolite but possesses potent biological activities, in some cases exceeding those of resveratrol.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.[1] This effect is, at least in part, mediated by the downregulation of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[1]

Anti-cancer Activity

This compound exhibits anti-proliferative and anti-clonogenic effects on various cancer cell lines.[1][3] Studies have shown that at concentrations found in mouse tissues after oral resveratrol administration, this compound and another metabolite, lunularin, have stronger anti-cancer effects than resveratrol itself.[1][2][3]

Modulation of Cellular Signaling Pathways

This compound has been found to modulate key cellular signaling pathways involved in metabolism and cellular stress responses. Notably, it can activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathway, which plays a crucial role in cellular energy homeostasis and has implications for metabolic diseases.

Quantitative Data Summary

The following tables summarize the quantitative data on the tissue distribution of this compound after oral administration of resveratrol to mice and its in vitro biological activities.

Concentrations of this compound and its Conjugates in Mouse Tissues

Concentrations measured in mice after 4 weeks of oral administration of resveratrol. Data are presented as mean ± SEM.

Tissue/FluidThis compound (DHR) (nmol/g or nmol/mL)DHR + DHR-conjugates (nmol/g or nmol/mL)Reference
Liver Not specified~15[1]
Kidney Not specified14.3[1][3]
Serum Not specified~0.6[1]
Bile Not specified~25[1]
Colon Tissue 42.8Not specified[3]
In Vitro Biological Activities of this compound
AssayCell LineConcentrationEffectReference
Anti-proliferative 786-O (Renal Carcinoma)1.5x physiological conc.Moderate inhibition[1][3]
Anti-proliferative A498 (Renal Carcinoma)1.5x physiological conc.Moderate inhibition[1][3]
Anti-inflammatory (NO production) mTLR-4 cells1.5x physiological conc.Significant inhibition[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound.

Extraction and Quantification of this compound and its Metabolites from Biological Tissues by LC-MS/MS

1. Sample Preparation:

  • Plasma/Serum/Bile/Urine: Acidify samples with 2.5% acetic acid in acetonitrile to precipitate proteins. Vortex mix and incubate on ice for 20 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under vacuum. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[1]

  • Tissues (Liver, Kidney, Colon, etc.): Homogenize tissue samples using a bead ruptor in a methanol/water/acetic acid (80:20:2.5) solution. Centrifuge the homogenate to pellet debris. Collect the supernatant for analysis. For quantification of conjugates, a portion of the supernatant can be treated with β-glucuronidase and sulfatase.[1]

2. HPLC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column. A typical mobile phase consists of A: 5% acetonitrile in water and B: 100% acetonitrile. A gradient elution can be employed, for example, starting at 15% B, linearly increasing to 70% B over 18 minutes, holding for 3 minutes, followed by re-equilibration.[6]

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization mode. Optimized parameters may include an ion spray voltage of 3.5 kV, an ion transfer tube temperature of 325°C, and a vaporizer temperature of 275°C.[6]

  • MRM Transitions: Monitor the following precursor to product ion transitions (m/z):

    • This compound: 229.0 -> [fragment ions]

    • DHR-sulfate: 309.0 -> 229.0

    • DHR-glucuronide: 405.1 -> 229.0[6]

Cell Viability and Proliferation Assays (MTT Assay)
  • Seed cells in a 96-well plate at a density of 8,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution (0.5 mg/mL) to each well and incubate at 37°C for 3 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 450 nm using a microplate reader.

Clonogenic Survival Assay
  • Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to attach.

  • Treat the cells with this compound or vehicle control.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Fix the colonies with a solution of methanol and acetic acid.

  • Stain the colonies with crystal violet.

  • Count the number of colonies (typically defined as a cluster of at least 50 cells).

Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
  • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

  • After 24 hours, collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent.

Western Blot Analysis of Key Signaling Proteins (AMPK, SIRT1, p-p65)
  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AMPK, total AMPK, SIRT1, phospho-p65) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

NF-κB Activity Reporter Assay
  • Use a cell line stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or SEAP).

  • Seed the reporter cells in a 96-well plate.

  • Pre-treat the cells with this compound.

  • Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).

  • After the appropriate incubation time, measure the reporter gene activity (luciferase activity or SEAP levels in the supernatant).

Visualizations

Metabolic and Signaling Pathways

cluster_gut Gut Lumen cluster_absorption Intestinal Absorption & Systemic Circulation Resveratrol Resveratrol GutMicrobiota Gut Microbiota Resveratrol->GutMicrobiota Hydrogenation of double bond This compound This compound GutMicrobiota->this compound SystemicCirculation Systemic Circulation (Biological Effects) This compound->SystemicCirculation Absorption

Caption: Biosynthesis of this compound from Resveratrol by Gut Microbiota.

cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB InflammatoryGenes Inflammatory Gene Expression (e.g., iNOS) DHR This compound DHR->IKK Inhibition NFkB_nuc->InflammatoryGenes Activation

Caption: Inhibition of the TLR4-mediated NF-κB Pathway by this compound.

DHR This compound AMPK AMPK DHR->AMPK Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 Activation ActiveSIRT1 Active SIRT1 SIRT1->ActiveSIRT1 Downstream Downstream Targets (e.g., PGC-1α, reduced adipogenesis) ActiveSIRT1->Downstream

References

The Intestinal Crucible: A Technical Guide to the Gut Microbiota's Conversion of Resveratrol to Dihydroresveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant scientific interest for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. However, the bioavailability of resveratrol is notably low due to its rapid metabolism in the intestine and liver.[1] A crucial aspect of resveratrol's bioactivity lies in its transformation by the gut microbiota into various metabolites, with dihydroresveratrol (DHR) being one of the most prominent.[2] This technical guide provides an in-depth exploration of the microbial conversion of resveratrol to this compound, detailing the key bacterial players, the enzymatic machinery, influencing factors, and the downstream physiological implications. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of resveratrol and its microbial metabolites.

Key Bacterial Species and Enzymes in this compound Production

The conversion of resveratrol to this compound is not a ubiquitous capability among gut bacteria. Specific species have been identified as primary producers of this metabolite. The hydrogenation of the double bond in the stilbene structure of resveratrol is the key chemical reaction leading to the formation of this compound.[3]

Identified Bacterial Species:

Recent research has pinpointed several key bacterial species responsible for the hydrogenation of resveratrol to this compound. These include:

  • Eggerthella lenta : This species has been identified as a highly efficient metabolizer of resveratrol.[4][5] A novel resveratrol reductase (RER) was discovered in Eggerthella lenta J01, which specifically catalyzes the hydrogenation of the C9–C10 double bond of resveratrol.[4][6]

  • Slackia equolifaciens : This bacterium is a known producer of this compound from resveratrol.[7][8]

  • Adlercreutzia equolifaciens : Alongside Slackia equolifaciens, this species has been identified as a key bacterium responsible for converting resveratrol into this compound.[7][9] A novel species, Adlercreutzia rubneri, has also been shown to metabolize resveratrol to this compound.[10]

  • Lactobacillus and Bifidobacterium species : Some studies suggest that certain strains of Lactobacillus and Bifidobacterium can contribute to the production of resveratrol from its precursor, piceid, and may also be involved in the subsequent conversion to this compound.[11]

The conversion efficiency can vary significantly between individuals, likely due to differences in the composition of their gut microbiota.[7]

Biochemical Pathway of this compound Production

The biotransformation of resveratrol to this compound is a reductive process targeting the alkene double bond in the stilbene backbone.

Enzymatic Reaction:

The core of this conversion is the enzymatic reduction of the Cα-Cβ double bond of the stilbene core of resveratrol. A recently identified resveratrol reductase (RER) from Eggerthella lenta J01, a novel class of ene-reductase, has been shown to specifically catalyze this hydrogenation.[4][6]

Below is a diagram illustrating the conversion of resveratrol to this compound.

Resveratrol_to_DHR Resveratrol Resveratrol Enzyme Resveratrol Reductase (RER) (e.g., from Eggerthella lenta) Resveratrol->Enzyme DHR This compound Enzyme->DHR + 2H+ + 2e-

Biochemical conversion of resveratrol to this compound.

Quantitative Analysis of Resveratrol to this compound Conversion

The efficiency of this compound production from resveratrol varies depending on the bacterial species and the experimental conditions. The following table summarizes available quantitative data on this conversion.

Bacterial SpeciesInitial Resveratrol ConcentrationIncubation TimeConversion/YieldReference
Lactobacillus acidophilusNot specified2 hours21% hydrolysis of piceid to resveratrol[11]
Lactobacillus acidophilusNot specified6 hours47% hydrolysis of piceid to resveratrol[11]
Lactobacillus acidophilusNot specified24 hours100% conversion of piceid to resveratrol[11]
Lactobacillus caseiNot specified6 hours36% hydrolysis of piceid to resveratrol[11]
Lactobacillus plantarumNot specified6 hours26% hydrolysis of piceid to resveratrol[11]
Bifidobacterium infantisNot specified30 minutes100% hydrolysis of piceid to resveratrol[11]
Bifidobacterium bifidumNot specified24 hours32% conversion of piceid to resveratrol[11]
Bacillus safensis0.1% - 0.3%8 hours93.1% conversion of polydatin to resveratrol[12]

Experimental Protocols for Studying Resveratrol Metabolism

Investigating the microbial metabolism of resveratrol requires specific experimental setups that mimic the anaerobic conditions of the gut and allow for the accurate quantification of metabolites.

In Vitro Fecal Fermentation

This method assesses the metabolic capacity of a complex microbial community from a fecal sample.

Protocol:

  • Fecal Sample Preparation: Obtain fresh fecal samples from healthy donors. Homogenize the feces in an anaerobic chamber with a pre-reduced buffer (e.g., phosphate-buffered saline with L-cysteine).[5]

  • Fermentation Setup: In an anaerobic environment, dispense the fecal slurry into fermentation vessels containing a basal nutrient medium.

  • Substrate Addition: Add a solution of resveratrol (dissolved in a suitable solvent like DMSO) to the fermentation vessels to a final desired concentration. Include a vehicle control without resveratrol.

  • Incubation: Incubate the vessels at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).[7]

  • Sample Collection: At different time points, collect aliquots from the fermentation cultures.

  • Metabolite Extraction and Analysis: Centrifuge the collected samples to pellet the bacteria and solid debris. Extract the metabolites from the supernatant using a suitable organic solvent (e.g., ethyl acetate). Analyze the extracts using LC-MS/MS to quantify resveratrol and its metabolites.[13][14]

Anaerobic Incubation of Pure Bacterial Cultures

This approach allows for the study of resveratrol metabolism by specific bacterial isolates.

Protocol:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Eggerthella lenta) in a suitable anaerobic growth medium until it reaches the desired growth phase (e.g., mid-logarithmic phase).[10]

  • Incubation with Resveratrol: In an anaerobic chamber, inoculate fresh anaerobic medium with the bacterial culture. Add resveratrol to the desired final concentration. Include a control with bacteria but no resveratrol, and a control with resveratrol but no bacteria.

  • Incubation: Incubate the cultures at 37°C under anaerobic conditions for a defined period.[10]

  • Analysis: At various time points, collect culture aliquots and analyze the supernatant for resveratrol and this compound concentrations using LC-MS/MS.[10]

Animal Studies

In vivo models are crucial for understanding the physiological relevance of resveratrol metabolism by the gut microbiota.

Experimental Design:

  • Animal Model: Use conventional, germ-free, or antibiotic-treated mice to compare the metabolism of resveratrol in the presence and absence of a complex gut microbiota.[15]

  • Resveratrol Administration: Administer resveratrol to the animals via oral gavage or as a supplement in their diet.[16]

  • Sample Collection: Collect fecal and urine samples at different time points after resveratrol administration. At the end of the study, collect tissues such as the liver, colon, and blood.

  • Metabolite Analysis: Extract metabolites from the collected samples and quantify resveratrol and this compound using LC-MS/MS.[13]

  • Microbiota Analysis: Analyze the gut microbiota composition of the different experimental groups using 16S rRNA gene sequencing to identify changes in bacterial populations in response to resveratrol treatment.

Below is a workflow diagram for a typical in vivo animal study.

Animal_Study_Workflow cluster_groups Experimental Groups cluster_sampling Sample Collection cluster_analysis Analysis Conventional Conventional Mice ResveratrolAdmin Oral Administration of Resveratrol Conventional->ResveratrolAdmin GermFree Germ-Free Mice GermFree->ResveratrolAdmin Antibiotic Antibiotic-Treated Mice Antibiotic->ResveratrolAdmin Feces Feces ResveratrolAdmin->Feces Urine Urine ResveratrolAdmin->Urine Tissues Tissues (Liver, Colon, etc.) ResveratrolAdmin->Tissues LCMS LC-MS/MS Analysis (Resveratrol & DHR Quantification) Feces->LCMS Sequencing 16S rRNA Sequencing (Microbiota Composition) Feces->Sequencing Urine->LCMS Tissues->LCMS

Workflow for an in vivo animal study on resveratrol metabolism.

Signaling Pathways Modulated by this compound

This compound has been shown to exert biological effects by modulating key cellular signaling pathways, suggesting that it may be a more potent bioactive molecule than its precursor, resveratrol.

AMP-Activated Protein Kinase (AMPK) / Sirtuin 1 (SIRT1) Pathway

The AMPK/SIRT1 pathway is a central regulator of cellular energy homeostasis and metabolism. This compound has been shown to activate this pathway, leading to beneficial effects on metabolic health.[17]

Mechanism of Activation:

This compound treatment can lead to the upregulation of phosphorylated AMPKα (Thr172) and SIRT1.[17] The activation of AMPK can, in turn, increase cellular NAD+ levels, which allosterically activates SIRT1. SIRT1, a NAD+-dependent deacetylase, can then deacetylate and activate downstream targets involved in mitochondrial biogenesis and function.

AMPK_SIRT1_Pathway DHR This compound AMPK AMPK DHR->AMPK Activates pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Phosphorylation NAD NAD+ pAMPK->NAD Increases SIRT1 SIRT1 Downstream Downstream Targets (e.g., PGC-1α) SIRT1->Downstream Deacetylates & Activates NAD->SIRT1 Activates Metabolic Improved Metabolic Health Downstream->Metabolic

This compound activation of the AMPK/SIRT1 signaling pathway.
Aryl Hydrocarbon Receptor (AHR) Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a role in regulating immune responses and inflammation in the gut. This compound has been identified as a potential AHR ligand.[18]

Mechanism of Action:

Upon binding to this compound, the AHR translocates to the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1), leading to their transcription and subsequent anti-inflammatory effects.[18][19]

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHR This compound AHR AHR DHR->AHR Binds AHR_DHR DHR-AHR Complex AHR->AHR_DHR Forms ARNT ARNT AHR_ARNT DHR-AHR-ARNT Complex AHR_DHR->AHR_ARNT Translocates & Dimerizes with ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds to TargetGenes Target Gene Transcription (e.g., CYP1A1) XRE->TargetGenes Induces AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory

This compound modulation of the AHR signaling pathway.

Implications for Health and Drug Development

The efficient conversion of resveratrol to the more bioactive this compound by the gut microbiota has significant implications for human health and the development of new therapeutic strategies.

  • Enhanced Bioactivity: this compound has demonstrated stronger anti-inflammatory and anti-cancer effects compared to resveratrol at physiologically relevant concentrations.[15] This suggests that the health benefits attributed to resveratrol may, in part, be mediated by its microbial metabolites.

  • Personalized Nutrition and Medicine: The inter-individual variability in resveratrol metabolism highlights the potential for personalized approaches to nutrition and medicine.[7] Assessing an individual's gut microbiota composition could help predict their ability to produce bioactive metabolites from dietary polyphenols.

  • Probiotic and Prebiotic Strategies: The use of specific probiotic strains, such as Eggerthella lenta, that are efficient this compound producers could be a strategy to enhance the therapeutic efficacy of resveratrol.[4] Additionally, prebiotics that promote the growth of these bacteria could also be beneficial.

  • Direct Administration of this compound: The direct oral administration of this compound could be a more effective therapeutic strategy than resveratrol, bypassing the need for microbial conversion and overcoming the issue of inter-individual metabolic differences.

Conclusion

The conversion of resveratrol to this compound by the gut microbiota is a critical step in the biotransformation of this well-known polyphenol. This process, carried out by specific bacterial species, yields a metabolite with potentially enhanced biological activity. Understanding the intricacies of this microbial conversion, from the enzymes involved to the downstream signaling pathways affected, opens up new avenues for research and development in the fields of nutrition, microbiology, and pharmacology. The information presented in this technical guide provides a solid foundation for further investigation into the therapeutic potential of targeting the gut microbiota to harness the health benefits of resveratrol and its metabolites.

References

Dihydroresveratrol structure and chemical properties.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (DHR), a natural dihydrostilbenoid, is a primary and active metabolite of resveratrol. Found in sources such as wine and certain plants, it has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, with a focus on its underlying signaling pathways and relevant experimental methodologies. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and mandatory visualizations of key pathways and workflows are included to support further research and development.

Chemical Structure and Identification

This compound, systematically named 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol, is a stilbenoid characterized by two phenolic rings linked by an ethyl bridge. Unlike its precursor, resveratrol, it lacks the double bond in the bridge, which influences its conformational flexibility and biological activity.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol
CAS Number 58436-28-5
Chemical Formula C₁₄H₁₄O₃
SMILES Oc1cc(cc(c1)CCc2ccc(cc2)O)O
InChI Key HITJFUSPLYBJPE-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetics and for the design of effective drug delivery systems.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 230.26 g/mol [2][3][4]
Melting Point 155-161 °C[2][5]
Boiling Point 430.3±14.0 °C (Predicted)[5]
Water Solubility 0.081 g/L (Predicted)[6]
Solubility in Organic Solvents Soluble in DMSO (up to 40 mg/ml), Ethanol (up to 30 mg/ml), Methanol (20 mg/mL)[4][5][7]
pKa (Strongest Acidic) 9.3 (Predicted)[6][8]
logP 2.45 - 3.6 (Predicted)[6]
Polar Surface Area 60.69 Ų (Predicted)[6][8]

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in various physiological and pathological processes. Its mechanisms of action often involve the regulation of cellular metabolism, inflammation, and cell fate.

AMPK/SIRT1 Signaling Pathway

This compound is a known activator of the AMP-activated protein kinase (AMPK) signaling pathway.[9][10] Activation of AMPK, a central regulator of cellular energy homeostasis, subsequently influences downstream targets such as SIRT1, leading to beneficial metabolic effects.[9][10] This pathway is crucial for its anti-adipogenic and insulin-sensitizing effects.[9][10]

AMPK_SIRT1_Pathway DHR This compound AMPK AMPK DHR->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Insulin_Sensitivity Insulin Sensitivity AMPK->Insulin_Sensitivity Promotes p38MAPK p38 MAPK SIRT1->p38MAPK Inhibits Adipogenesis Adipogenesis p38MAPK->Adipogenesis Promotes Anti_Inflammatory_Pathway cluster_ext External Stimuli cluster_cell Cellular Response Inflammatory_Stimuli Inflammatory Stimuli NLRP3 NLRP3 Inflammasome Inflammatory_Stimuli->NLRP3 Activates DHR This compound AHR AHR DHR->AHR Activates DHR->NLRP3 Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) AHR->Cytokines Inhibits NLRP3->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation Promotes Synthesis_Workflow Resveratrol trans-Resveratrol in Methanol Hydrogenation Catalytic Hydrogenation (10% Pd/C, H₂) Resveratrol->Hydrogenation Filtration Filtration (remove catalyst) Hydrogenation->Filtration Evaporation Evaporation Filtration->Evaporation Purification Silica Gel Chromatography Evaporation->Purification Recrystallization Recrystallization Purification->Recrystallization DHR_product Pure This compound Recrystallization->DHR_product

References

Dihydroresveratrol: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (DHR), a primary and abundant metabolite of resveratrol produced by gut microbiota, is emerging as a potent therapeutic agent with a wide spectrum of biological activities.[1][2][3][4] While resveratrol has been the subject of extensive research, its low bioavailability has been a significant hurdle.[1][2][5] DHR, being more abundantly distributed in tissues, presents a promising alternative with potentially greater clinical efficacy.[1][2] This technical guide provides a comprehensive overview of the current preclinical evidence supporting the therapeutic uses of this compound, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Resveratrol, a well-known polyphenol found in grapes and other plants, has garnered significant attention for its potential health benefits.[1][5] However, its clinical utility is often limited by its rapid metabolism and poor bioavailability.[1][2][5] Upon oral consumption, resveratrol is extensively metabolized by both human enzymes and the gut microbiota.[1][3][5] this compound is a major gut microbiota-derived metabolite formed through the hydrogenation of the double bond in the resveratrol structure.[3][4][6] Accumulating evidence suggests that many of the biological activities attributed to resveratrol may, in fact, be mediated by its metabolites, particularly DHR.[1][2] This guide will delve into the therapeutic potential of DHR, providing the necessary technical details for researchers and drug development professionals.

Therapeutic Potential and Mechanisms of Action

This compound has demonstrated significant therapeutic potential in a variety of preclinical models, including for inflammatory conditions, cancer, neurodegenerative diseases, and metabolic disorders. Its mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways.

Anti-inflammatory Effects

DHR has been shown to possess significant anti-inflammatory properties. In a mouse model of colitis, the synergistic administration of Ligilactobacillus salivarius Li01 and resveratrol led to an enhanced conversion of resveratrol to DHR, which was associated with a potent anti-inflammatory effect.[7][8] This effect was linked to the activation of the aryl hydrocarbon receptor (AHR) and modulation of the serotonin pathway.[7][8] Studies have also indicated that DHR can downregulate the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and IL-18.[9] However, some studies have reported that DHR did not exhibit a significant anti-inflammatory effect on its own in certain experimental settings, suggesting its effects may be context-dependent or require synergistic interactions.[1][5][9]

Anti-Cancer Properties

Preclinical studies have highlighted the anti-cancer potential of this compound. It has been shown to exert stronger anti-proliferative and anti-clonogenic effects than resveratrol at physiologically relevant concentrations in colon and renal cancer cell lines.[1] For instance, in HT-29 colon cancer cells, a combination of DHR and another resveratrol metabolite, lunularin, significantly restricted clonogenic survival.[1] The anti-cancer effects of resveratrol and its metabolites are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis by modulating signaling pathways like PI3K-Akt and NF-κB.[10][11]

Neuroprotective Effects

Recent research has begun to uncover the neuroprotective potential of DHR. A 2024 study demonstrated that this compound ameliorates NLRP3 inflammasome-mediated neuroinflammation in mouse models of Alzheimer's disease.[12] DHR administration restored spatial learning and memory, attenuated neuroinflammation, and reduced amyloid precursor protein pathology.[12] The underlying mechanism was linked to the induction of Bnip3-dependent mitophagy.[12] While much of the in vivo research has focused on resveratrol, its ability to cross the blood-brain barrier and the neuroprotective effects of its metabolites like DHR are of significant interest.[13][14]

Metabolic Regulation

This compound has shown promise in the management of metabolic disorders like obesity and type 2 diabetes.[15][16][17] In vitro and in vivo studies have demonstrated that DHR can attenuate oxidative stress, adipogenesis, and insulin resistance.[6][15][16][17] A key mechanism underlying these effects is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[6][15][16] Activation of AMPK by DHR leads to the modulation of downstream targets like SIRT1 and p38 MAPK, resulting in reduced lipid accumulation and improved insulin sensitivity.[6][15][16][17]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayCompoundConcentrationEffectReference
3T3-L1MTT AssayDHR502.5 µMIC50[6]
HepG2MTT AssayDHR558.7 µMIC50[6]
HCT-116Proliferation AssayDHR42.8 nmol/gStronger anti-proliferative effect than resveratrol[1]
HT-29Colony Formation AssayDHR + Lunularin1x colonic tissue concentration45.0% restriction of clonogenic survival[1]
786-OProliferation AssayDHR14.3 nmol/gNo significant inhibition[1]
A498Proliferation AssayDHR14.3 nmol/gNo significant inhibition[1]
RAW264.7NO Production AssayDHRNot specifiedNo significant anti-inflammatory effect[1][5]
Caco-2mRNA ExpressionDHRNot specifiedSignificantly increased AHR mRNA[7]

Table 2: In Vivo Efficacy of this compound

Animal ModelConditionDosageAdministration RouteKey FindingsReference
C57BL/6 MiceDSS-Induced Colitis150 µM (in combination therapy)Not specifiedAmeliorated colitis[18]
CD-1 MiceHealthy0.05% (w/w) Resveratrol in dietOralDHR is a major metabolite of resveratrol[1]
C57BL/6J MiceHigh-Fat Diet-Induced Obesity40 or 80 mg/kg/dayOral gavageReduced adipogenesis, lipid accumulation, and insulin resistance[6]
MiceDSS-Induced Colitis1.5 g/kg/d ResveratrolOralDHR is the dominant metabolite; ameliorated colitis[7]
LPS and AD MiceNeuroinflammationNot specifiedNot specifiedRestored cognitive function and attenuated neuroinflammation[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anti-proliferative and Anti-clonogenic Assays[1]
  • Cell Lines: HCT-116 and HT-29 human colon cancer cells; 786-O and A498 human renal carcinoma cells.

  • Treatment: Cells were treated with resveratrol (RES), this compound (DHR), and lunularin (LUN) at concentrations equivalent to those found in mouse colonic and renal tissues (1x concentration: RES 4.3 nmol/g, DHR 42.8 nmol/g, LUN 60.5 nmol/g for colon; DHR 14.3 nmol/g, LUN 53.6 nmol/g for kidney).

  • Proliferation Assay: Cell viability was assessed using a standard MTT assay after a specified incubation period.

  • Colony Formation Assay: Cells were seeded at a low density and treated with the compounds. After 12 days of incubation, colonies were fixed, stained, and counted.

  • Statistical Analysis: Data were analyzed using one-way ANOVA with Tukey's post hoc test or two-way ANOVA with Sidak's post-test. A p-value < 0.05 was considered statistically significant.

In Vivo High-Fat Diet-Induced Obesity Model[6]
  • Animal Model: Male C57BL/6J mice.

  • Induction of Obesity: Mice were fed a high-fat diet (60 kcal%) for 6 weeks.

  • Treatment: Mice were orally administered with vehicle (0.5% Na-CMC), 40 mg/kg/day DHR, or 80 mg/kg/day DHR for 3 weeks.

  • Assessments:

    • Intraperitoneal Glucose Tolerance Test (IPGTT): Glucose levels were measured at 0, 30, 60, 90, and 120 minutes after an intraperitoneal injection of glucose.

    • Histological Examination: Liver and white adipose tissue were stained with Hematoxylin and Eosin (H&E) and Oil Red O.

  • Statistical Analysis: One-way ANOVA followed by Tukey's test was used for statistical analysis.

DSS-Induced Colitis Model[7]
  • Animal Model: C57BL/6 mice.

  • Induction of Colitis: Mice were administered dextran sulfate sodium (DSS) in their drinking water.

  • Treatment: Mice received oral co-administration of Ligilactobacillus salivarius Li01 (10^9 CFU/d) and resveratrol (1.5 g/kg/d).

  • Assessments:

    • Inflammatory Cytokines: Levels of IL-1β, IL-6, and IL-17A in the serum were measured.

    • Metabolite Analysis: The conversion of resveratrol to its metabolites, including DHR, was quantified.

    • Gene Expression: mRNA levels of AHR and its target gene CYP1A1 were measured in Caco-2 cells.

  • Statistical Analysis: Appropriate statistical tests were used to determine significance.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

DHR_AMPK_SIRT1_Pathway DHR This compound AMPK AMPK DHR->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Nrf2 Nrf2 AMPK->Nrf2 Activates p38MAPK p38 MAPK SIRT1->p38MAPK Inhibits PPARg PPARγ p38MAPK->PPARg Activates CEBPa C/EBPα p38MAPK->CEBPa Activates Adipogenesis Adipogenesis & Lipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: DHR activates the AMPK/SIRT1 pathway, inhibiting adipogenesis and promoting antioxidant response.

DHR_AHR_Pathway cluster_nucleus Nucleus DHR This compound AHR Aryl Hydrocarbon Receptor (AHR) DHR->AHR Activates ARNT ARNT AHR->ARNT Dimerizes with Tph1_SERT_5HT7R Tph1, SERT, 5-HT7R (Serotonin Pathway) AHR->Tph1_SERT_5HT7R Modulates CYP1A1 CYP1A1 ARNT->CYP1A1 Induces Expression IL17A IL-17A ARNT->IL17A Increases Anti_inflammatory_Effect Anti-inflammatory Effect CYP1A1->Anti_inflammatory_Effect IL17A->Anti_inflammatory_Effect Tph1_SERT_5HT7R->Anti_inflammatory_Effect

Caption: DHR activates the AHR pathway, leading to anti-inflammatory effects in colitis.

DHR_Neuroprotection_Pathway DHR This compound Mitophagy Mitophagy (Bnip3-dependent) DHR->Mitophagy Induces NLRP3 NLRP3 Inflammasome Mitophagy->NLRP3 Inhibits Activation Neuroinflammation Neuroinflammation NLRP3->Neuroinflammation APP_Pathology Amyloid Precursor Protein Pathology NLRP3->APP_Pathology Cognitive_Function Improved Cognitive Function Neuroinflammation->Cognitive_Function Improves APP_Pathology->Cognitive_Function Improves

Caption: DHR promotes neuroprotection by inducing mitophagy and inhibiting the NLRP3 inflammasome.

Conclusion and Future Directions

This compound, a key metabolite of resveratrol, demonstrates significant therapeutic potential across a range of preclinical models. Its superior bioavailability compared to its parent compound makes it an attractive candidate for further drug development. The evidence presented in this guide highlights its potent anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects. The detailed experimental protocols and signaling pathway diagrams provide a solid foundation for future research in this area.

Future studies should focus on:

  • Conducting clinical trials to validate the preclinical findings in human subjects.[10][19][20][21]

  • Further elucidating the specific molecular targets and downstream signaling pathways of DHR.

  • Investigating the potential for synergistic effects of DHR with other therapeutic agents.

  • Developing optimized formulations to enhance the delivery and efficacy of DHR.

By addressing these key areas, the full therapeutic potential of this compound can be unlocked, paving the way for novel treatments for a variety of chronic diseases.

References

The Biological Activities of Dihydroresveratrol: An Early-Stage Research Compendium

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol (DHR), a primary metabolite of the well-studied polyphenol resveratrol, is gaining increasing attention for its own distinct biological activities. While resveratrol has been the subject of voluminous research, its low bioavailability has prompted investigations into the physiological effects of its metabolites, which are often present in higher concentrations in vivo.[1][2][3] This technical guide synthesizes the findings from early studies on this compound, focusing on its anti-inflammatory, anti-cancer, and metabolic regulatory effects. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro and in vivo studies on this compound.

Table 1: Anti-inflammatory and Anti-proliferative Effects of this compound
Biological EffectCell Line / ModelConcentration / DoseQuantitative OutcomeReference
Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesNot specifiedDid not produce a significant anti-inflammatory effect alone.[1][1]
Anti-inflammatory (in combination)LPS-stimulated RAW264.7 macrophages>1x physiological concentrationSignificant decrease in NO production when combined with Lunularin.[1][1]
Anti-proliferative786-O and A498 renal cancer cells0.5x, 0.75x, 1x, 1.5x physiological conc.Did not significantly inhibit proliferation.[1][1]
Anti-proliferativeHCT-116 colon cancer cellsNot specifiedExhibited anti-proliferative effects.[1][1]
Anti-clonogenicHT-29 colon cancer cellsNot specifiedExhibited anti-clonogenic effects.[1][1]
Cytotoxicity (IC50)3T3-L1 preadipocytes502.5 µMDHR showed lower cytotoxicity than resveratrol (IC50 = 162.6 µM).[4][4]

Physiological concentrations were based on levels found in mouse tissues after oral administration of resveratrol. 1x concentration for DHR was 14.3 nmol/g.[1]

Table 2: Effects of this compound on Adipogenesis and Oxidative Stress
Biological EffectCell Line / ModelConcentrationQuantitative OutcomeReference
Adipocyte Differentiation3T3-L1 cells40 µM and 80 µMReduced adipocyte differentiation.[4][4]
Oxidative StressH2O2-challenged HepG2 cells10, 20, 40 µMDose-dependent upregulation of Nrf2 and HO-1 protein expression.[4][4]
Insulin SensitivityInsulin-resistant HepG2 cells10, 20, 40 µMDose-dependently rescued Akt phosphorylation upon insulin stimulation.[4][4]
Lipid PeroxidationHGHI-exposed HepG2 cells10, 20, 40 µMDose-dependently reduced MDA levels.[4][4]

Key Experimental Methodologies

This section details the protocols for pivotal experiments cited in the early studies of this compound.

Anti-inflammatory Activity Assay
  • Cell Line: RAW264.7 macrophages.

  • Stimulus: Lipopolysaccharide (LPS).

  • Treatment: Cells were treated with varying concentrations of this compound, lunularin, resveratrol, or combinations thereof.

  • Endpoint: Nitric oxide (NO) production, a key inflammatory mediator, was measured in the cell culture supernatant.

  • Protocol:

    • RAW264.7 cells were seeded in 96-well plates.

    • Cells were co-incubated with LPS and the test compounds (DHR, Lunularin, Resveratrol) at concentrations equivalent to those found in colonic tissues.

    • After incubation, the concentration of nitrite (a stable product of NO) in the culture medium was measured using the Griess reagent.

    • Absorbance was read at a specific wavelength to determine the nitrite concentration, which is indicative of NO production.[1]

Cell Proliferation and Clonogenic Assays
  • Cell Lines: HCT-116 and HT-29 human colon cancer cells; 786-O and A498 human renal cancer cells.

  • Treatment: Cells were exposed to physiologically relevant concentrations of this compound, lunularin, and resveratrol.

  • Endpoints:

    • Proliferation: Assessed by measuring cell viability, often using an MTT assay.

    • Clonogenic Potential: Evaluated by the ability of single cells to form colonies.

  • Protocol (Clonogenic Assay for HT-29 cells):

    • HT-29 cells were seeded at a low density in 6-well plates.

    • Cells were treated with the test compounds at colonic tissue-level concentrations.

    • The medium was replaced every 3-4 days with fresh medium containing the test compounds.

    • After a designated period (e.g., 10-14 days), the cells were fixed and stained (e.g., with crystal violet).

    • The number of colonies containing at least 50 cells was counted.[1]

Western Blot Analysis for Oxidative Stress and Metabolic Pathways
  • Cell Lines: HepG2 human liver cancer cells and 3T3-L1 preadipocytes.

  • Treatments:

    • Oxidative Stress: HepG2 cells were challenged with hydrogen peroxide (H2O2) and treated with this compound.[4]

    • Adipogenesis: 3T3-L1 cells were induced to differentiate in the presence of this compound.[4]

  • Target Proteins: Nrf2, HO-1, p-AMPKα, p-ACC, FASN, C/EBPα, PPARγ, p-p38αβ, SIRT1, and Akt.[4]

  • Protocol:

    • Cells were lysed to extract total proteins.

    • Protein concentration was determined using a BCA protein assay kit.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane was incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in the early literature on this compound.

cluster_0 This compound (DHR) in Oxidative Stress Response cluster_1 Experimental Workflow: Anti-proliferative Assay DHR This compound AMPK AMPK DHR->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces expression of start Seed Cancer Cells treat Treat with DHR start->treat incubate Incubate treat->incubate measure Measure Cell Viability (MTT) incubate->measure analyze Analyze Data measure->analyze cluster_adipogenesis This compound's Impact on Adipogenesis DHR This compound AMPK_SIRT1 AMPK/SIRT1 DHR->AMPK_SIRT1 activates p38MAPK p38MAPK AMPK_SIRT1->p38MAPK inhibits CEBPa_PPARg C/EBPα, PPARγ p38MAPK->CEBPa_PPARg activates FASN FASN CEBPa_PPARg->FASN induces Adipogenesis Adipogenesis & Lipogenesis FASN->Adipogenesis promotes

References

Dihydroresveratrol and its Impact on Cellular Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (DHR), a primary metabolite of the well-studied polyphenol resveratrol, presents a complex and context-dependent role in the regulation of cellular senescence. While structurally similar to its parent compound, DHR exhibits distinct effects on cell fate, diverging from the established pro-senescent activity of resveratrol in normal cells. This technical guide synthesizes the current understanding of DHR's effects on cellular senescence, highlighting its differential impact on normal versus cancerous cell lines. We provide a comprehensive overview of the key signaling pathways involved, detailed experimental protocols for assessing DHR-induced cellular changes, and a quantitative summary of the available data. This document is intended to serve as a resource for researchers investigating the therapeutic potential of DHR in age-related diseases and oncology.

Introduction: The Dichotomous Role of this compound in Cellular Senescence

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in both aging and tumor suppression. While beneficial in preventing the proliferation of damaged or cancerous cells, the accumulation of senescent cells can contribute to age-related tissue dysfunction. Pharmacological modulation of senescence is therefore a promising therapeutic strategy.

Resveratrol, a natural stilbenoid, has been shown to induce premature senescence in various cell types. Its principal metabolite, this compound, however, demonstrates a more nuanced activity profile. In normal primary human fibroblasts, DHR does not induce senescence, a stark contrast to the effects of its parent compound[1][2]. Conversely, in specific cancer cell lines, such as the MCF-7 human breast cancer cell line, DHR has been shown to promote a senescent phenotype[3][4]. This dichotomy underscores the importance of cellular context in determining the biological activity of DHR and suggests a potential therapeutic window for its use.

Quantitative Data on this compound's Effects on Cellular Senescence

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on cellular senescence markers.

Table 1: Effect of this compound on Senescence Markers in Normal Human Fibroblasts (MRC-5)

Treatment (48h)Concentration (µM)Proliferating Cells (% Ki67-positive)Senescent Cells (% SA-β-gal positive)Reference
Vehicle Control-~85%Not Reported[1][2]
This compound25No significant difference from controlNo significant difference from control[1][2]
This compound50No significant difference from controlNo significant difference from control[1][2]
This compound100No significant difference from controlNo significant difference from control[1][2]
Resveratrol (for comparison)50Significantly reduced vs. controlSignificantly increased vs. control[1][2]
Resveratrol (for comparison)100Significantly reduced vs. controlSignificantly increased vs. control[1][2]

Table 2: Effect of this compound on Senescence Markers in Human Breast Cancer Cells (MCF-7)

Treatment (5 days)Concentration (µM)SA-β-gal Activity (Fold Change vs. Control)Clonogenic Survival (% of Control)Cell Cycle ArrestReference
This compound10~2.5Significantly reducedG2/M phase arrest[4][5]

Table 3: Effect of this compound on Senescence-Associated Protein Expression in MCF-7 Cells

TreatmentConcentration (µM)p53 Expressionp21Cip1/Waf1 Expressionp16INK4a ExpressionPhospho-Rb/Total Rb RatioReference
This compound10IncreasedIncreasedIncreasedDecreased[4]

Signaling Pathways Modulated by this compound

The cellular context dictates which signaling pathways are influenced by DHR, leading to its differential effects on senescence.

The p53/p21 and p16/Rb Pathways in Cancer Cells

In MCF-7 breast cancer cells, this compound induces senescence by activating key tumor suppressor pathways. DHR treatment leads to the upregulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21Cip1/Waf1. Concurrently, an increase in the expression of the cyclin-dependent kinase inhibitor p16INK4a is observed. The activation of these pathways converges on the retinoblastoma protein (Rb), leading to its hypophosphorylation. Hypophosphorylated Rb sequesters E2F transcription factors, thereby halting the cell cycle and inducing a senescent state.

p53_p16_Rb_pathway DHR This compound p53 p53 DHR->p53 activates p16 p16INK4a DHR->p16 activates p21 p21Cip1/Waf1 p53->p21 CDK2 CDK2 p21->CDK2 CellCycleArrest Cell Cycle Arrest (Senescence) p21->CellCycleArrest CDK46 CDK4/6 p16->CDK46 p16->CellCycleArrest Rb Rb CDK46->Rb phosphorylates CDK2->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 CyclinE Cyclin E CyclinE->CDK2 pRb p-Rb E2F E2F Rb->E2F pRb->E2F releases E2F->CellCycleArrest promotes G1/S transition

Figure 1: DHR-induced senescence pathway in MCF-7 cells.
The AMPK/SIRT1 Pathway

In other cellular contexts, this compound has been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling axis[6][7]. This pathway is typically associated with pro-survival and anti-senescence effects. Activation of AMPK, an energy sensor, can lead to the activation of SIRT1, a NAD+-dependent deacetylase. SIRT1 has numerous downstream targets that can protect against cellular stress and promote longevity. The activation of this pathway by DHR in normal cells may contribute to its lack of pro-senescent activity and warrants further investigation into its potential anti-aging effects.

AMPK_SIRT1_pathway DHR This compound AMPK AMPK DHR->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates Downstream Downstream Targets (e.g., PGC-1α, FOXO) SIRT1->Downstream deacetylates CellularProtection Cellular Protection (Anti-senescence) Downstream->CellularProtection

Figure 2: Potential anti-senescence pathway activated by DHR.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay identifies senescent cells based on the increased activity of β-galactosidase at a suboptimal pH (6.0).

sa_beta_gal_workflow start Start: Cells in culture wash1 Wash with PBS start->wash1 fix Fix with 2% formaldehyde/ 0.2% glutaraldehyde wash1->fix wash2 Wash with PBS fix->wash2 stain Incubate with X-gal staining solution (pH 6.0) at 37°C wash2->stain wash3 Wash with PBS stain->wash3 image Image and quantify blue-stained cells wash3->image end End image->end

References

Dihydroresveratrol: A Technical Guide to Its Discovery, Isolation, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (DHR), a dihydrostilbenoid polyphenol, has emerged as a molecule of significant interest in biomedical research. Initially identified as a natural product and a primary metabolite of resveratrol, its biological activities, which include antioxidant, anti-inflammatory, and metabolic regulatory effects, are increasingly being elucidated. Unlike its well-studied precursor, resveratrol, this compound exhibits distinct pharmacokinetic and pharmacodynamic properties that warrant specific investigation. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols, and an in-depth look at the signaling pathways it modulates. Quantitative data are presented in structured tables for clarity, and key experimental and biological workflows are visualized using high-contrast diagrams to facilitate understanding for research and drug development applications.

Discovery and Natural Occurrence

This compound, chemically known as 5-[2-(4-Hydroxyphenyl)ethyl]benzene-1,3-diol, was first isolated and characterized from Cannabis sativa in 1984[1][2]. It is recognized as a naturally occurring phytoalexin in several plants, including those from the genera Dendrobium, Dioscorea, and Bulbophyllum[2].

Beyond its direct botanical origins, this compound is a significant metabolite of trans-resveratrol[1][3]. Following oral consumption of resveratrol, the gut microbiota hydrogenates the double bond of the parent compound to form this compound[1][3][4]. This biotransformation is crucial, as studies have shown that this compound and its conjugates can be more abundant in tissues and biological fluids than resveratrol itself, suggesting they may be key contributors to the overall biological effects attributed to resveratrol consumption[5][6]. It is also found as a natural component in wine[1][4][7].

Isolation and Synthesis Methodologies

The acquisition of pure this compound for research and development can be achieved through direct isolation from natural sources, purification from biological samples, or chemical synthesis.

Semi-Preparative Isolation from Human Urine

A method has been developed for the direct isolation of resveratrol metabolites, including this compound-3-O-β-d-glucuronide (a conjugated form of DHR), from human urine after the intake of a resveratrol-containing supplement[8]. This approach allows for the procurement of metabolites in quantities sufficient for characterization and preclinical testing[8].

Experimental Protocol:

  • Sample Collection and Pre-treatment: 6 liters of human urine were collected and pre-treated using solid-phase extraction, yielding 9.3 g of a brown oily residue[8].

  • Initial Separation: The residue was subjected to a combination of normal-phase column chromatography and reversed-phase flash column chromatography. This step fractionated the crude extract, yielding a 568 mg mixture containing trans-resveratrol-3-O-β-d-glucuronide and this compound-3-O-β-d-glucuronide (M5)[8].

  • Purification by HPLC: The crude mixture containing M5 was purified using semi-preparative reversed-phase High-Performance Liquid Chromatography (HPLC)[8].

    • Mobile Phase: A gradient of trifluoroacetic acid in water (pH 2.5) and acetonitrile was used[8].

  • Final Product: From a 75 mg portion of the crude glucuronide mixture, 18 mg of pure this compound-3-O-β-d-glucuronide was obtained[8]. The purity was determined to be 97.8%[8].

  • Characterization: The structure of the isolated metabolite was elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR), UV spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)[8].

Chemical Synthesis via Catalytic Hydrogenation

The most direct and common method for producing this compound is through the catalytic hydrogenation of trans-resveratrol. This process reduces the alkene double bond of resveratrol to yield the dihydro- form[9].

Experimental Protocol:

  • Reaction Setup: 150 mg (0.66 mmol) of trans-resveratrol is dissolved in 5 ml of methanol[9]. A 10% Palladium on carbon (Pd/C) catalyst is added to the solution[9].

  • Hydrogenation: The reaction is carried out at room temperature under atmospheric pressure of hydrogen gas[9].

  • Catalyst Removal: Upon completion of the reaction, the catalyst is removed by filtration through celite[9].

  • Purification: The filtrate is evaporated to yield a solid residue. This residue is then purified using silica gel column chromatography with a hexane/ethyl acetate (7:3) solvent system[9].

  • Final Product: The process yields a brown sticky powder (97 mg, 0.42 mmol), representing a 64% yield[9]. The product was recrystallized from ethyl acetate/hexane to give a pale brown solid with a purity of >95% by Thin-Layer Chromatography (TLC)[9].

  • Characterization: The structure was confirmed as this compound by ¹H NMR and Infrared Spectroscopy (IR)[9].

G cluster_synthesis Chemical Synthesis Workflow res trans-Resveratrol (150 mg in 5 mL Methanol) react Catalytic Hydrogenation (Room Temperature) res->react cat 10% Pd/C Catalyst cat->react h2 H₂ Gas (Atmospheric Pressure) h2->react filter Filtration (through Celite) react->filter Remove Catalyst evap Evaporation filter->evap Filtrate purify Silica Gel Chromatography (7:3 Hexane/Ethyl Acetate) evap->purify Solid Residue product α,β-Dihydroresveratrol (97 mg, 64% Yield, >95% Purity) purify->product

Caption: Workflow for the chemical synthesis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis, purification, and biological activity of this compound.

Table 1: Synthesis and Isolation Yields & Purity

Method Starting Material Final Product Yield Purity Reference
Catalytic Hydrogenation trans-Resveratrol α,β-Dihydroresveratrol 64% >95% (TLC) [9]

| Semi-preparative HPLC | Human Urine Extract | this compound-3-O-β-d-glucuronide | 18 mg from 75 mg crude mix | 97.8% (HPLC) |[8] |

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)

Cell Line Compound IC₅₀ Value (μM) Description Reference
3T3-L1 (Murine Preadipocytes) This compound 502.5 Lower cytotoxicity than Resveratrol (162.6 μM) [2][10]
HepG2 (Human Hepatocarcinoma) This compound 558.7 Cytotoxicity measured by MTT assay [2][10]

| HepG2 (Human Hepatocarcinoma) | Hydrogen Peroxide (H₂O₂) | 541 | Positive control for oxidative stress |[2][10] |

Table 3: Analytical Method Performance

Method Matrix Analyte Limit of Detection (LOD) Recovery Reference

| HPLC-DAD | Rat Plasma | this compound | 275 nM | 96.7% |[3] |

Biological Activity and Signaling Pathways

This compound modulates several key signaling pathways, contributing to its antioxidant, anti-inflammatory, and metabolic regulatory properties.

AMPK/SIRT1 Pathway Activation

This compound is a potent activator of the AMP-activated protein kinase (AMPK) signaling pathway[10][11]. Activation of AMPK, through phosphorylation at Threonine 172 (Thr172), plays a central role in cellular energy homeostasis[10]. This activation leads to a cascade of downstream effects:

  • SIRT1 Upregulation: Activated AMPK leads to the upregulation of Sirtuin 1 (SIRT1), a key protein deacetylase involved in metabolic regulation and stress resistance[10][12].

  • Adipogenesis Inhibition: In 3T3-L1 preadipocytes, the DHR-mediated activation of the AMPK/SIRT1 axis inhibits the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn reduces adipocyte differentiation and lipogenesis[10][11].

  • Antioxidant Response: The AMPK/SIRT1 pathway also mediates the Nrf2-related antioxidative cascade, enhancing cellular defense against oxidative stress[2][10].

G DHR This compound AMPK AMPKα DHR->AMPK pAMPK p-AMPKα (Thr172) (Activated) AMPK->pAMPK Phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 Upregulates Nrf2 Nrf2 Pathway pAMPK->Nrf2 Activates p38 p38 MAPK SIRT1->p38 Inhibits Adipogenesis Adipogenesis & Lipogenesis p38->Adipogenesis Promotes Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: DHR activates the AMPK/SIRT1 signaling pathway.

Anti-inflammatory Pathways

This compound exerts anti-inflammatory effects through multiple mechanisms.

  • Aryl Hydrocarbon Receptor (AHR) Pathway: In the context of colitis, an increased ratio of this compound to resveratrol was found to activate the Aryl Hydrocarbon Receptor (AHR)[13]. AHR is an environmental sensor that can modulate immune responses. Its activation contributed to an enhanced anti-inflammatory effect, potentially through the regulation of tryptophan metabolism and the serotonin pathway[13].

  • TLR4/NF-κB Pathway: this compound and another resveratrol metabolite, lunularin, are suggested to suppress inflammation by regulating the Toll-like receptor 4 (TLR4)-mediated Nuclear Factor-kappa B (NF-κB) signaling pathway[5]. This pathway is a critical regulator of the innate immune system and the production of pro-inflammatory cytokines. DHR and lunularin were shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator[5].

G cluster_ahr AHR Pathway cluster_tlr TLR4/NF-κB Pathway DHR_AHR This compound AHR AHR (Aryl Hydrocarbon Receptor) DHR_AHR->AHR Activates Tryptophan Tryptophan Metabolism (e.g., Serotonin Pathway) AHR->Tryptophan Modulates AntiInflam_AHR Anti-inflammatory Effect (Ameliorates Colitis) Tryptophan->AntiInflam_AHR DHR_TLR This compound TLR4 TLR4 DHR_TLR->TLR4 Suppresses NFkB NF-κB Signaling TLR4->NFkB Activates NO Nitric Oxide (NO) Production NFkB->NO AntiInflam_TLR Anti-inflammatory Effect

Caption: Anti-inflammatory signaling pathways modulated by DHR.

Conclusion

This compound has transitioned from being considered merely a metabolite to a potent bioactive compound in its own right. Its discovery in natural sources and its efficient synthesis from resveratrol provide accessible routes for its study. The compound's ability to potently modulate key cellular pathways such as AMPK/SIRT1 and AHR, and to suppress inflammatory cascades like TLR4/NF-κB, underscores its therapeutic potential. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological applications of this compound in metabolic and inflammatory diseases. Future investigations should continue to focus on its in vivo efficacy, bioavailability, and safety profile to fully realize its potential as a novel therapeutic agent.

References

Dihydroresveratrol: A Phytoalexin in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydroresveratrol (DHR), a stilbenoid phytoalexin, plays a significant role in the intricate defense mechanisms of plants. As a naturally occurring derivative of resveratrol, it is produced by a variety of plant species in response to biotic and abiotic stresses, such as fungal and bacterial infections.[1] This technical guide provides a comprehensive overview of the core functions of this compound in plant defense, detailing its biosynthesis, antimicrobial properties, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals interested in leveraging plant-derived compounds for novel therapeutic and agricultural applications.

Biosynthesis of this compound

This compound shares its biosynthetic origins with resveratrol, arising from the phenylpropanoid pathway. This fundamental metabolic route is responsible for the production of a wide array of secondary metabolites in plants, including flavonoids and other stilbenoids. The biosynthesis initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield p-coumaroyl-CoA. The key enzyme, stilbene synthase (STS), then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone of resveratrol. This compound is subsequently formed through the reduction of the double bond in the ethylene bridge of resveratrol.

This compound Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Resveratrol Resveratrol p-Coumaroyl-CoA->Resveratrol STS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Resveratrol This compound This compound Resveratrol->this compound Reduction

Biosynthesis of this compound.

Antimicrobial Activity of this compound and Related Stilbenoids

This compound exhibits significant antimicrobial properties, contributing to its role as a phytoalexin. While specific data for this compound against a wide range of plant pathogens is limited, studies on resveratrol and its derivatives provide valuable insights into its potential efficacy. The antimicrobial activity is generally more pronounced against fungi and Gram-positive bacteria.

CompoundPathogenActivity TypeConcentration (µg/mL)Reference
ResveratrolBotrytis cinereaAntifungal60-140[2]
ResveratrolGram-positive bacteriaAntibacterial (MIC)50-200[3]
ResveratrolGram-negative bacteriaAntibacterial (MIC)>200[3]
PterostilbeneS. aureusAntibacterial (MIC)4[4]
Resveratrol Dimer (δ-viniferin)Gram-positive bacteriaAntibacterial (MIC)4-16[4]
Resveratrol Dimer (dehydro-δ-viniferin)Gram-positive bacteriaAntibacterial (MIC)1-4[4]

MIC: Minimum Inhibitory Concentration

Role in Plant Defense Signaling

The presence of this compound and other stilbenoids in plant tissues upon pathogen attack suggests their involvement in complex signaling cascades that orchestrate the plant's defense response. While direct evidence for this compound's signaling role in plants is still emerging, the activities of resveratrol provide a strong model for its potential mechanisms. These include the induction of pathogenesis-related (PR) proteins and the modulation of key signaling pathways.

Upon recognition of a pathogen, plants initiate a defense response that often involves the activation of Mitogen-Activated Protein Kinase (MAPK) cascades. These signaling pathways regulate the expression of a multitude of defense-related genes, including those involved in phytoalexin biosynthesis. It is plausible that this compound, like resveratrol, can amplify the defense response by modulating these kinase cascades.

Furthermore, plant defense signaling is intricately regulated by the interplay of hormones, primarily salicylic acid (SA) and jasmonic acid (JA). The SA pathway is typically activated in response to biotrophic pathogens, while the JA pathway is crucial for defense against necrotrophic pathogens and insect herbivores. Crosstalk between these pathways allows for a fine-tuned and appropriate defense response. Phytoalexins such as this compound may influence this crosstalk, potentially enhancing the plant's ability to defend against a broad spectrum of pathogens.

Plant_Defense_Signaling cluster_pathogen Pathogen Attack cluster_plant_cell Plant Cell Pathogen Pathogen Receptor Receptor Pathogen->Receptor PAMPs/Effectors MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade SA_Pathway Salicylic Acid Pathway Receptor->SA_Pathway JA_Pathway Jasmonic Acid Pathway Receptor->JA_Pathway WRKY_TFs WRKY Transcription Factors MAPK_Cascade->WRKY_TFs Defense_Genes Defense Gene Expression WRKY_TFs->Defense_Genes DHR_Biosynthesis This compound Biosynthesis Defense_Genes->DHR_Biosynthesis PR_Proteins Pathogenesis-Related (PR) Proteins Defense_Genes->PR_Proteins This compound This compound DHR_Biosynthesis->this compound SA_Pathway->Defense_Genes SA_Pathway->JA_Pathway Crosstalk JA_Pathway->Defense_Genes This compound->Pathogen Antimicrobial Activity This compound->MAPK_Cascade Modulation?

This compound in Plant Defense Signaling.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol provides a general framework for the extraction of stilbenoids, including this compound, from plant tissues such as leaves and stems.[5][6]

Materials:

  • Fresh or freeze-dried plant material (leaves, stems)

  • Liquid nitrogen (for fresh tissue)

  • Mortar and pestle or grinder

  • Extraction solvent: 80% ethanol or 80% methanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (for SPE elution)

  • Nitrogen gas stream

Procedure:

  • Sample Preparation:

    • For fresh tissue, freeze immediately in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • For dried tissue, grind to a fine powder using a grinder.

  • Extraction:

    • Weigh 1-5 g of the powdered plant material into a flask.

    • Add the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Macerate for 24-48 hours at room temperature with occasional shaking, or perform ultrasound-assisted extraction for 15-30 minutes.

  • Filtration and Concentration:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Carefully decant the supernatant.

    • Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification (Optional but Recommended):

    • Resuspend the concentrated extract in a small volume of water.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the stilbenoids with methanol.

  • Final Concentration:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume of methanol or mobile phase for analysis.

Extraction_Workflow Plant_Material Plant Material (Leaves/Stems) Grinding Grinding (Liquid N2 for fresh tissue) Plant_Material->Grinding Extraction Extraction (80% Ethanol/Methanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Purification Purification (Solid-Phase Extraction) Concentration->Purification Final_Extract Final Extract for Analysis Purification->Final_Extract

Workflow for this compound Extraction.
Quantification of this compound by HPLC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of B, increasing linearly to a high percentage over several minutes to elute the compounds, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for phenolic compounds.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. For example, for resveratrol (m/z 227), transitions to fragments like m/z 185 and 143 are monitored. Similar optimization would be required for this compound (m/z 229).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Reconstitute the dried plant extract in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC-MS/MS system.

  • Quantification: Integrate the peak areas of the specific MRM transitions for this compound in both the standards and the samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.

Conclusion

This compound is an important phytoalexin involved in the chemical defense of plants. Its biosynthesis via the well-characterized phenylpropanoid pathway and its demonstrated antimicrobial activity underscore its significance in plant-pathogen interactions. While the precise signaling pathways it modulates in plants are an active area of research, its close structural and functional relationship with resveratrol suggests a role in modulating key defense signaling cascades, including MAPK pathways and the intricate network of phytohormone signaling. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the role of this compound and to explore its potential for the development of novel disease control agents and therapeutic compounds. Further research is warranted to fully elucidate the specific molecular targets of this compound in both plants and pathogens.

References

Methodological & Application

Dihydroresveratrol: Comprehensive Application Notes on Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and biotechnological synthesis of dihydroresveratrol (DHR), a bioactive metabolite of resveratrol, along with comprehensive methods for its purification. The information is intended to guide researchers in the efficient production and isolation of high-purity this compound for further studies in drug development and other scientific applications.

Introduction

This compound (3,5,4'-trihydroxybibenzyl) is a natural dihydrostilbenoid and a primary metabolite of resveratrol, formed through the hydrogenation of the double bond in the intestine by microflora. It is also found in certain plants, such as cannabis.[1] this compound has garnered significant interest due to its notable biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects, making it a valuable compound for pharmacological research.

This document outlines two primary methodologies for obtaining this compound: chemical synthesis via catalytic hydrogenation of resveratrol and biotechnological synthesis using engineered microorganisms. Furthermore, it details purification protocols employing flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and crystallization to achieve high purity.

Synthesis of this compound

This compound can be synthesized through both chemical and biotechnological routes. The choice of method may depend on factors such as desired yield, purity requirements, and available resources.

Chemical Synthesis: Catalytic Hydrogenation of Resveratrol

Catalytic hydrogenation is a direct and efficient method for the synthesis of this compound from its precursor, resveratrol. This process involves the reduction of the alkene double bond of resveratrol in the presence of a metal catalyst and a hydrogen source.

Reaction Scheme:

Resveratrol Resveratrol This compound This compound Resveratrol->this compound Hydrogenation Catalyst H₂, Pd/C Ethanol, RT Resveratrol Resveratrol (in media) Cell Engineered E. coli Resveratrol->Cell Uptake Enzyme Stilbene Reductase (expressed) DHR_in This compound (intracellular) Enzyme->DHR_in Reduction DHR_out This compound (secreted) DHR_in->DHR_out Secretion Crude Crude this compound Flash Flash Column Chromatography Crude->Flash Initial Purification Prep_HPLC Preparative HPLC Flash->Prep_HPLC Fine Purification Crystallization Crystallization Prep_HPLC->Crystallization Final Polishing Pure High-Purity This compound Crystallization->Pure

References

Application Notes and Protocols for the Extraction of Dihydroresveratrol from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol (DHR), a stilbenoid polyphenol, is a natural compound of significant interest in the fields of pharmacology and drug development. As a metabolite of resveratrol, it exhibits a range of promising biological activities, including potent anti-inflammatory, antioxidant, and anti-cancer effects[1][2]. This compound is found in various plant species, notably within the genera of Dendrobium, Dioscorea, Bulbophyllum, and in Cannabis sativa[3]. Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the AMPK/SIRT1 and TLR4-mediated NF-κB pathways, which are critical in cellular metabolism, inflammation, and stress response[3][4].

These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and quantification of this compound from plant materials, intended to aid researchers in isolating this compound for further investigation.

Data Presentation: Quantitative Extraction Parameters

The efficient extraction of this compound is dependent on several factors, including the choice of solvent, temperature, and extraction time. While specific quantitative data for this compound extraction is limited in the literature, the following table summarizes typical parameters for the extraction of stilbenoids, including resveratrol, from various plant matrices. These parameters can serve as a starting point for the optimization of this compound extraction.

Plant MaterialExtraction SolventTemperature (°C)TimeExtraction MethodYield/ConcentrationReference
Vitis vinifera (grape) stems80% Ethanol7515 minUltrasound-Assisted Extraction-[5]
Polygonum cuspidatum95% Ethanol803 x 1hReflux Extraction>73.8% purity[6]
Peanut Root60% Ethanol804.5 minMicrowave-Assisted Extraction0.367%
Veratrum nigrum L. rootMethanol (Solid-liquid ratio 1:20 g/mL)-10 minMicrowave-Assisted Extraction (600W)2.7130 mg/g[7][8]
Dendrobium species70% MethanolRoom TemperatureOvernightMacerationDetected[9]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Dendrobium Stems

This protocol outlines a general method for the extraction and purification of this compound from the stems of Dendrobium species, based on established methods for stilbenoid extraction.

1. Materials and Reagents:

  • Dried and powdered stems of Dendrobium sp.

  • Methanol (HPLC grade)

  • Ethanol (95%)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Rotary evaporator

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 365 nm)

  • This compound standard (for comparison)

2. Extraction Procedure:

  • Weigh 100 g of dried, powdered Dendrobium stem material.

  • Macerate the powder in 1 L of 80% methanol at room temperature for 24 hours with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3. Purification by Column Chromatography:

  • Prepare a silica gel slurry in hexane and pack it into a chromatography column.

  • Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Carefully load the dried extract-silica gel mixture onto the top of the packed column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of 20-30 mL and monitor the separation using TLC. Spot the collected fractions on a TLC plate and develop it in a hexane:ethyl acetate solvent system (e.g., 7:3 v/v).

  • Visualize the spots under a UV lamp. This compound and other stilbenoids will appear as fluorescent spots.

  • Pool the fractions containing the compound of interest (based on comparison with a this compound standard) and evaporate the solvent to obtain the purified this compound.

Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantitative analysis of this compound in a plant extract.

1. Materials and Reagents:

  • Purified this compound extract or standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.45 µm)

2. HPLC Conditions:

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).

  • Gradient Program: A typical gradient could be: 0-5 min, 10-30% B; 5-15 min, 30-60% B; 15-20 min, 60-10% B; followed by a re-equilibration period. (The gradient should be optimized for the specific column and sample).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: this compound can be detected at approximately 280 nm.

  • Injection Volume: 10-20 µL

3. Procedure:

  • Prepare a stock solution of the this compound standard of a known concentration in methanol.

  • Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Dissolve the plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the calibration range.

  • Inject the standards and the sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.

Mandatory Visualizations

Experimental Workflow

G plant_material Plant Material (e.g., Dendrobium stems) grinding Grinding and Powdering plant_material->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of DHR Fractions fraction_collection->pooling evaporation Solvent Evaporation pooling->evaporation purified_dhr Purified this compound evaporation->purified_dhr hplc_analysis HPLC-UV/DAD Analysis purified_dhr->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways

G DHR This compound AMPK AMPK DHR->AMPK Activates SIRT1 SIRT1 DHR->SIRT1 Activates AMPK->SIRT1 Activates PGC1a PGC-1α AMPK->PGC1a Phosphorylates (Activates) SIRT1->PGC1a Deacetylates (Activates) Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Antioxidant_Response Antioxidant Response PGC1a->Antioxidant_Response

Caption: this compound activates the AMPK/SIRT1 signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces DHR This compound DHR->TLR4 Inhibits

Caption: this compound inhibits the TLR4-mediated NF-κB pathway.

References

Application Note: Quantitative Analysis of Dihydroresveratrol and its Metabolites by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the simultaneous quantification of dihydroresveratrol and its primary phase II metabolites, this compound-glucuronide and this compound-sulfate, in biological matrices such as plasma and urine. This compound, a significant metabolite of resveratrol formed by gut microbiota, and its subsequent conjugates play a crucial role in the overall biological activity attributed to resveratrol.[1][2][3][4] The method described herein utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and selective detection. This document provides comprehensive experimental procedures, including sample preparation, chromatographic conditions, and mass spectrometric parameters, intended for researchers in pharmacology, drug metabolism, and clinical research.

Introduction

Resveratrol is a well-studied polyphenolic compound with numerous reported health benefits. However, its low bioavailability is a significant limitation.[1] The biological effects of resveratrol are increasingly attributed to its metabolites, including this compound, which is formed through the hydrogenation of the parent compound by intestinal microflora.[1][2][3][4] this compound is further metabolized in the body, primarily through glucuronidation and sulfation, to form more polar conjugates that can be excreted.[5] Understanding the pharmacokinetic profile of this compound and its metabolites is therefore essential for evaluating the efficacy and mechanism of action of resveratrol. This application note provides a robust HPLC-MS/MS method for the accurate quantification of these compounds.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and urine samples.

Materials:

  • Biological matrix (plasma or urine)

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound)

  • Acetonitrile (HPLC grade), chilled at -20°C

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

Procedure:

  • Thaw frozen plasma or urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to each sample.

  • To precipitate proteins, add 300 µL of chilled acetonitrile to each tube.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |

Mass Spectrometry Conditions:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Ion Spray Voltage -4500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation

Table 1: MRM Transitions and Retention Times
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound229.1144.0150-25
This compound-glucuronide405.1229.1150-20
This compound-sulfate309.0229.1150-30
Internal Standard (example)User DefinedUser Defined150User Defined

Note: The neutral loss of the glucuronide moiety (176 Da) is a characteristic fragmentation for glucuronidated compounds. The loss of the sulfate group (80 Da) is characteristic for sulfated compounds.

Table 2: Quantitative Performance (Exemplary Data)
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound1 - 1000195 - 105< 10
This compound-glucuronide5 - 2000592 - 108< 12
This compound-sulfate2 - 1500294 - 106< 11

This data is representative and should be established for each specific laboratory setup and matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Plasma or Urine Sample add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute hplc_injection HPLC Injection reconstitute->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for HPLC-MS/MS analysis.

metabolic_pathway Resveratrol Resveratrol This compound This compound Resveratrol->this compound Gut Microbiota (Hydrogenation) DH_Glucuronide This compound- Glucuronide This compound->DH_Glucuronide Phase II Metabolism (Glucuronidation) DH_Sulfate This compound- Sulfate This compound->DH_Sulfate Phase II Metabolism (Sulfation)

Caption: Metabolic pathway of this compound.

References

Application Notes and Protocols for In Vitro Evaluation of Dihydroresveratrol's Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol (DHR), a metabolite of the well-known polyphenol resveratrol, is gaining increasing attention for its potential health benefits, including its antioxidant properties. As a potent scavenger of free radicals and an activator of cellular antioxidant defense mechanisms, DHR presents a promising candidate for drug development and nutraceutical applications. This document provides detailed application notes and standardized protocols for the in vitro assessment of this compound's antioxidant capacity. The following assays are described: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, Oxygen Radical Absorbance Capacity (ORAC) assay, and a cellular antioxidant activity (CAA) assay. Furthermore, the underlying signaling pathways through which this compound may exert its antioxidant effects are illustrated.

Data Presentation

The antioxidant capacity of this compound can be quantified and compared across different assays. The following tables summarize typical quantitative data for resveratrol, a structurally similar compound, to provide a comparative reference. It is recommended to generate specific data for this compound using the protocols provided below.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC Value (µmol TE/g)
This compoundData not availableData not availableData not available
Resveratrol15.54[1]2.86[1]~177 µmol TE/g at 8 µg/mL[1]
Vitamin C (Ascorbic Acid)6.35[1]5.18[1]Not applicable
TroloxNot applicableNot applicableStandard

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. ORAC values are expressed as Trolox equivalents (TE).

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark bottle at 4°C.

  • Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard solution to each well.

    • Add 180 µL of the DPPH working solution to each well.

    • For the blank control, add 20 µL of methanol instead of the sample.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank control.

    • A_sample is the absorbance of the sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by potassium persulfate, which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Standard Solutions: Prepare serial dilutions of this compound and the positive control in methanol.

  • Assay Procedure:

    • Add 10 µL of the sample or standard solution to a 96-well microplate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the blank control, add 10 µL of methanol.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

    Where:

    • A_control is the absorbance of the blank control.

    • A_sample is the absorbance of the sample.

  • Determination of IC50: The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm

Protocol:

  • Preparation of Reagents:

    • Fluorescein Solution (80 nM): Prepare a stock solution of fluorescein in phosphate buffer and dilute it to the working concentration.

    • AAPH Solution (153 mM): Dissolve AAPH in phosphate buffer. Prepare this solution fresh for each assay.

    • Trolox Standard Solutions: Prepare a series of Trolox dilutions in phosphate buffer to create a standard curve.

    • This compound Solutions: Prepare dilutions of this compound in phosphate buffer.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.

    • Add 25 µL of the sample, Trolox standard, or phosphate buffer (for the blank) to the respective wells.

    • Incubate the plate at 37°C for 10-15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately start monitoring the fluorescence every minute for at least 60 minutes at an excitation of 485 nm and an emission of 520 nm. The plate should be shaken before each reading.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • Determine the ORAC value of this compound from the standard curve and express it as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent this oxidation, and the reduction in fluorescence is proportional to their cellular antioxidant activity.

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells

  • Cell culture medium (e.g., DMEM or EMEM) with fetal bovine serum (FBS) and antibiotics

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Culture and Seeding:

    • Culture HepG2 or Caco-2 cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and allow them to attach and grow for 24 hours.

  • Treatment with this compound:

    • Prepare various concentrations of this compound in the treatment medium.

    • Remove the culture medium from the wells and wash the cells with PBS.

    • Add 100 µL of the this compound solutions to the respective wells and incubate for 1 hour.

  • Loading with DCFH-DA:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for both control (no this compound) and treated wells.

    • The CAA value is calculated as the percentage reduction in AUC in the treated wells compared to the control wells.

    • Results can be expressed as quercetin equivalents (QE) by creating a standard curve with quercetin. A study found that at a concentration of 25 µM, quercetin reduced fluorescence by 17.1% in HepG2 cells.[2]

Signaling Pathways and Experimental Workflows

This compound is believed to exert its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The AMPK/SIRT1/Nrf2 pathway is a key regulator of cellular redox homeostasis.

AMPK/SIRT1/Nrf2 Signaling Pathway

Oxidative stress can activate AMP-activated protein kinase (AMPK), which in turn can activate Sirtuin 1 (SIRT1). Both AMPK and SIRT1 can lead to the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase. A study has shown that this compound treatment can upregulate the expression of Nrf2 and HO-1 in HepG2 cells.[4]

G cluster_nucleus Nuclear Events oxidative_stress Oxidative Stress (e.g., ROS) ampk AMPK oxidative_stress->ampk activates dhr This compound dhr->ampk activates sirt1 SIRT1 dhr->sirt1 activates ampk->sirt1 activates nrf2_keap1 Nrf2-Keap1 Complex ampk->nrf2_keap1 phosphorylates sirt1->nrf2_keap1 deacetylates nrf2 Nrf2 nrf2_keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nrf2->are binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, GCL) are->antioxidant_genes promotes transcription of antioxidant_enzymes Antioxidant Enzymes antioxidant_genes->antioxidant_enzymes translates to antioxidant_enzymes->oxidative_stress neutralizes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection leads to G start Start: this compound Sample chemical_assays Chemical-based Assays start->chemical_assays cellular_assay Cell-based Assay start->cellular_assay dpph DPPH Assay chemical_assays->dpph abts ABTS Assay chemical_assays->abts orac ORAC Assay chemical_assays->orac data_analysis Data Analysis and Comparison dpph->data_analysis abts->data_analysis orac->data_analysis caa Cellular Antioxidant Activity (CAA) Assay cellular_assay->caa caa->data_analysis conclusion Conclusion on Antioxidant Capacity data_analysis->conclusion

References

Quantifying Dihydroresveratrol in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydroresveratrol (DHR) is a primary metabolite of resveratrol, formed through the hydrogenation of the double bond in the stilbene structure by intestinal microflora.[1][2] As a significant downstream product of resveratrol ingestion, accurate quantification of this compound in biological matrices is crucial for understanding the bioavailability, pharmacokinetics, and biological activities of resveratrol and its metabolites.[3][4] this compound itself has demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects, making it a compound of interest in nutritional and pharmaceutical research.[5]

This document provides detailed application notes and protocols for the quantification of this compound in various biological samples, including plasma, urine, and tissues. The methodologies described are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Resveratrol to this compound

Resveratrol undergoes extensive metabolism in the body. A key transformation is the conversion to this compound by the gut microbiota. This is followed by phase II metabolism, where glucuronide and sulfate conjugates of this compound are formed.[5][6]

Resveratrol Metabolism Resveratrol Resveratrol This compound This compound Resveratrol->this compound Gut Microbiota (Hydrogenation) Conjugates This compound Glucuronides & Sulfates This compound->Conjugates Phase II Metabolism (Glucuronidation, Sulfation)

Figure 1: Metabolic conversion of resveratrol to this compound and its conjugates.

Analytical Methodologies

The quantification of this compound in biological samples is most commonly achieved using chromatographic techniques coupled with various detectors. The choice of method often depends on the required sensitivity and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This method is suitable for detecting this compound in samples where concentrations are relatively high. It offers good precision and accuracy.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For lower concentrations of this compound and its metabolites, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for many pharmacokinetic studies.[3][7]

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma by HPLC-DAD

This protocol is adapted from a validated method for measuring this compound in rat plasma.[2]

1. Sample Preparation (Solid-Phase Extraction)

SPE_Workflow Start Start: Rat Plasma Sample Acidify Acidify Plasma Start->Acidify Load Load Acidified Plasma Acidify->Load Condition Condition C18 Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze Analyze by HPLC-DAD Reconstitute->Analyze

Figure 2: Solid-Phase Extraction (SPE) workflow for plasma samples.

  • Materials:

    • Rat plasma

    • C18 Solid-Phase Extraction (SPE) cartridges

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Acidify the plasma sample with HCl.[8]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified plasma sample onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute this compound with methanol.[2]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the HPLC mobile phase.

2. HPLC-DAD Analysis

  • Instrumentation:

    • HPLC system with a Diode-Array Detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[9]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[9]

    • Flow Rate: 1.0 mL/min[8]

    • Injection Volume: 100 µL[8]

    • Detection Wavelength: 276 nm[2]

    • Column Temperature: 35 °C[8]

3. Validation Parameters

The method should be validated for linearity, precision, accuracy, recovery, and limit of detection (LOD).[2]

ParameterResultReference
LinearityGood correlation obtained[2]
Inter-day Precision (CV)<7%[2]
Intra-day Precision (CV)<7%[2]
Average Recovery96.7%[2]
Limit of Detection (LOD)275 nM[2]
Protocol 2: Quantification of this compound in Mouse Tissues and Biological Fluids by HPLC-MS/MS

This protocol is based on a study that identified and quantified 11 metabolites of resveratrol, including this compound, in mice.[3][4]

1. Sample Preparation (Protein Precipitation for Plasma/Serum)

Protein_Precipitation_Workflow Start Start: Plasma/Serum Sample AddSolvent Add Acetonitrile (Precipitating Agent) Start->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Dry Evaporate to Dryness CollectSupernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Figure 3: Protein precipitation workflow for plasma/serum samples.

  • Materials:

    • Plasma, serum, or tissue homogenate

    • Acetonitrile (HPLC grade)[9]

  • Procedure:

    • To 100 µL of plasma or serum, add 200 µL of acetonitrile.[9]

    • Vortex the mixture for 1 minute to precipitate proteins.[9]

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[9][10]

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF)[6]

    • C18 or F5 analytical column (e.g., Kinetex 1.7 µm F5 100 Å 100 x 2.1 mm)[6]

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: A gradient of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile, is typically used.

    • Flow Rate: 0.2-0.4 mL/min

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used.[6]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific transitions of this compound and its metabolites.[11]

3. Quantitative Data from Animal Studies

The following table summarizes the concentrations of this compound (DHR), its conjugates, and related metabolites in various biological samples from mice after oral administration of resveratrol.[4][7]

SampleAnalyteConcentration (nmol/g or nmol/mL)Reference
LiverDHR & Conjugates~10-20[4][7]
KidneyDHR & Conjugates~20-40[4][7]
SerumDHR & Conjugates~5-15[4][7]
BileDHR & Conjugates>100[4][7]
UrineDHR & Conjugates~50-150[4][7]

Note: Concentrations are approximate and can vary based on dosage and individual metabolism.

Conclusion

The quantification of this compound in biological samples is essential for elucidating the metabolic fate and biological efficacy of resveratrol. The choice between HPLC-DAD and LC-MS/MS depends on the specific requirements of the study, with LC-MS/MS offering higher sensitivity for detecting the low concentrations typically found in vivo.[12] The detailed protocols and data presented here provide a comprehensive resource for researchers in the fields of pharmacology, nutrition, and drug development. Proper validation of the chosen analytical method is critical to ensure accurate and reliable results.[2]

References

Dihydroresveratrol for Inducing Premature Senescence in Fibroblasts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Recent scientific investigations have explored the potential of various natural compounds to modulate cellular processes, including premature senescence. While resveratrol, a well-studied polyphenol, has been shown to induce premature senescence in primary human fibroblasts, its primary in vivo metabolite, dihydroresveratrol, does not exhibit the same effect. This document provides a detailed overview of the experimental evidence, relevant signaling pathways for the active compound (resveratrol), and protocols for studying cellular senescence in fibroblasts, clarifying the distinct roles of these two compounds.

This compound: Lack of Senescence Induction

Studies on primary human fibroblasts have demonstrated that this compound does not induce premature senescence. In experiments using MRC5 fibroblast cultures, treatment with this compound at concentrations ranging from 25 to 100 μM for 48 hours resulted in no significant difference in the proliferating fraction of cells compared to vehicle-only controls[1]. This indicates that at these concentrations, this compound does not impact cell proliferation or induce a senescent state in these cells[1][2].

Resveratrol: A Potent Inducer of Premature Senescence

In contrast to its metabolite, resveratrol has been shown to be a potent inducer of premature senescence in primary human fibroblasts.

Dose-Dependent Effects on Proliferation and Senescence

Treatment of human fibroblast strains (including MRC5, HCA2, and Ek1.Br) with resveratrol at concentrations of 25 μM or higher for 48 hours significantly reduces the fraction of Ki67-positive (proliferating) nuclei[1]. This reduction in proliferation is accompanied by morphological changes characteristic of senescent cells, such as an enlarged and flattened appearance[1]. The induction of senescence is further confirmed by an increase in senescence-associated β-galactosidase (SA-β-gal) staining[2][3]. Importantly, this growth arrest is permanent, as demonstrated in dose recovery studies where the growth fraction remained suppressed even after a 7-day recovery period following the removal of resveratrol[1].

Signaling Pathways in Resveratrol-Induced Senescence

The induction of premature senescence by resveratrol in fibroblasts involves key signaling pathways:

  • p38 MAP Kinase Pathway: The entry into senescence in response to resveratrol treatment can be blocked by pre-incubation with SB203580, an inhibitor of p38 MAP kinase[1][2][3]. This suggests a crucial role for the p38 MAP kinase pathway in mediating resveratrol-induced senescence.

  • p53-p21 and p16INK4A Pathways: Resveratrol treatment in human primary dermal fibroblasts (BJ) leads to an increase in DNA damage, as indicated by the phosphorylation of γ-H2AX[4][5]. This DNA damage response is associated with the activation of tumor suppressor pathways. Specifically, the expression levels of p53, p21CIP1, and p16INK4A are significantly increased upon resveratrol treatment[4][5]. These proteins are key regulators of cell cycle arrest and are instrumental in the establishment of the senescent phenotype.

  • SIRT1 and SIRT2 Down-Regulation: Interestingly, at concentrations where resveratrol induces premature senescence, a significant decrease in the levels of SIRT1 and SIRT2 proteins is observed[4][5]. This is noteworthy because resveratrol is often described as an activator of SIRT1. However, in the context of high-dose treatment leading to senescence, it appears to have the opposite effect on SIRT1 and SIRT2 expression. Inhibition of SIRT1 and SIRT2 through other means also induces senescence, supporting the role of their down-regulation in this process[4][5].

Data Presentation

Table 1: Effect of this compound and Resveratrol on Proliferation of MRC5 Fibroblasts

CompoundConcentration (µM)Treatment DurationEffect on Proliferating Fraction (Ki67 positive cells)Reference
This compound25 - 10048 hoursNo significant difference from vehicle control[1]
Resveratrol< 2548 hoursNo generalized reduction in growth fraction[1][2]
Resveratrol≥ 2548 hoursSignificant, dose-dependent reduction[1][2]
Resveratrol5048 hoursSignificant reduction, sustained after 7-day recovery[1]
Resveratrol10048 hoursSignificant reduction, sustained after 7-day recovery[1]

Table 2: Markers of Resveratrol-Induced Senescence in BJ Fibroblasts

MarkerResveratrol Concentration (µM)Treatment DurationObservationReference
SA-β-gal activity10, 25, 50, 10072 hoursSignificant increase in positive cells[4][5]
Phospho-γ-H2AXNot specifiedNot specifiedSignificant increase[4][5]
p53 expression1072 hoursSignificant increase[4][5]
p21CIP1 expression1072 hoursSignificant increase[4][5]
p16INK4A expression1072 hoursSignificant increase[4][5]
SIRT1 and SIRT2 levelsNot specifiedNot specifiedSignificant decrease[4][5]

Experimental Protocols

Cell Culture and Treatment
  • Cell Culture: Culture primary human fibroblasts (e.g., MRC5, HCA2, BJ) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare stock solutions of resveratrol and this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a non-toxic level (e.g., 0.1%).

  • Treatment: When cells reach the desired confluency (typically subconfluent for proliferation assays), replace the medium with fresh medium containing the specified concentrations of resveratrol, this compound, or vehicle control (DMSO). Incubate for the desired duration (e.g., 48-72 hours).

Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Fixation: Wash the cells with PBS and fix with 3% formaldehyde for 10-15 minutes at room temperature[1].

  • Staining: Wash the cells again with PBS and incubate overnight at 37°C in the staining solution: 1 mg/mL of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) in a solution of 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2[1][6].

  • Visualization: Observe the cells under a light microscope for the development of a blue color, which indicates senescent cells. For quantification, count the number of blue cells and the total number of cells in multiple random fields.

Determination of Proliferating Fraction by Ki67 Staining
  • Cell Seeding and Fixation: Seed cells on coverslips. After treatment, wash with PBS and fix with a suitable fixative (e.g., methanol or formaldehyde).

  • Immunostaining: Permeabilize the cells (if necessary, depending on the fixation method) and block non-specific antibody binding. Incubate with a primary antibody against Ki67, followed by a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.

  • Analysis: Visualize the cells using a fluorescence microscope. Ki67-positive nuclei indicate proliferating cells. Calculate the percentage of Ki67-positive cells by counting at least 500 cells per condition.

Visualizations

Res Resveratrol (High Concentration) p38 p38 MAP Kinase Res->p38 Activates DNA_damage DNA Damage (γ-H2AX) Res->DNA_damage Induces SIRT1_2 SIRT1/SIRT2 (Down-regulation) Res->SIRT1_2 Causes Senescence Premature Senescence p38->Senescence Promotes p53 p53 DNA_damage->p53 Activates p16 p16INK4A DNA_damage->p16 Activates SIRT1_2->p53 Leads to p53 Acetylation p21 p21CIP1 p53->p21 Induces p21->Senescence Induces Cell Cycle Arrest p16->Senescence Induces Cell Cycle Arrest

Caption: Signaling pathways in resveratrol-induced premature senescence.

start Culture Fibroblasts treat Treat with Resveratrol or Vehicle Control start->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Senescence Assays incubate->assay sa_beta_gal SA-β-gal Staining assay->sa_beta_gal ki67 Ki67 Staining assay->ki67 morphology Morphology Assessment assay->morphology analyze Quantify and Analyze Data sa_beta_gal->analyze ki67->analyze morphology->analyze

Caption: Experimental workflow for assessing cellular senescence.

References

Dihydroresveratrol: A Promising Therapeutic Agent in Obesity and Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Dihydroresveratrol (DR2), a naturally occurring polyphenol and a metabolite of resveratrol, is emerging as a significant compound of interest in the fields of obesity and diabetes research.[1][2] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in metabolism, inflammation, and oxidative stress. This document provides a comprehensive overview of the application of this compound in preclinical models, detailing its effects on adipogenesis, insulin resistance, and related molecular targets. The information presented herein is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its beneficial effects through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathways.[1][3] Activation of AMPK, a central regulator of cellular energy homeostasis, leads to a cascade of events that collectively combat the metabolic dysregulation characteristic of obesity and type 2 diabetes.[3][4]

Key mechanistic actions of this compound include:

  • Inhibition of Adipogenesis and Lipogenesis: this compound reduces the maturation of pre-adipocytes and curbs lipid accumulation by downregulating critical transcription factors such as peroxisome proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein α (C/EBPα).[3] This is achieved through the AMPK/SIRT1-mediated inhibition of p38 MAPK signaling.[1][3]

  • Attenuation of Oxidative Stress: The compound enhances the cellular antioxidant defense system by activating the Nrf2-related antioxidative cascade.[3][5]

  • Improvement of Insulin Sensitivity: this compound promotes insulin sensitivity by activating the Akt signaling pathway, a key component of insulin signaling.[1][3] This leads to enhanced glucose uptake in insulin-resistant cells.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Adipogenesis in 3T3-L1 Cells

Concentration (μM)Effect on Adipocyte MaturationKey Protein Expression Changes
10, 20, 40Dose-dependent reduction↓ PPAR-γ, ↓ C/EBPα, ↓ FASN

Data extracted from Lam et al., 2023.[3]

Table 2: In Vitro Effects of this compound on Insulin Sensitivity

Cell LineConcentration (μM)EffectKey Protein Activation
Insulin-resistant HepG210, 20, 40Dose-dependently rescued Akt phosphorylation upon insulin stimulation↑ p-Akt
Insulin-resistant C2C1210, 20, 40Promoted insulin sensitivity↑ p-Akt

Data extracted from Lam et al., 2023.[3]

Table 3: In Vitro Effects of this compound on Oxidative Stress Markers in HepG2 Cells

TreatmentConcentration (μM)Effect on Antioxidant Protein ExpressionEffect on MDA Levels
DR210, 20, 40Upregulation of Nrf2, HO-1, GPX4Dose-dependent reduction

Data extracted from Lam et al., 2023.[3]

Table 4: In Vivo Effects of this compound in High-Fat Diet-Induced Obese Mice

ParameterEffect of this compound Treatment
AdipogenesisReduced
Lipid AccumulationReduced
Insulin ResistanceReduced
Blood Glucose ClearanceFaster

Data extracted from Lam et al., 2023.[3][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Protocol 1: In Vitro 3T3-L1 Adipocyte Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Insulin, Dexamethasone, IBMX (MDI) differentiation cocktail

  • This compound (DR2)

  • Oil Red O staining solution

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% penicillin-streptomycin until confluent.

  • Initiation of Differentiation: Two days post-confluence, induce differentiation by replacing the medium with DMEM containing 10% FBS, 1% penicillin-streptomycin, and the MDI cocktail (0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) concurrently with the differentiation cocktail.

  • Maturation: After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, culture the cells in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.

  • Quantification of Lipid Accumulation:

    • Wash the cells with PBS and fix with 10% formalin for 1 hour.

    • Wash with water and stain with Oil Red O solution for 1 hour to visualize lipid droplets.

    • Wash with water and elute the stain with isopropanol.

    • Measure the absorbance of the eluted stain at 510 nm to quantify lipid accumulation.

  • Western Blot Analysis: Lyse the cells at the end of the differentiation period to extract proteins. Perform Western blot analysis to determine the expression levels of key adipogenic markers (PPAR-γ, C/EBPα, FASN) and signaling proteins (p-AMPK, SIRT1, p-p38 MAPK).

Protocol 2: In Vitro Insulin Resistance Model and Glucose Uptake Assay

Objective: To evaluate the effect of this compound on insulin sensitivity and glucose uptake in insulin-resistant cells.

Materials:

  • HepG2 or C2C12 cells

  • High glucose, high insulin medium to induce insulin resistance

  • This compound (DR2)

  • 2-NBDG (fluorescent glucose analog)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

Procedure:

  • Induction of Insulin Resistance: Culture HepG2 or C2C12 cells in a high glucose (e.g., 25 mM) and high insulin (e.g., 100 nM) medium for 24-48 hours to induce a state of insulin resistance.

  • This compound Treatment: Treat the insulin-resistant cells with different concentrations of this compound (e.g., 10, 20, 40 µM) for a specified period (e.g., 24 hours).

  • Glucose Uptake Assay:

    • Wash the cells with KRH buffer.

    • Incubate the cells with KRH buffer containing 2-NBDG (e.g., 100 µM) with or without insulin (e.g., 100 nM) for 30-60 minutes.

    • Terminate the assay by washing the cells with ice-cold PBS.

    • Measure the fluorescence of the internalized 2-NBDG using a fluorescence microplate reader or flow cytometer.

  • Western Blot Analysis: Lyse the cells after treatment to analyze the phosphorylation status of key insulin signaling proteins, particularly Akt.

Protocol 3: High-Fat Diet-Induced Obesity Mouse Model

Objective: To investigate the in vivo effects of this compound on obesity, insulin resistance, and glucose metabolism.

Materials:

  • C57BL/6J mice

  • Standard chow diet

  • High-fat diet (HFD)

  • This compound (DR2)

  • Oral gavage needles

  • Glucometer and glucose test strips

  • Insulin

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for a period of 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

  • This compound Administration: Administer this compound daily to a subset of the HFD-fed mice via oral gavage at a predetermined dose. Another group of HFD-fed mice should receive a vehicle control.

  • Monitoring of Metabolic Parameters:

    • Monitor body weight and food intake regularly.

    • Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) to assess glucose metabolism and insulin sensitivity.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect blood and various tissues (e.g., liver, adipose tissue, muscle).

    • Analyze plasma for levels of glucose, insulin, and lipids.

    • Use tissue samples for histological analysis (e.g., H&E staining of liver and adipose tissue) and molecular analysis (e.g., Western blotting or qPCR for proteins and genes involved in metabolism and inflammation).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

G DR2 This compound AMPK AMPK DR2->AMPK activates SIRT1 SIRT1 DR2->SIRT1 activates Akt Akt DR2->Akt activates AMPK->SIRT1 activates Nrf2 Nrf2 AMPK->Nrf2 activates p38MAPK p38 MAPK SIRT1->p38MAPK inhibits PPARg PPARγ p38MAPK->PPARg activates CEBPa C/EBPα p38MAPK->CEBPa activates Adipogenesis Adipogenesis & Lipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis Antioxidant Antioxidant Response Nrf2->Antioxidant GlucoseUptake Glucose Uptake & Insulin Sensitivity Akt->GlucoseUptake

Caption: this compound Signaling Pathway.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (3T3-L1, HepG2, C2C12) induction Induce Condition (Differentiation/Insulin Resistance) cell_culture->induction treatment DR2 Treatment induction->treatment analysis_invitro Analysis (Oil Red O, Glucose Uptake, Western Blot) treatment->analysis_invitro animal_model High-Fat Diet Mouse Model treatment_invivo DR2 Administration animal_model->treatment_invivo monitoring Metabolic Monitoring (Body Weight, GTT, ITT) treatment_invivo->monitoring analysis_invivo Tissue & Blood Analysis monitoring->analysis_invivo

Caption: Preclinical Experimental Workflow.

References

Application Notes and Protocols for Studying AMPK Activation by Dihydroresveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol (DR2), a natural dihydrostilbenoid and a metabolite of resveratrol, has emerged as a significant modulator of cellular energy homeostasis.[1][2] It exerts various biological effects, including the attenuation of oxidative stress, reduction of adipogenesis, and improvement of insulin sensitivity.[2][3] A primary mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[2][4] AMPK activation by DR2 is characterized by the phosphorylation of its catalytic α-subunit at the Threonine 172 residue.[4] These application notes provide detailed protocols for researchers to investigate the activation of AMPK by this compound in cellular models.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on AMPK activation and related cellular endpoints.

Table 1: Effects of this compound on Cell Viability and AMPK Activation

Cell LineParameterConcentration (µM)EffectReference
HepG2IC50558.7Cytotoxicity assessment[4]
3T3-L1p-AMPKα (Thr172)80Significant increase in phosphorylation[4]
HepG2p-AMPKα (Thr172)10, 20, 40Dose-dependent increase in phosphorylation[4]
C2C12p-AKT (Insulin Sens.)40Significant rescue of AKT phosphorylation[4]

Table 2: Downstream Effects of this compound-Mediated AMPK Activation

Cell LineTreatmentDownstream TargetEffectReference
3T3-L180 µM DR2p-p38αβSignificant reduction in phosphorylation[4]
HepG210, 20, 40 µM DR2Nrf2Rescued H2O2-induced reduction[4]
HepG210, 20, 40 µM DR2HO-1Enhanced protein expression[4]
3T3-L140, 80 µM DR2Adipocyte DifferentiationReduction in pre-adipocyte maturation[4]
HepG262.5 µM DR2Intracellular Lipid AccumulationReduction in oleic acid-induced lipid droplets[4]

Signaling Pathways and Experimental Workflows

This compound-AMPK Signaling Pathway

Dihydroresveratrol_AMPK_Pathway DR2 This compound (DR2) LKB1 LKB1 DR2->LKB1 Activates SIRT1 SIRT1 DR2->SIRT1 Activates AMPK AMPK LKB1->AMPK Phosphorylates SIRT1->AMPK Activates pAMPK p-AMPKα (Thr172) (Active) ACC ACC pAMPK->ACC Phosphorylates p38MAPK p38 MAPK pAMPK->p38MAPK Inhibits Nrf2 Nrf2 pAMPK->Nrf2 Activates pACC p-ACC (Ser79) (Inactive) Lipid_Accumulation Lipid Accumulation pACC->Lipid_Accumulation Reduces Adipogenesis Adipogenesis p38MAPK->Adipogenesis Promotes Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Reduces

Caption: this compound activates AMPK via LKB1 and SIRT1, leading to downstream metabolic regulation.

Experimental Workflow for AMPK Activation Study

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed 3T3-L1, HepG2, or C2C12 cells treatment Treat with this compound (e.g., 10, 20, 40, 80 µM) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis staining Oil Red O Staining (for 3T3-L1/HepG2) treatment->staining western Western Blot for p-AMPK, AMPK, p-ACC, ACC lysis->western activity_assay In vitro AMPK Kinase Assay lysis->activity_assay data_quant Data Analysis & Interpretation western->data_quant Densitometry activity_assay->data_quant Quantify Activity staining->data_quant Microscopy & Quantification

Caption: Workflow for investigating this compound-induced AMPK activation in cell culture.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol details the culture of cell lines commonly used to study metabolism and the subsequent treatment with this compound.

Materials:

  • 3T3-L1, HepG2, or C2C12 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • This compound (DR2)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture 3T3-L1, HepG2, or C2C12 cells in DMEM supplemented with 10% FBS and 1% P/S in a humidified incubator at 37°C with 5% CO2.[4]

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach 70-80% confluency.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock can be prepared for further dilution.

  • Treatment: Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 10, 20, 40, 80 µM). Remove the old medium from the cells, wash with PBS, and add the medium containing this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) before proceeding with downstream analysis.

Protocol 2: Western Blot Analysis of AMPK and ACC Phosphorylation

This protocol describes the detection of phosphorylated (active) AMPK and its downstream target ACC by Western blotting.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-AMPKα (Thr172) (1:1000 dilution)[5][6]

    • Total AMPKα (1:1000 dilution)[6]

    • Phospho-ACC (Ser79) (1:1000 dilution)[5]

    • Total ACC (1:1000 dilution)[6]

    • β-actin or GAPDH (loading control, 1:1000 dilution)[6]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vitro AMPK Kinase Activity Assay

This protocol provides a method to directly measure the enzymatic activity of AMPK from cell lysates using a synthetic peptide substrate (SAMS peptide).

Materials:

  • Cell lysate (prepared as in Protocol 2)

  • AMPK Reaction Buffer (e.g., 40 mM HEPES, pH 7.1, 75 mM NaCl, 2 mM DTT, 1-10 mM MgCl2)

  • SAMS peptide (HMRSAMSGLHLVKRR)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Prepare Reaction Mixture: In a microplate, prepare a reaction mixture containing the cell lysate, AMPK reaction buffer, and SAMS peptide.

  • Initiate Reaction: Start the kinase reaction by adding ATP to the mixture. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ATP consumed.

  • Data Analysis: Measure the luminescence, which is proportional to the amount of ADP produced and thus to the AMPK activity. Compare the activity in this compound-treated samples to control samples.

Protocol 4: SIRT1 Activity Assay (Fluorometric)

Given the involvement of SIRT1 in the DR2-AMPK pathway, this assay can be used to measure its activity.

Materials:

  • Nuclear or total cell extracts

  • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.8, 0.5 mM DTT)

  • Fluorometric SIRT1 substrate peptide

  • NAD+

  • Developer solution

  • Fluorometer

Procedure:

  • Prepare Reaction Mixture: In a microplate, combine the cell extract, SIRT1 assay buffer, and fluorometric substrate.

  • Initiate Reaction: Add NAD+ to start the deacetylation reaction. Incubate at 37°C for 30-60 minutes.

  • Develop Signal: Add the developer solution, which cleaves the deacetylated substrate to release the fluorophore. Incubate for an additional 10-15 minutes.

  • Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

  • Data Analysis: The fluorescence intensity is directly proportional to the SIRT1 activity. Compare the activity in this compound-treated samples to controls.

References

Application Notes and Protocols: Dihydroresveratrol as a Tool for Studying Gut Microbiota Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a well-studied polyphenol, exhibits a wide range of biological activities. However, its low bioavailability has been a long-standing paradox. Emerging evidence strongly suggests that the gut microbiota plays a pivotal role in metabolizing resveratrol into more bioactive and bioavailable compounds, with dihydroresveratrol (DHR) being a key metabolite.[1][2][3] The production of DHR is highly dependent on the composition and metabolic activity of an individual's gut microbiota, making it a valuable tool for investigating the metabolic capacity of the gut microbiome and its impact on host health.[4][5]

These application notes provide a comprehensive overview of the use of this compound as a molecular probe to study gut microbiota metabolism. We present quantitative data on resveratrol and its metabolites, detailed experimental protocols, and visualizations of the key metabolic pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the distribution of resveratrol and its key metabolites in various biological matrices, highlighting the significant contribution of gut microbiota to their production.

Table 1: Concentration of Resveratrol and its Metabolites in Mouse Urine Before and After Antibiotic Treatment [1][6]

CompoundConcentration Before Antibiotics (ng/mL)Concentration After Antibiotics (ng/mL)
Resveratrol (RES)10.5 ± 2.112.3 ± 3.5
This compound (DHR)85.7 ± 15.4Not Detected
Lunularin (LUN)45.2 ± 8.9Not Detected
RES Conjugates250.6 ± 45.8280.4 ± 51.2
DHR Conjugates1205.3 ± 210.7Not Detected
LUN Conjugates580.1 ± 105.6Not Detected

Data are presented as mean ± SD. Antibiotic treatment depletes the gut microbiota, demonstrating that DHR and LUN and their conjugates are gut microbiota-derived metabolites.

Table 2: Concentration of Resveratrol and its Metabolites in Mouse Small Intestine Digesta Before and After Anaerobic Fermentation with Fecal Bacteria [1][2][6]

CompoundConcentration Before Fermentation (ng/g)Concentration After 48h Fermentation (ng/g)
Resveratrol (RES)1.2 ± 0.35.8 ± 1.1
This compound (DHR)0.8 ± 0.212.4 ± 2.5
Lunularin (LUN)0.5 ± 0.18.9 ± 1.7
RES Conjugates15.6 ± 3.2Not Detected
DHR Conjugates25.4 ± 5.1Not Detected
LUN Conjugates18.7 ± 3.8Not Detected

Data are presented as mean ± SD. The disappearance of conjugates and the increase in free forms demonstrate the deconjugation activity of the gut microbiota.

Table 3: Fecal Concentrations of Resveratrol and its Metabolites in Different Mouse Models [7][8]

CompoundGerm-Free Mice with Probiotics (ng/g)Conventional Mice (ng/g)
Resveratrol (RES)120 ± 2585 ± 18
This compound (DHR)350 ± 60480 ± 95
Resveratrol Sulfate (RES-sulfate)80 ± 15Below Detectable Limit
Resveratrol Glucuronide (RES-glucuronide)110 ± 22Below Detectable Limit

Data are presented as mean ± SD. This compound is the dominant metabolite in the feces of conventional mice, while conjugated forms are not detected, suggesting deconjugation by the gut microbiota.

Signaling and Metabolic Pathways

The metabolism of resveratrol by the gut microbiota is a key process that influences its biological effects. The following diagram illustrates this pathway.

resveratrol_metabolism cluster_upper_git Upper GIT (Small Intestine) cluster_lower_git Lower GIT (Colon) res Resveratrol (Oral Intake) git Gastrointestinal Tract res->git gut_microbiota Gut Microbiota res->gut_microbiota Metabolism si_enzymes Host Enzymes (UGTs, SULTs) git->si_enzymes Metabolism res_conj Resveratrol Conjugates (Glucuronides, Sulfates) si_enzymes->res_conj res_conj->gut_microbiota Deconjugation absorption Systemic Circulation (Absorption) res_conj->absorption dhr This compound (DHR) gut_microbiota->dhr Hydrogenation lun Lunularin gut_microbiota->lun Dehydroxylation dhr->absorption lun->absorption bioactivity Biological Activities (Anti-inflammatory, Anti-cancer) absorption->bioactivity

Caption: Metabolic pathway of resveratrol in the gastrointestinal tract.

Experimental Workflows

Studying the microbial metabolism of resveratrol to this compound involves a combination of in vivo and in vitro models. The following diagram outlines a typical experimental workflow.

experimental_workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model start Start: Hypothesis (Gut microbiota metabolizes resveratrol) animal_model Animal Model (e.g., Mice: Conventional, Germ-Free, Antibiotic-Treated) start->animal_model fecal_sample Fecal Sample Collection (Human or Animal) start->fecal_sample res_admin Resveratrol Administration (Oral Gavage or Diet) animal_model->res_admin sample_collection_invivo Sample Collection (Urine, Feces, Tissues) res_admin->sample_collection_invivo analysis Metabolite Analysis sample_collection_invivo->analysis fermentation Anaerobic Fermentation with Resveratrol fecal_sample->fermentation sample_collection_invitro Sample Collection (Fermentation Broth) fermentation->sample_collection_invitro sample_collection_invitro->analysis hplc_ms LC-MS/MS (Quantification of RES, DHR, LUN) analysis->hplc_ms data_analysis Data Analysis & Interpretation hplc_ms->data_analysis conclusion Conclusion: This compound is a key gut microbial metabolite of resveratrol data_analysis->conclusion

Caption: Experimental workflow for studying resveratrol metabolism.

Experimental Protocols

Protocol 1: In Vivo Mouse Model for Studying Resveratrol Metabolism

Objective: To determine the role of gut microbiota in the in vivo metabolism of resveratrol to this compound.

Materials:

  • C57BL/6 mice (conventional, germ-free, and antibiotic-treated groups)

  • Resveratrol (>99% purity)

  • AIN-93G diet

  • Antibiotic cocktail (e.g., ampicillin, neomycin, metronidazole, and vancomycin in drinking water)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate mice to individual housing in metabolic cages for 3-5 days.

  • Grouping: Divide mice into three groups:

    • Conventional: Mice with a normal gut microbiota.

    • Germ-Free: Mice raised in a sterile environment.

    • Antibiotic-Treated: Conventional mice given an antibiotic cocktail in their drinking water for 5-7 days to deplete the gut microbiota.

  • Resveratrol Administration: Administer resveratrol to all groups. This can be done by:

    • Oral Gavage: A single dose of resveratrol (e.g., 0.5 mg/kg body weight).

    • Dietary Admixture: A diet containing a specified concentration of resveratrol (e.g., 0.025% w/w) for a set period (e.g., 4 weeks).

  • Sample Collection:

    • Collect urine and feces over a 24-hour period at baseline and after resveratrol administration.

    • At the end of the study, euthanize the mice and collect tissues (e.g., colon, liver, kidney) and intestinal contents.

  • Sample Preparation:

    • Urine and Feces: Homogenize fecal samples in a suitable solvent (e.g., methanol). Centrifuge urine and fecal homogenates to remove debris.

    • Tissues: Homogenize tissues in a suitable buffer and perform protein precipitation (e.g., with acetonitrile).

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a validated LC-MS/MS method to identify and quantify resveratrol, this compound, lunularin, and their conjugated metabolites.

  • Data Analysis: Compare the metabolite profiles between the different groups to determine the contribution of the gut microbiota to resveratrol metabolism.

Protocol 2: In Vitro Anaerobic Fermentation of Resveratrol with Fecal Microbiota

Objective: To assess the biotransformation of resveratrol by the gut microbiota in a controlled in vitro system.

Materials:

  • Fresh fecal samples from healthy human volunteers or animals

  • Gifu Anaerobic Broth (GAM) or other suitable anaerobic culture medium

  • Resveratrol solution

  • Anaerobic chamber or jars with gas packs

  • Shaking incubator

  • LC-MS/MS system

Procedure:

  • Fecal Slurry Preparation:

    • Immediately after collection, transfer the fresh fecal sample into an anaerobic chamber.

    • Prepare a 10% (w/v) fecal slurry by homogenizing the feces in pre-reduced anaerobic medium.

  • Inoculation and Incubation:

    • In the anaerobic chamber, inoculate the anaerobic medium with the fecal slurry (e.g., 1% v/v).

    • Add resveratrol to the culture to a final concentration (e.g., 50 µM).

    • Incubate the cultures at 37°C under anaerobic conditions for a specified time course (e.g., 0, 12, 24, 48 hours).

  • Sample Collection:

    • At each time point, collect an aliquot of the fermentation broth.

  • Sample Preparation:

    • Centrifuge the collected samples to pellet the bacteria and solid debris.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) to recover resveratrol and its metabolites.

    • Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples to quantify the disappearance of resveratrol and the appearance of this compound and other metabolites over time.

  • Data Analysis: Plot the concentration of resveratrol and its metabolites over time to determine the rate and extent of microbial metabolism.

Logical Relationships

The interplay between resveratrol, the gut microbiota, and the host is complex. The following diagram illustrates the central role of the gut microbiota in mediating the health effects of resveratrol.

logical_relationship cluster_gut Gut Environment res_intake Resveratrol Intake (Diet/Supplement) res Resveratrol res_intake->res gut_microbiota Gut Microbiota Composition & Activity dhr This compound (DHR) & Other Metabolites gut_microbiota->dhr produces interindividual Inter-individual Variation gut_microbiota->interindividual contributes to res->gut_microbiota is metabolized by bioavailability Increased Bioavailability & Bioactivity dhr->bioavailability leads to host_response Host Physiological Response health_outcomes Health Outcomes (e.g., Reduced Inflammation) host_response->health_outcomes bioavailability->host_response interindividual->host_response influences

Caption: The central role of gut microbiota in resveratrol's effects.

Conclusion

This compound is a critical metabolite in understanding the biological activities of orally consumed resveratrol. Its formation is exclusively mediated by the gut microbiota, making it an excellent biomarker for assessing the metabolic potential of the gut microbiome. The protocols and data presented here provide a framework for researchers to utilize this compound as a tool to explore the intricate interactions between dietary polyphenols, the gut microbiota, and host health, ultimately aiding in the development of novel therapeutic and nutraceutical strategies.

References

Dihydroresveratrol Administration in High-Fat Diet-Induced Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of dihydroresveratrol (DR2), a natural derivative of resveratrol, in high-fat diet (HFD)-induced obese mouse models. The protocols and data presented are compiled from peer-reviewed research and are intended to guide researchers in designing and executing similar experiments. This compound has shown potential in mitigating oxidative stress, adipogenesis, and insulin resistance, making it a compound of interest for metabolic disease research.[1][2][3][4]

Summary of Key Findings

This compound administration to HFD-fed mice has been demonstrated to:

  • Reduce body weight gain without affecting food intake.[5]

  • Improve glucose tolerance.[5]

  • Decrease hepatic lipid accumulation.[5]

  • Reduce the size of adipocytes.[5]

  • Modulate key signaling pathways involved in metabolism and oxidative stress, primarily through the activation of AMPK.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a representative study administering this compound to HFD-induced obese mice.

Table 1: Effect of this compound on Body Weight Gain and Glucose Tolerance

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Percentage Weight Gain (%)Blood Glucose at 60 min (IPGTT)Blood Glucose at 90 min (IPGTT)
HFD (Vehicle)20-25Data not specifiedSignificant increaseSignificantly higherSignificantly higher
HFD + DR2 (40 mg/kg)20-25Data not specifiedReduced vs. HFDNo significant changeNo significant change
HFD + DR2 (80 mg/kg)20-25Data not specifiedSignificantly reduced vs. HFDSignificantly lower vs. HFDSignificantly lower vs. HFD

Data adapted from a study where C57BL/6J mice were fed an HFD for 6 weeks, followed by 3 weeks of DR2 treatment.[5]

Table 2: Histological Analysis of Liver and Adipose Tissue

Treatment GroupHepatic Lipid DepositionAdipocyte Size (iWAT)
HFD (Vehicle)Significantly increasedSignificantly enlarged
HFD + DR2 (40 mg/kg)No significant changeNo significant change
HFD + DR2 (80 mg/kg)Significantly reducedSignificantly reduced

iWAT: inguinal white adipose tissue.[5]

Experimental Protocols

This section details the methodologies for establishing a high-fat diet-induced obesity mouse model and the subsequent administration of this compound.

Protocol 1: Induction of High-Fat Diet Obesity in Mice

Objective: To induce an obese and insulin-resistant phenotype in mice.

Materials:

  • Male C57BL/6J mice (6-8 weeks old).[5]

  • High-fat diet (HFD) (e.g., 60 kcal% fat).[5][6]

  • Standard chow diet (for control group).[5]

  • Animal housing with a 12-hour light/dark cycle and controlled temperature and humidity.[7]

Procedure:

  • Acclimatize mice for at least one week upon arrival.[6]

  • Randomly assign mice to a control group (standard chow) or an HFD group.[7]

  • Provide the respective diets and water ad libitum.[7][8]

  • Monitor body weight and food intake weekly.[7]

  • Continue the HFD feeding for a minimum of 6 weeks to establish the obese phenotype.[5] After 16-20 weeks, mice on an HFD typically show a 20-30% increase in body weight compared to chow-fed mice.[6]

Protocol 2: this compound Administration

Objective: To assess the therapeutic effects of this compound in HFD-induced obese mice.

Materials:

  • HFD-induced obese mice.

  • This compound (DR2).

  • Vehicle solution (e.g., 0.5% sodium carboxymethyl cellulose (CMC-Na)).[5]

  • Oral gavage needles.

Procedure:

  • Following the HFD induction period, divide the HFD mice into a vehicle control group and one or more DR2 treatment groups.[5]

  • Prepare DR2 solutions in the vehicle at the desired concentrations (e.g., 40 mg/kg and 80 mg/kg body weight).[5]

  • Administer the DR2 solution or vehicle to the respective groups via oral gavage.[5]

  • A typical dosing schedule is once daily for 5 consecutive days per week for a duration of 3 weeks.[5]

  • Continue to provide the HFD to all groups during the treatment period.[5]

  • Monitor body weight, food intake, and other relevant physiological parameters throughout the study.

Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: To assess insulin sensitivity and glucose clearance.

Materials:

  • Fasted mice (typically 6 hours).[7]

  • Glucose solution (e.g., 2 g/kg body weight).[9]

  • Glucometer and test strips.

Procedure:

  • Fast the mice for 6 hours with free access to water.[7]

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Administer the glucose solution via intraperitoneal injection.

  • Measure blood glucose levels at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).[9]

Signaling Pathways and Visualizations

This compound exerts its beneficial effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.

G DR2 This compound (DR2) AMPK AMPKα (Thr172) Activation DR2->AMPK SIRT1 SIRT1 Activation AMPK->SIRT1 p38 p38 MAPK Inhibition SIRT1->p38 CEBPa C/EBPα Downregulation p38->CEBPa PPARg PPARγ Downregulation p38->PPARg Adipogenesis Adipogenesis (Pre-adipocyte Maturation) CEBPa->Adipogenesis PPARg->Adipogenesis G DR2 This compound (DR2) AMPK AMPK Activation DR2->AMPK Nrf2 Nrf2 Mediation AMPK->Nrf2 Antioxidant Antioxidant Cascade Nrf2->Antioxidant OxidativeStress Oxidative Stress Reduction Antioxidant->OxidativeStress G DR2 This compound (DR2) ACC ACC Phosphorylation DR2->ACC AKT AKT Activation DR2->AKT LipidAccumulation Intracellular Lipid Accumulation Reduction ACC->LipidAccumulation InsulinSensitivity Insulin Sensitivity Promotion AKT->InsulinSensitivity G Start Start: C57BL/6J Mice (6-8 weeks) HFD High-Fat Diet (6 weeks) Start->HFD Grouping Random Grouping HFD->Grouping Vehicle Vehicle (0.5% CMC-Na) (3 weeks) Grouping->Vehicle DR2_40 DR2 (40 mg/kg) (3 weeks) Grouping->DR2_40 DR2_80 DR2 (80 mg/kg) (3 weeks) Grouping->DR2_80 Analysis Endpoint Analysis: - Body Weight - IPGTT - Tissue Histology Vehicle->Analysis DR2_40->Analysis DR2_80->Analysis

References

Application Notes and Protocols for Assessing Dihydroresveratrol's Anti-Adipogenesis Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-adipogenic properties of Dihydroresveratrol (DR2), a naturally occurring polyphenol. The protocols outlined below detail the experimental procedures for assessing its efficacy in inhibiting adipocyte differentiation, elucidating its mechanism of action through key signaling pathways, and quantifying its effects on molecular markers of adipogenesis.

Introduction

Obesity is a global health concern characterized by excessive adipose tissue accumulation. Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a key target for the development of anti-obesity therapeutics. This compound, a metabolite of resveratrol, has emerged as a promising candidate for attenuating adipogenesis.[1][2] This document provides detailed protocols for utilizing the 3T3-L1 preadipocyte cell line, a well-established in vitro model, to evaluate the anti-adipogenic potential of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound and its parent compound, Resveratrol, on key parameters of adipogenesis in 3T3-L1 cells.

Table 1: Effect of this compound (DR2) and Resveratrol (RES) on 3T3-L1 Cell Viability

CompoundConcentration (µM)Incubation TimeAssayIC50 (µM)Reference
This compoundVarious48 hoursMTT502.5[3]
ResveratrolVarious48 hoursMTT162.6[3]

Table 2: Inhibitory Effects of this compound (DR2) and Resveratrol (RES) on Lipid Accumulation in 3T3-L1 Adipocytes

CompoundConcentration (µM)Treatment DurationInhibition of Lipid Accumulation (%)Reference
This compound4048 hoursSignificant reduction (quantification not specified)[3]
This compound8048 hoursSignificant reduction (quantification not specified)[3]
Resveratrol102, 4, 6 days~93.8 (Day 2), ~90.6 (Day 4), ~90.6 (Day 6)[4]
Resveratrol202, 4, 6 days~92.4 (Day 2)[4]
Resveratrol25Not specified43 ± 1.27[5]
Resveratrol402, 4, 6 days~91.5 (Day 2), ~61.4 (Day 4), ~59.7 (Day 6)[4]
Resveratrol50Not specified94.3 ± 0.3[5]
Resveratrol503 days~32[1]

Signaling Pathways and Experimental Workflow

This compound exerts its anti-adipogenic effects by modulating key signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and the general experimental workflow.

Signaling Pathways

AMPK_SIRT1_Pathway DR2 This compound AMPK AMPK DR2->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates p38_MAPK p38 MAPK SIRT1->p38_MAPK Inhibits PPARg PPARγ p38_MAPK->PPARg Activates CEBPa C/EBPα p38_MAPK->CEBPa Activates Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis Wnt_Beta_Catenin_Pathway cluster_inhibition Inhibition of Adipogenesis DR2 This compound (presumed action) Wnt Wnt Signaling DR2->Wnt Potentially Modulates GSK3b GSK3β Wnt->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates TCF_LEF->Inhibition Inhibits Adipogenic_Genes Adipogenic Gene Expression (e.g., PPARγ) Experimental_Workflow cluster_assays Assessments Start Start: 3T3-L1 Preadipocytes Culture Cell Culture & Seeding Start->Culture Differentiation Induce Adipocyte Differentiation (DMI cocktail) Culture->Differentiation Treatment Treat with this compound (various concentrations) Differentiation->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Lipid Lipid Accumulation (Oil Red O Staining) Treatment->Lipid Gene Gene Expression (qPCR) Treatment->Gene Protein Protein Expression (Western Blot) Treatment->Protein Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Lipid->Data_Analysis Gene->Data_Analysis Protein->Data_Analysis

References

Application Notes and Protocols for Evaluating Dihydroresveratrol's Effect on Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroresveratrol (DHR), a metabolite of resveratrol, has garnered significant interest for its potential therapeutic effects, including its potent antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathologies, including metabolic diseases, neurodegenerative disorders, and cancer.[1][2] These application notes provide a comprehensive overview of the techniques and protocols used to evaluate the efficacy of this compound in mitigating oxidative stress. The methodologies detailed herein are applicable to both in vitro and in vivo research models.

Key Signaling Pathways

This compound has been shown to exert its antioxidant effects through the modulation of key signaling pathways, primarily the Nrf2 pathway.[1][2][3]

Nrf2 Signaling Pathway in Oxidative Stress Response

Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[4][5] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[4] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT).[4][6][7] this compound is believed to activate this pathway, thereby enhancing the cell's endogenous antioxidant defenses.[1][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation DHR This compound DHR->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, GPx, SOD, CAT) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., HepG2, C2C12) Induce_OS Induce Oxidative Stress (e.g., H₂O₂, high glucose) Cell_Culture->Induce_OS DHR_Treatment_vitro This compound Treatment Induce_OS->DHR_Treatment_vitro ROS_Assay ROS Measurement (e.g., DCFH-DA) DHR_Treatment_vitro->ROS_Assay LP_Assay_vitro Lipid Peroxidation Assay (MDA Assay) DHR_Treatment_vitro->LP_Assay_vitro Enzyme_Assay_vitro Antioxidant Enzyme Assays (SOD, CAT, GPx) DHR_Treatment_vitro->Enzyme_Assay_vitro Western_Blot_vitro Western Blot (Nrf2, HO-1, p-AMPK) DHR_Treatment_vitro->Western_Blot_vitro Animal_Model Animal Model (e.g., High-Fat Diet Mice) DHR_Treatment_vivo This compound Administration Animal_Model->DHR_Treatment_vivo Tissue_Collection Tissue/Blood Collection DHR_Treatment_vivo->Tissue_Collection LP_Assay_vivo Lipid Peroxidation Assay (MDA in tissue/serum) Tissue_Collection->LP_Assay_vivo Enzyme_Assay_vivo Antioxidant Enzyme Assays (SOD, CAT, GPx in tissue) Tissue_Collection->Enzyme_Assay_vivo Western_Blot_vivo Western Blot (Nrf2, HO-1 in tissue) Tissue_Collection->Western_Blot_vivo Histology Histological Analysis Tissue_Collection->Histology

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Dihydroresveratrol Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroresveratrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving the solubility and bioavailability of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a natural polyphenol and a primary and active metabolite of resveratrol.[1][2] Like resveratrol, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties. However, its therapeutic potential is often limited by its poor water solubility, which can lead to low absorption and bioavailability when administered orally.[3] This makes it challenging to achieve therapeutic concentrations in target tissues during in vivo experiments.

Q2: What are the known solubility properties of this compound?

A2: this compound is practically insoluble in water. Its solubility in common laboratory solvents is provided in the table below. This information is critical for preparing stock solutions and developing suitable formulations for in vivo administration.

SolventSolubility
WaterInsoluble
Ethanol46 mg/mL
DMSO46 mg/mL
Methanol20 mg/mL
Source: Various supplier specifications.

Q3: What are the main strategies to improve the solubility and bioavailability of this compound for in vivo studies?

A3: Several formulation strategies can be employed to enhance the solubility and, consequently, the bioavailability of poorly soluble compounds like this compound. The most common and effective methods include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution and absorption.

Q4: How is this compound metabolized in vivo?

A4: this compound is a metabolite of resveratrol, formed by the gut microbiota through the hydrogenation of the double bond.[2] Once absorbed, this compound can undergo further phase II metabolism in the liver and intestines, leading to the formation of glucuronide and sulfate conjugates.[3][4][5] These metabolites are more water-soluble and are eventually excreted in the urine.[3][5]

Troubleshooting Guide

Issue: Low or inconsistent plasma concentrations of this compound in animal studies.

Possible Cause & Solution:

  • Poor Solubility and Dissolution: This is the most likely cause. The administered this compound may not be dissolving adequately in the gastrointestinal fluids, leading to poor absorption.

    • Solution: Implement a solubility enhancement strategy. Refer to the detailed experimental protocols below for preparing solid dispersions, cyclodextrin complexes, or nanoparticle formulations.

  • Rapid Metabolism: this compound is subject to first-pass metabolism in the gut and liver, which can significantly reduce the amount of active compound reaching systemic circulation.[2][3][4][5]

    • Solution: While difficult to inhibit completely, some formulation strategies, such as nanoparticle encapsulation, can partially protect the drug from metabolic enzymes.[6][7]

  • Improper Vehicle for Administration: The vehicle used to suspend or dissolve this compound for oral gavage may not be optimal.

    • Solution: For a simple suspension, consider using carboxymethylcellulose sodium (CMC-Na) in water. However, for improved bioavailability, a formulated approach is recommended.

Experimental Protocols

Below are detailed methodologies for key experiments to improve the solubility of this compound. While these protocols are often reported for resveratrol, the principles and procedures are directly applicable to this compound due to their structural similarity.

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, which is then evaporated, leaving a solid dispersion of the drug in the carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer

  • Ethanol (or another suitable solvent in which both this compound and the polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and PVP K30 in ethanol in a predetermined ratio (e.g., 1:5 drug-to-polymer ratio by weight).

  • Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • The resulting solid dispersion can be ground into a fine powder for subsequent in vivo administration.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the formation of a water-soluble complex by encapsulating this compound within a cyclodextrin molecule.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the suspension to remove the undissolved this compound.

  • Freeze-dry the resulting clear solution to obtain the solid this compound-HP-β-CD inclusion complex powder.

Protocol 3: Preparation of this compound Nanoparticles by Antisolvent Precipitation

This technique involves dissolving the drug in a solvent and then introducing it into an antisolvent, causing the drug to precipitate as nanoparticles.

Materials:

  • This compound

  • Ethanol (solvent)

  • Water containing a stabilizer (e.g., 0.5% w/v Poloxamer 188) (antisolvent)

  • High-speed homogenizer or sonicator

Procedure:

  • Dissolve this compound in ethanol to create a concentrated drug solution.

  • Rapidly inject the drug solution into the aqueous stabilizer solution under high-speed homogenization or sonication.

  • The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.

  • The resulting nanosuspension can be used directly for in vivo studies or can be further processed (e.g., lyophilized) to produce a powder form.

Data on Solubility Enhancement

The following table summarizes the expected improvements in solubility and bioavailability based on studies with resveratrol, which are anticipated to be similar for this compound.

Formulation MethodCarrier/ExcipientFold Increase in Solubility (approx.)Improvement in Bioavailability (approx.)
Solid DispersionEudragit E/HCl>100-fold~40% absolute bioavailability
Solid DispersionSoluplus®>80-foldSignificantly improved
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin>400-foldEnhanced antitumor activity in vivo
NanoparticlesCarboxymethyl chitosan-3.5-fold increase in relative bioavailability
Source: Data compiled from studies on resveratrol formulations.[8][9][10][11]

Signaling Pathways and Experimental Workflows

This compound Metabolism and Excretion

This compound is a product of resveratrol metabolism by the gut microbiota. It is then absorbed and undergoes further metabolism in the liver before being excreted.

G Resveratrol Resveratrol (Oral Intake) Gut Gut Microbiota Resveratrol->Gut Hydrogenation This compound This compound Gut->this compound Intestinal_Absorption Intestinal Absorption This compound->Intestinal_Absorption Liver Liver (Phase II Metabolism) Intestinal_Absorption->Liver Conjugates Glucuronide and Sulfate Conjugates Liver->Conjugates Conjugation Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of orally administered resveratrol to this compound and its subsequent excretion.

Experimental Workflow for Solubility Enhancement

This workflow outlines the general steps for developing and evaluating a new formulation to improve this compound solubility.

G start Start: Poorly Soluble This compound formulation Formulation Development (Solid Dispersion, Cyclodextrin, Nanoparticles) start->formulation characterization Physicochemical Characterization (Particle Size, Morphology, Drug Load) formulation->characterization dissolution In Vitro Dissolution Testing characterization->dissolution invivo In Vivo Pharmacokinetic Studies in Animal Models dissolution->invivo end End: Optimized Formulation with Improved Bioavailability invivo->end

Caption: General workflow for developing and evaluating solubility-enhanced this compound formulations.

This compound and the AMPK/SIRT1 Signaling Pathway

This compound has been shown to activate the AMPK/SIRT1 signaling pathway, which is involved in regulating cellular energy metabolism and has been linked to many of the compound's beneficial effects.[1][12]

G DHR This compound AMPK AMPK Activation DHR->AMPK SIRT1 SIRT1 Activation AMPK->SIRT1 ACC ACC Inhibition AMPK->ACC Phosphorylation PGC1a PGC-1α SIRT1->PGC1a Deacetylation Mito Mitochondrial Biogenesis PGC1a->Mito FattyAcid Reduced Fatty Acid Synthesis ACC->FattyAcid G DHR This compound Keap1 Keap1 DHR->Keap1 Inhibition Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Sequesters and Promotes Degradation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription

References

Technical Support Center: Overcoming Low Dihydroresveratrol Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Dihydroresveratrol (DHR), a key metabolite of resveratrol. This resource is designed to assist researchers in optimizing their in vivo experiments for more reliable and impactful results.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of this compound (DHR) so low?

The low oral bioavailability of this compound is primarily due to its extensive and rapid metabolism in the intestine and liver. After oral administration, DHR undergoes significant first-pass metabolism, where it is quickly converted into glucuronide and sulfate conjugates.[1] This metabolic process significantly reduces the amount of free, active DHR that reaches systemic circulation. In a study with rats, 30 minutes after oral administration of 60 mg/kg of DHR, the plasma concentration of its glucuronide conjugate was substantially higher (33.5 µM) than that of unchanged DHR (0.88 µM).[1]

2. What are the primary metabolic pathways for DHR?

The primary metabolic pathways for DHR are glucuronidation and sulfation, which are Phase II detoxification processes. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) enzymes, predominantly in the intestinal wall and the liver. These enzymes attach glucuronic acid or a sulfate group to the hydroxyl groups of the DHR molecule, increasing its water solubility and facilitating its excretion from the body.

3. How can I improve the oral bioavailability of DHR in my experiments?

There are several strategies researchers can employ to enhance the oral bioavailability of DHR:

  • Co-administration with Bioavailability Enhancers: Certain compounds can inhibit the metabolic enzymes responsible for DHR conjugation. Piperine, an alkaloid from black pepper, has been shown to be a potent inhibitor of glucuronidation.

  • Nanoformulations: Encapsulating DHR into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can protect it from rapid metabolism and enhance its absorption.

  • Structural Modification: While not directly modifying DHR, using structural analogs or derivatives of resveratrol with improved metabolic stability can be an alternative approach.

4. Are there any commercially available DHR formulations with enhanced bioavailability?

Currently, there are no widely available commercial DHR formulations with specifically proven enhanced bioavailability for research purposes. Researchers typically need to prepare these formulations in the laboratory.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments aimed at evaluating the efficacy of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or undetectable plasma concentrations of free DHR after oral administration. - Extensive first-pass metabolism (glucuronidation and sulfation).- Poor absorption from the gastrointestinal tract.- Instability of the compound in the formulation or GI tract.- Co-administer DHR with piperine to inhibit glucuronidation. A common starting dose in animal models is 10 mg/kg of piperine with 100 mg/kg of the primary compound. - Formulate DHR into nanoparticles (SLNs or NLCs) to protect it from degradation and enhance absorption.- Use a suitable vehicle for administration. Ensure DHR is fully dissolved or suspended in a vehicle that promotes stability and absorption (e.g., a solution containing a small percentage of ethanol or DMSO, or an oil-based suspension).- Optimize the dosing regimen. Consider multiple smaller doses throughout the day instead of a single large dose to maintain more consistent plasma levels.
High variability in plasma DHR concentrations between experimental subjects. - Inter-individual differences in metabolic enzyme activity (UGTs and SULTs).- Variations in gut microbiota, which can influence DHR metabolism.- Inconsistent gavage technique leading to variable dosing.- Increase the sample size to account for biological variability.- Standardize the diet and housing conditions of the animals to minimize variations in gut microbiota.- Ensure consistent and accurate oral gavage technique. Proper training and technique are crucial for minimizing dosing errors.
Unexpected or inconsistent biological effects of DHR in vivo. - Insufficient plasma concentrations of free DHR to elicit a therapeutic effect.- The biological activity may be attributed to DHR metabolites rather than the parent compound.- The chosen animal model may not be appropriate for the specific biological question.- Confirm target engagement. Measure downstream markers of the signaling pathways of interest (e.g., phosphorylation of AMPK, nuclear translocation of Nrf2) to confirm that DHR is reaching its target tissues and exerting a biological effect, even if plasma concentrations are low.- Characterize the metabolite profile. Analyze plasma and tissue samples for major DHR metabolites to determine if they correlate with the observed biological effects.- Re-evaluate the animal model. Ensure the chosen model is relevant to the human condition being studied and that the metabolic pathways are comparable.

Experimental Protocols

Co-administration of this compound with Piperine

This protocol is adapted from studies demonstrating the bioavailability-enhancing effects of piperine on resveratrol.

Objective: To increase the systemic exposure of this compound by inhibiting its glucuronidation.

Materials:

  • This compound (DHR)

  • Piperine

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil)

  • Oral gavage needles

  • Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare a suspension of DHR in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in mice). Ensure the suspension is homogenous by vortexing or sonicating.

    • Prepare a separate suspension of piperine in the same vehicle (e.g., 1 mg/mL for a 10 mg/kg dose in mice).

    • Alternatively, a combined suspension of DHR and piperine can be prepared.

  • Animal Dosing:

    • Administer the piperine suspension to the animals via oral gavage.

    • Approximately 30 minutes after piperine administration, administer the DHR suspension via oral gavage. This allows time for the piperine to inhibit the metabolic enzymes.

  • Pharmacokinetic Analysis:

    • Collect blood samples at various time points post-DHR administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma concentrations of DHR and its major metabolites using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Quantitative Data on Resveratrol with Piperine (for reference): A study in C57BL mice showed that co-administration of 10 mg/kg piperine with 100 mg/kg resveratrol resulted in:

  • An increase in the maximum serum concentration (Cmax) of resveratrol by 1544%.[2][3]

  • An increase in the area under the curve (AUC), representing total drug exposure, of resveratrol to 229%.[2][3]

Pharmacokinetic Parameter Resveratrol Alone Resveratrol + Piperine
Cmax ~1 µg/mL~15 µg/mL
Tmax 15 min30 min
AUC ~100 µg·min/mL~229 µg·min/mL

Note: This data is for resveratrol and should be used as a reference for expected trends with DHR.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol provides a general method for preparing DHR-loaded SLNs using a hot homogenization and ultrasonication technique.

Objective: To encapsulate this compound in a lipid matrix to protect it from metabolic degradation and improve its oral absorption.

Materials:

  • This compound (DHR)

  • Solid lipid (e.g., glyceryl monostearate, stearic acid, Compritol® 888 ATO)

  • Surfactant/stabilizer (e.g., Poloxamer 188, Tween® 80, soy lecithin)

  • Purified water

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve the DHR in the molten lipid with continuous stirring until a clear solution is formed.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • Sonication:

    • Immediately subject the hot pre-emulsion to high-power probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring. As the lipid solidifies, it will form the solid lipid nanoparticles with DHR encapsulated within the matrix.

  • Characterization:

    • Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading capacity using a suitable analytical method (e.g., HPLC) after separating the free drug from the nanoparticles.

Signaling Pathways and Experimental Workflows

This compound and the AMPK Signaling Pathway

This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis. Activation of AMPK can lead to various beneficial effects, including reduced adipogenesis and improved insulin sensitivity.

AMPK_Pathway DHR This compound AMPK AMPK DHR->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 Activates Insulin_Sensitivity Improved Insulin Sensitivity pAMPK->Insulin_Sensitivity Promotes p38MAPK p38 MAPK SIRT1->p38MAPK Inhibits Adipogenesis Adipogenesis (Lipid Accumulation) p38MAPK->Adipogenesis Promotes

Caption: DHR activates AMPK, leading to downstream effects on adipogenesis and insulin sensitivity.

Experimental Workflow for Assessing DHR Bioavailability

The following workflow outlines the key steps in an in vivo experiment designed to evaluate strategies for enhancing DHR bioavailability.

Bioavailability_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Formulation DHR Formulation (e.g., with Piperine or as Nanoparticles) Dosing Oral Gavage to Animal Models Formulation->Dosing Control Control Formulation (DHR alone) Control->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Processing Plasma Separation and Storage Blood_Collection->Plasma_Processing LCMS LC-MS/MS Analysis of DHR and Metabolites Plasma_Processing->LCMS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) LCMS->PK_Analysis

Caption: Workflow for in vivo evaluation of DHR bioavailability enhancement strategies.

References

Optimizing Dihydroresveratrol extraction yield from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Dihydroresveratrol (DHR) from natural sources. The content is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound (DHR)?

A1: While this compound is well-known as a primary intestinal metabolite of resveratrol, it also occurs naturally as a phytoalexin in several plant species. Documented sources include plants from the genera Dendrobium (e.g., Dendrobium nobile), Dioscorea, Bulbophyllum, and Morus alba (White Mulberry), particularly the root bark.[1] Cannabis sativa has also been identified as a source.

Q2: Which solvents are most effective for DHR extraction?

A2: The choice of solvent is critical for optimizing yield. For stilbenoids like DHR, hydroalcoholic mixtures are generally most effective. Aqueous ethanol (typically 60-80%) is highly recommended due to its extraction efficiency and low toxicity.[2][3] Methanol is also a very effective solvent.[4] The optimal solvent and concentration should be determined empirically for each specific plant matrix.

Q3: How do temperature and pH affect DHR stability during extraction?

A3: DHR's stability is analogous to its parent compound, resveratrol, which is significantly influenced by temperature and pH. It is relatively stable in acidic to neutral conditions but degrades exponentially in alkaline environments (pH > 7).[5][6] High temperatures can also lead to degradation; for instance, significant degradation of resveratrol is observed at temperatures above 125°C.[6] Therefore, it is crucial to avoid excessive heat and alkaline conditions during extraction and storage.

Q4: What are the main differences between Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) for stilbenoids?

A4: Both are modern techniques that offer advantages over conventional methods like maceration or Soxhlet extraction, primarily by reducing extraction time and solvent consumption.

  • Ultrasound-Assisted Extraction (UAE) uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. It is generally performed at lower temperatures, which can be advantageous for thermally sensitive compounds.[2]

  • Microwave-Assisted Extraction (MAE) uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of target compounds. While very fast, careful control of temperature is necessary to prevent thermal degradation of DHR.

Quantitative Data on Stilbenoid Content in Natural Sources

Direct comparative studies on DHR extraction yields are limited. The following table summarizes the content of DHR and related, structurally similar stilbenoids found in various natural sources, providing a baseline for selecting source material.

Plant SourcePlant PartCompoundMethodContent Reported
Morus alba (Mulberry)RootsResveratrolHPLC32.45 µg/g
Morus alba (Mulberry)RootsOxyresveratrolHPLCVaries, can be a major stilbenoid
Morus alba (Mulberry)TwigsResveratrolHPLC5.70 µg/g
Morus alba (Mulberry)FruitResveratrolHPLC0.48 µg/g
Dendrobium speciesStemsThis compoundHPLC-MS/MSDetected and quantified
Dendrobium speciesStemsResveratrolHPLC-MS/MSDetected and quantified
Vitis vinifera (Grape)Canestrans-ResveratrolHPLC~205 mg/kg D.W. (Optimized)

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of DHR from Morus alba Root Bark

This protocol is adapted from established methods for extracting phenolic compounds from Morus alba and is a strong starting point for optimizing DHR yield.[2][7]

1. Sample Preparation:

  • Obtain dried Morus alba root bark.
  • Grind the bark into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
  • Accurately weigh approximately 3 g of the powdered sample.

2. Extraction Procedure:

  • Place the powdered sample into a 250 mL beaker.
  • Add the extraction solvent. A recommended starting point is 120 mL of 60% aqueous ethanol (a 1:40 solid-to-liquid ratio).
  • Place the beaker in an ultrasonic bath or use an ultrasonic probe.
  • Perform ultrasonication under the following suggested starting conditions:
  • Frequency: 35-40 kHz
  • Power: 400 W
  • Temperature: 60°C (use an ice bath to control temperature if necessary)
  • Time: 30 minutes
  • These parameters (solvent concentration, temperature, time, and solid-to-liquid ratio) should be systematically varied to find the optimal conditions for DHR yield.

3. Post-Extraction Processing:

  • After extraction, centrifuge the mixture at 6,000 rpm for 15 minutes to pellet the solid material.
  • Decant and filter the supernatant through a suitable filter paper (e.g., Whatman No. 1).
  • For analysis, filter the extract through a 0.22 µm syringe filter before injection into an HPLC system.

4. Purification (Optional):

  • The crude extract can be concentrated under reduced pressure using a rotary evaporator.
  • Further purification can be achieved using column chromatography (e.g., with silica gel) or preparative HPLC to isolate DHR from other co-extracted compounds.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Consistently Low DHR Yield 1. Suboptimal Solvent System: Incorrect solvent or solvent:water ratio. 2. Inadequate Sample Preparation: Particle size is too large, reducing surface area. 3. Insufficient Extraction Time/Temperature: Conditions are not energetic enough to extract the compound efficiently.1. Optimize Solvent: Test different ethanol or methanol concentrations (e.g., 40%, 60%, 80%). A 60% ethanol solution is often a good starting point.[2] 2. Reduce Particle Size: Ensure the plant material is ground to a fine, consistent powder. 3. Optimize Parameters: Systematically increase extraction time (e.g., in 10-minute increments) and temperature (e.g., in 10°C increments, not exceeding 75-80°C to avoid degradation).
Suspected DHR Degradation 1. High Temperature: Excessive heat during extraction or solvent evaporation can degrade stilbenoids.[6] 2. Alkaline pH: DHR is unstable in basic conditions.[5] 3. Light Exposure: trans-stilbenoids can isomerize to the cis-form or degrade upon exposure to UV light. DHR may have similar sensitivities.1. Control Temperature: Use a water/ice bath to maintain a consistent, moderate temperature (e.g., 50-60°C). Use low temperatures for rotary evaporation. 2. Maintain Acidic/Neutral pH: Ensure solvents are not alkaline. If necessary, slightly acidify the solvent (e.g., with 0.1% formic acid). 3. Protect from Light: Use amber glassware or cover vessels with aluminum foil during and after extraction.
Extract Contains Many Impurities 1. Non-Selective Solvent: The chosen solvent is co-extracting a wide range of other compounds (e.g., chlorophylls, lipids). 2. Lack of Purification: The crude extract has not been sufficiently cleaned up.1. Perform Liquid-Liquid Extraction: After initial extraction and solvent evaporation, redissolve the residue in water/solvent and perform a liquid-liquid partition with a nonpolar solvent like hexane to remove lipids and chlorophylls. 2. Use Solid-Phase Extraction (SPE): Utilize C18 SPE cartridges to bind DHR and other phenolics, allowing for the washing away of more polar impurities before elution. 3. Column Chromatography: Employ silica gel or other stationary phases for preparative separation of compounds in the crude extract.
Inconsistent Results Between Batches 1. Source Material Variability: DHR content can vary based on plant genetics, growing conditions, and harvest time. 2. Inconsistent Sample Preparation: Different particle sizes between batches. 3. Poor Control of Parameters: Minor variations in temperature, time, or solvent ratios.1. Homogenize Source Material: If possible, use a large, well-mixed batch of powdered plant material for the entire experimental series. 2. Standardize Grinding: Use a consistent grinding method and sieve to ensure uniform particle size. 3. Calibrate Equipment: Ensure temperature probes, timers, and balances are accurately calibrated and used consistently.

Visualizations: Workflows and Pathways

Experimental Workflow for DHR Extraction and Analysis

The following diagram outlines the typical workflow for extracting, purifying, and analyzing this compound from a plant source.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification A Plant Material (e.g., Morus alba roots) B Drying & Grinding A->B C Ultrasound-Assisted Extraction (UAE) B->C D Filtration / Centrifugation C->D E Crude DHR Extract D->E F Solvent Evaporation E->F G Column Chromatography (e.g., Silica Gel) F->G H Purified DHR Fraction G->H I HPLC / LC-MS Analysis H->I J Quantification of DHR Yield I->J

Caption: Workflow for DHR extraction, purification, and analysis.

DHR-Mediated Antioxidant Response Pathway

This compound has been shown to exert antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a primary cellular defense against oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHR This compound (DHR) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) DHR->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Cell_Protection Cellular Protection ROS->Cell_Protection causes damage Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_active Active Nrf2 (Translocates to Nucleus) Keap1_Nrf2->Nrf2_active dissociation ARE Antioxidant Response Element (ARE) in DNA Nrf2_active->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Cell_Protection leads to

Caption: DHR activates the Nrf2 antioxidant pathway.

References

Dihydroresveratrol HPLC-MS Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC-MS analysis of dihydroresveratrol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical ionization behavior of this compound in ESI-MS?

A1: this compound readily forms a deprotonated molecule, [M-H]⁻, in negative ion mode Electrospray Ionization (ESI). Its characteristic MS/MS fragmentation often includes product ions at m/z 144, 123, 122, and 81[1]. Monitoring these transitions is crucial for selective detection in complex matrices.

Q2: What are the key metabolites of this compound I should be aware of?

A2: this compound is metabolized in vivo into various phase I and phase II metabolites. Common metabolic pathways include hydroxylation, dehydrogenation to resveratrol, glucuronidation, and sulfation[2][3]. When analyzing biological samples, it is important to consider the potential presence of these conjugated forms.

Q3: Are there any known stability issues with this compound during analysis?

A3: Like other polyphenols, this compound can be susceptible to degradation. It is important to minimize exposure to light and elevated temperatures[4]. Freshly prepared stock solutions are recommended, and the stability in the autosampler should be evaluated[5]. For long-term storage, samples should be kept at -80°C[6].

Q4: What are common sources of matrix effects in this compound analysis?

A4: Matrix effects are a significant challenge in LC-MS analysis, particularly in complex biological samples like plasma or urine[7][8]. Co-eluting endogenous components can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is critical to minimize these effects[9]. The use of an isotopically labeled internal standard can also help to compensate for matrix effects.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your HPLC-MS analysis of this compound.

Chromatography Issues

Problem: Poor peak shape (tailing or fronting)

  • Possible Cause 1: Secondary Interactions with Stationary Phase

    • Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, leading to peak tailing[10].

    • Solution:

      • Use a column with end-capping to minimize exposed silanols.

      • Modify the mobile phase by adding a small amount of a weak acid, such as 0.1% formic acid, to suppress the ionization of silanol groups.

      • Consider using a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity.

  • Possible Cause 2: Column Overload

    • Injecting too much sample can lead to peak fronting.

    • Solution:

      • Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Extra-column Volume

    • Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.

    • Solution:

      • Use tubing with a smaller internal diameter and minimize the length of connections between the injector, column, and detector.

Problem: Shifting Retention Times

  • Possible Cause 1: Inconsistent Mobile Phase Composition

    • Poorly mixed mobile phase or evaporation of the more volatile solvent can lead to changes in retention time.

    • Solution:

      • Ensure the mobile phase is thoroughly mixed and degassed. Use a solvent reservoir cap that minimizes evaporation.

  • Possible Cause 2: Column Temperature Fluctuations

    • Changes in ambient temperature can affect retention time.

    • Solution:

      • Use a column oven to maintain a consistent temperature.

  • Possible Cause 3: Column Degradation

    • Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution:

      • Replace the column with a new one of the same type. Implement a column washing procedure to extend its lifetime.

Mass Spectrometry Issues

Problem: Low Signal Intensity or Poor Ionization

  • Possible Cause 1: Suboptimal ESI Source Conditions

    • The settings for the capillary voltage, nebulizing gas flow, and drying gas temperature can significantly impact ionization efficiency.

    • Solution:

      • Optimize the ESI source parameters by infusing a standard solution of this compound and adjusting the settings to maximize the signal of the [M-H]⁻ ion.

  • Possible Cause 2: Mobile Phase Incompatibility with ESI

    • High concentrations of non-volatile buffers (e.g., phosphate) can suppress ionization.

    • Solution:

      • Use volatile mobile phase additives like formic acid, acetic acid, or ammonium acetate[11][12].

Problem: In-source Fragmentation or Adduct Formation

  • Possible Cause 1: High Cone Voltage/Fragmentor Voltage

    • Excessive voltage in the ion source can cause the molecule to fragment before it reaches the mass analyzer.

    • Solution:

      • Optimize the cone or fragmentor voltage to maximize the precursor ion signal while minimizing fragmentation.

  • Possible Cause 2: Presence of Salts in the Sample or Mobile Phase

    • Sodium or potassium adducts ([M+Na-2H]⁻, [M+K-2H]⁻) can form, reducing the intensity of the desired [M-H]⁻ ion.

    • Solution:

      • Use high-purity solvents and reagents. If adduct formation is persistent, consider improving the sample clean-up procedure.

Experimental Protocols

Table 1: Example HPLC-MS/MS Parameters for this compound Analysis
ParameterSettingReference
HPLC System
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)[13]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile[12]
Gradient5-95% B over 10 minutesGeneral starting point
Flow Rate0.3 mL/min
Column Temperature40 °C[11]
Injection Volume5 µLGeneral starting point
Mass Spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-)[12]
Capillary Voltage3.0 kVGeneral starting point
Cone Voltage30 VGeneral starting point
Desolvation Temp.350 °C[11]
Desolvation Gas Flow800 L/hrGeneral starting point
MRM Transitionm/z 229 -> 144[1]

Visualizations

Troubleshooting_Workflow start Start: HPLC-MS Issue Identified issue_type What is the nature of the problem? start->issue_type chrom_issue Chromatography Issue (Peak Shape, Retention Time) issue_type->chrom_issue Chromatography ms_issue Mass Spectrometry Issue (Signal Intensity, Mass Accuracy) issue_type->ms_issue Mass Spec peak_shape Poor Peak Shape? chrom_issue->peak_shape tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Fronting rt_shift Retention Time Shift? peak_shape->rt_shift No sol_tailing Check for secondary interactions - Adjust mobile phase pH - Use end-capped column tailing->sol_tailing sol_fronting Reduce sample concentration or injection volume fronting->sol_fronting rt_unstable Unstable RT rt_shift->rt_unstable Yes sol_rt Check mobile phase prep - Ensure stable column temp rt_unstable->sol_rt low_signal Low Signal? ms_issue->low_signal no_signal No/Low Intensity low_signal->no_signal Yes mass_accuracy Incorrect m/z? low_signal->mass_accuracy No sol_signal Optimize ESI source parameters - Check mobile phase compatibility no_signal->sol_signal wrong_mass Mass Inaccuracy mass_accuracy->wrong_mass Yes sol_mass Calibrate mass spectrometer wrong_mass->sol_mass Dihydroresveratrol_Metabolism Res Resveratrol DHR This compound (Oral Intake) Res->DHR Gut Microbiota Reduction DHR->Res Dehydrogenation PhaseI Phase I Metabolism (e.g., Hydroxylation, Dehydrogenation) DHR->PhaseI Liver PhaseII Phase II Metabolism (Conjugation) DHR->PhaseII Liver, Intestine Metabolites_I Hydroxylated DHR Resveratrol PhaseI->Metabolites_I Metabolites_II DHR-Glucuronide DHR-Sulfate PhaseII->Metabolites_II Excretion Excretion (Urine, Bile) Metabolites_I->Excretion Metabolites_II->Excretion

References

Preventing Dihydroresveratrol degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydroresveratrol (DHR). This resource provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of this compound during experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your DHR samples.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of DHR concentration in solution over a short period. Oxidation: this compound, as a polyphenol, is susceptible to oxidation, especially when exposed to air (oxygen). This process can be accelerated by the presence of metal ions.- Prepare fresh solutions of DHR for each experiment. - Use deoxygenated solvents by purging with nitrogen or argon gas before dissolving the DHR. - Consider adding antioxidants such as ascorbic acid or glutathione to your buffer solutions. - If metal ion contamination is suspected, use a chelating agent like EDTA.
Inconsistent results between experimental repeats. pH-dependent degradation: The stability of polyphenols like resveratrol, a close structural analog of DHR, is highly dependent on pH. Stability is generally greater in acidic conditions and decreases significantly in neutral to alkaline environments.- Maintain a slightly acidic pH (below 7.0) for your experimental buffers if your protocol allows. - Avoid prolonged storage of DHR in neutral or alkaline buffers.
Reduced DHR activity after exposure to light. Photodegradation: Like many polyphenolic compounds, DHR may be sensitive to light, particularly UV radiation.- Protect DHR solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. - Work in a dimly lit environment when handling DHR solutions.
Precipitation of DHR in aqueous solutions. Low aqueous solubility: this compound has limited solubility in water.- Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous experimental medium.[1][2] Ensure the final concentration of the organic solvent is compatible with your experimental system. - For stock solutions in DMSO that are further diluted in aqueous buffers, precipitation can occur upon storage at low temperatures. It is often recommended to prepare these fresh.[2][3]
Degradation at elevated temperatures. Thermal degradation: High temperatures can accelerate the degradation of DHR.- Store stock solutions at low temperatures (-20°C or -80°C). - Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution. - During experiments, if elevated temperatures are not required, try to maintain a cool environment.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store a stock solution of this compound?

A1: It is recommended to prepare a concentrated stock solution of this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1][2] For short-term storage, solutions can be kept at 4°C, but for long-term storage, it is best to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C in tightly sealed, light-protected containers. To minimize degradation, avoid repeated freeze-thaw cycles. Many researchers recommend preparing fresh solutions for each experiment to ensure the highest quality.[3]

Q2: At what pH is this compound most stable?

Q3: Can I use antioxidants to prevent the degradation of this compound?

A3: Yes, using antioxidants can be an effective strategy to prevent the oxidative degradation of this compound. Ascorbic acid and glutathione are commonly used reducing agents that can help protect polyphenols from oxidation.[7] The optimal concentration of the antioxidant will depend on your specific experimental conditions and should be determined empirically.

Q4: How can I monitor the degradation of this compound in my samples?

A4: The most common and reliable method for quantifying this compound and its potential degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detection.[8] Developing a simple HPLC method will allow you to accurately measure the concentration of DHR over time and under different conditions.

Q5: Is this compound sensitive to light?

A5: Polyphenolic compounds are often susceptible to photodegradation. Although specific studies on the photosensitivity of this compound are not as common as for resveratrol, it is a prudent and standard laboratory practice to protect DHR solutions from light.[9] This can be achieved by using amber-colored vials or by wrapping the containers in aluminum foil and minimizing exposure to ambient light during handling.

Data on Stability of Resveratrol (as a proxy for this compound)

The following tables summarize the stability of resveratrol under various conditions. Given the structural similarity, these data can serve as a valuable guide for handling this compound.

Table 1: pH Stability of Resveratrol in Solution

pHStabilityObservations
< 6.0 High Resveratrol is relatively stable in acidic conditions.[4][6]
6.0 - 7.0 Moderate Degradation begins to increase as the pH approaches neutral.
> 7.0 Low Rapid degradation is observed in neutral to alkaline conditions.[4][5][6]

Table 2: Temperature Effects on Resveratrol Stability

TemperatureStabilityObservations
-80°C to -20°C High Recommended for long-term storage of stock solutions.
4°C Moderate Suitable for short-term storage (days), but degradation can still occur.
Room Temperature (20-25°C) Low to Moderate Degradation is more pronounced, especially in neutral or alkaline solutions.
> 37°C Low Significant degradation can be expected, particularly over extended periods.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity dimethyl sulfoxide (DMSO)

    • Amber glass vials or clear vials to be wrapped in aluminum foil

    • Pipettes and sterile tips

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, the solution can be stored at 4°C for a limited time.

Protocol 2: General Experimental Workflow to Minimize Degradation
  • Preparation of Buffers and Media:

    • If possible, adjust the pH of your experimental buffers to be slightly acidic (e.g., pH 6.0-6.5).

    • To remove dissolved oxygen, sparge the buffers with an inert gas (e.g., nitrogen or argon) for 15-20 minutes prior to use.

    • If necessary, add an antioxidant like ascorbic acid (final concentration typically 50-100 µM) to the buffer.

  • Handling of this compound:

    • Thaw a single aliquot of the DHR stock solution immediately before use.

    • Protect the solution from light at all times.

    • Dilute the stock solution to the final working concentration in the pre-prepared, deoxygenated buffer.

    • Use the prepared working solution as quickly as possible.

  • Analysis:

    • Analyze samples promptly after the experiment.

    • If immediate analysis is not possible, store the samples at -80°C in light-protected containers.

    • Use a validated HPLC method to quantify the concentration of this compound.

Visualizations

Dihydroresveratrol_Degradation_Pathways DHR This compound Oxidized_DHR Oxidized Products (e.g., Quinones) DHR->Oxidized_DHR Oxidation (O2, Metal Ions) Photodegradation_Products Photodegradation Products DHR->Photodegradation_Products Light Exposure (e.g., UV) Conjugates Metabolic Conjugates (in biological systems) DHR->Conjugates Metabolism (e.g., Glucuronidation)

Caption: Potential degradation and metabolic pathways of this compound.

Experimental_Workflow_for_DHR_Stabilization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Prepare Buffer (Slightly Acidic, Deoxygenated) Dilution Dilute DHR in Buffer (Protect from Light) Buffer_Prep->Dilution Stock_Prep Prepare DHR Stock Solution (in DMSO, Aliquot, Store at -80°C) Stock_Prep->Dilution Experiment Perform Experiment Dilution->Experiment Sampling Collect Samples Experiment->Sampling Analysis Analyze via HPLC (Promptly or Store at -80°C) Sampling->Analysis

Caption: Recommended workflow for experiments using this compound.

Troubleshooting_Logic Start Inconsistent Results or Loss of DHR Concentration Check_pH Is the solution pH > 7? Start->Check_pH Check_Light Was the solution exposed to light? Check_pH->Check_Light No Adjust_pH Use a slightly acidic buffer (pH < 7) Check_pH->Adjust_pH Yes Check_Storage Was the solution stored improperly? Check_Light->Check_Storage No Protect_Light Use amber vials or foil Check_Light->Protect_Light Yes Check_Oxygen Were non-deoxygenated solvents used? Check_Storage->Check_Oxygen No Improve_Storage Prepare fresh solutions or store aliquots at -80°C Check_Storage->Improve_Storage Yes Deoxygenate Purge solvents with N2 or Ar Check_Oxygen->Deoxygenate Yes

Caption: Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: Enhancing Dihydroresveratrol Absorption in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the absorption of dihydroresveratrol (DHR).

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the absorption of this compound a focus of research?

A1: this compound (DHR), a primary metabolite of resveratrol produced by gut microbiota, has demonstrated significant biological activities, including potent anti-inflammatory and anti-cancer effects.[1] Some studies suggest that DHR may exhibit stronger biological effects than its parent compound, resveratrol, at physiologically relevant concentrations. However, like resveratrol, DHR is subject to metabolic processes such as glucuronidation and sulfation, which can limit its systemic bioavailability.[2] Therefore, enhancing its absorption is crucial to maximizing its therapeutic potential in preclinical studies.

Q2: What are the main challenges encountered when working with this compound in animal models?

A2: Researchers may face several challenges, including:

  • Poor aqueous solubility: DHR, similar to resveratrol, has low solubility in water, which can make formulation for oral administration difficult.[3][4][5]

  • Chemical instability: DHR can be sensitive to pH, light, and temperature, potentially leading to degradation during formulation preparation and storage.[5][6]

  • Rapid metabolism: Once absorbed, DHR is quickly metabolized in the intestine and liver, primarily through glucuronidation and sulfation, leading to rapid clearance from the bloodstream.[2][3]

  • Analytical challenges: Accurate quantification of DHR and its metabolites in biological matrices requires sensitive and specific analytical methods, such as HPLC-MS/MS.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: While research directly focused on enhancing DHR absorption is emerging, strategies proven effective for its parent compound, resveratrol, are highly applicable. These include:

  • Co-administration with bioenhancers: Piperine, an alkaloid from black pepper, has been shown to significantly increase the bioavailability of resveratrol by inhibiting its glucuronidation.[7][8][9] This mechanism is likely to also be effective for DHR.

  • Novel formulations:

    • Nanoparticles: Encapsulating DHR in nanoparticles (e.g., casein nanoparticles, solid lipid nanoparticles) can improve its solubility, protect it from degradation, and enhance its absorption.[10][11]

    • Solid dispersions: Creating solid dispersions of DHR with polymers can improve its dissolution rate and bioavailability.[12][13][14][15]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or undetectable plasma concentrations of DHR after oral administration. 1. Poor solubility of DHR in the gavage vehicle.2. Degradation of DHR in the formulation.3. Rapid metabolism (glucuronidation/sulfation).4. Insufficient dose.5. Inadequate blood sampling times.1. Use a vehicle that enhances solubility, such as a solution containing polyethylene glycol (PEG) 400 or formulating as a solid dispersion or nanoparticle suspension.2. Prepare formulations fresh, protect from light, and maintain appropriate pH (DHR is more stable in acidic conditions).[16][17]3. Co-administer with an inhibitor of glucuronidation, such as piperine.[7][8][9]4. Perform a dose-ranging study to determine an optimal dose.5. Collect blood samples at earlier time points (e.g., 15, 30, 60 minutes) to capture the peak concentration (Cmax).
High variability in plasma concentrations between animals. 1. Inconsistent gavage technique.2. Differences in gut microbiota composition among animals, affecting DHR metabolism.3. Food effects on absorption.1. Ensure all personnel are properly trained in oral gavage to deliver a consistent volume to the stomach.2. Use animals from the same source and housing conditions to minimize microbial variability. Consider co-housing animals for a period before the study.3. Standardize the fasting period before dosing and control access to food and water post-dosing.
Difficulty in quantifying DHR and its metabolites in plasma/tissue samples. 1. Insufficient sensitivity of the analytical method.2. Interference from matrix components.3. Degradation of analytes during sample processing and storage.1. Utilize a validated LC-MS/MS method for its high sensitivity and specificity.2. Optimize the sample extraction procedure (e.g., solid-phase extraction) to remove interfering substances.3. Add a stabilizer (e.g., antioxidant) to the collection tubes and store samples at -80°C. Perform stability tests of DHR in the biological matrix.

Quantitative Data on Bioavailability Enhancement Strategies

The following tables summarize quantitative data from studies on resveratrol, which provide a strong indication of the potential for similar enhancements with this compound.

Table 1: Effect of Piperine on Resveratrol Pharmacokinetics in Mice

TreatmentDoseCmax (ng/mL)AUC (ng·h/mL)% Increase in AUC
Resveratrol100 mg/kgData not explicitly provided in ng/mLNormalized to 100%-
Resveratrol + Piperine100 mg/kg + 10 mg/kg1544% increase vs. Resveratrol alone229% increase vs. Resveratrol alone229%

Source: Adapted from Johnson JJ, et al. (2011).[8][9]

Table 2: Effect of Nanoparticle Formulation on Resveratrol Pharmacokinetics in Rats

FormulationDose (Oral)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)
Resveratrol Solution15 mg/kg0.15 ± 0.040.50.25 ± 0.07100
Resveratrol-loaded Casein Nanoparticles15 mg/kg0.45 ± 0.092.02.5 ± 0.61000

Source: Adapted from Peñalva R, et al. (2018).[10]

Table 3: Effect of Solid Dispersion on Resveratrol Pharmacokinetics in Rabbits

FormulationDose (Oral)Cmax (µM)Tmax (min)AUC (µM·min)
Pure Resveratrol50 mg/kg~1.5~90~150
Resveratrol Solid Dispersion (Resv@MDH)50 mg/kg~5.0~30~450

Source: Adapted from Iannitti R, et al. (2018).[12]

Experimental Protocols

Protocol 1: Evaluation of Piperine Co-administration on this compound Bioavailability in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Groups (n=6 per group):

    • Group 1 (Control): this compound (50 mg/kg).

    • Group 2 (Test): this compound (50 mg/kg) + Piperine (10 mg/kg).

  • Formulation Preparation:

    • Suspend DHR and piperine in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) with 0.2% (w/v) Tween 80 in water.[16]

    • Prepare the suspension fresh on the day of the experiment and protect from light.

  • Administration:

    • Fast rats overnight (12 hours) with free access to water.

    • Administer the formulation via oral gavage at a volume of 10 mL/kg.[16]

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[17]

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify DHR and its major metabolites (glucuronide and sulfate conjugates) using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC using non-compartmental analysis software.

Signaling Pathways and Experimental Workflows

This compound Activation of the Aryl Hydrocarbon Receptor (AHR) Pathway

This compound has been identified as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in regulating inflammation and immune responses. Activation of AHR by DHR can lead to the expression of downstream target genes such as Cytochrome P450 1A1 (CYP1A1).[18][19]

DHR_AHR_Pathway cluster_cytoplasm cluster_nucleus DHR This compound (DHR) AHR_complex AHR Complex (AHR/HSP90/XAP2/p23) DHR->AHR_complex Binds Cytoplasm Cytoplasm DHR_AHR DHR-AHR Complex AHR_complex->DHR_AHR Conformational Change DHR_AHR_ARNT DHR-AHR-ARNT Complex DHR_AHR->DHR_AHR_ARNT Translocation & Dimerization with ARNT ARNT ARNT Nucleus Nucleus XRE Xenobiotic Response Element (XRE) DHR_AHR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene XRE->CYP1A1 Initiates Transcription mRNA CYP1A1 mRNA CYP1A1->mRNA Protein CYP1A1 Protein (Metabolism, Anti-inflammation) mRNA->Protein Translation

Caption: DHR-mediated activation of the AHR signaling pathway.

Experimental Workflow for Evaluating DHR Bioavailability

The following diagram illustrates a typical experimental workflow for assessing the impact of a novel formulation on the oral bioavailability of this compound in an animal model.

DHR_Bioavailability_Workflow Formulation Formulation Preparation (e.g., DHR Nanoparticles vs. DHR Suspension) Animal_Dosing Animal Dosing (Oral Gavage in Rats) Formulation->Animal_Dosing Blood_Collection Serial Blood Collection (Multiple time points) Animal_Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Analysis Sample Analysis (LC-MS/MS for DHR & Metabolites) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) Sample_Analysis->PK_Analysis Data_Comparison Data Comparison & Conclusion (Enhanced Bioavailability?) PK_Analysis->Data_Comparison

Caption: Workflow for in vivo assessment of DHR bioavailability.

References

Technical Support Center: Dihydroresveratrol Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydroresveratrol quantification in plasma. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the analytical quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in plasma important?

A1: this compound is a primary metabolite of trans-resveratrol, formed in the intestine by the hydrogenation of the double bond by gut microflora.[1][2] Its quantification in plasma is crucial for pharmacokinetic studies, helping to understand the absorption, distribution, metabolism, and excretion (ADME) of resveratrol. Since this compound and its conjugates can be more abundant in tissues and biological fluids than resveratrol itself, they may significantly contribute to the biological activities of resveratrol.[3][4]

Q2: What are the common analytical methods used for this compound quantification in plasma?

A2: The most common methods are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][5][6] HPLC-DAD is a robust method, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for detecting low concentrations in complex matrices like plasma.[6]

Q3: What are the main challenges in accurately quantifying this compound in plasma?

A3: The main challenges include:

  • Low concentrations: this compound levels in plasma can be very low, requiring highly sensitive analytical methods.[7]

  • Metabolic conversion: this compound is rapidly metabolized into glucuronide and sulfate conjugates, which also need to be considered for a complete pharmacokinetic profile.[1][2]

  • Matrix effects: The complex composition of plasma can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS.

  • Analyte stability: this compound may be unstable in plasma samples if not handled and stored properly.

  • Co-elution: Structural similarities with other resveratrol metabolites can lead to co-elution and inaccurate quantification if the chromatographic method is not sufficiently optimized.[7]

Troubleshooting Guide

Issue 1: Low or No Recovery of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction method. Solid-phase extraction (SPE) with a C18 cartridge is a commonly used and effective method with high recovery rates.[1][2] Ensure proper conditioning and equilibration of the SPE cartridge. Consider using liquid-liquid extraction as an alternative, though it may be less reproducible.[7]
Analyte Degradation This compound can degrade if not handled properly. Keep plasma samples on ice and protected from light during processing.[7][8] Add an antioxidant like ascorbic acid to the eluate after extraction.[1] For long-term storage, keep samples at -70°C or -80°C.[7][8]
Improper pH Acidifying the plasma sample before extraction can improve the recovery of this compound.[1][7]
Issue 2: Poor Peak Shape or Resolution in Chromatography

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase Adjust the mobile phase composition and gradient. A gradient elution with a C18 column is commonly used.[7][8] For LC-MS/MS, mobile phases containing a small amount of formic acid or ammonium acetate can improve ionization and peak shape.[6][8]
Column Contamination Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.
Inappropriate Flow Rate Optimize the flow rate to improve separation efficiency.
Issue 3: High Background Noise or Matrix Effects in LC-MS/MS

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Insufficient Sample Cleanup Improve the sample preparation procedure. A thorough extraction and clean-up using SPE can significantly reduce matrix effects.[1][2]
Ion Source Contamination Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Co-eluting Interferences Optimize the chromatographic method to separate this compound from interfering plasma components.[7] Using a high-resolution mass spectrometer can also help to distinguish the analyte from interferences.[5]

Experimental Protocols & Data

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a validated method for this compound extraction from rat plasma.[1][2]

  • Acidify Plasma: Acidify 200 µL of plasma with 6 µL of acetic acid and vortex for 2 minutes.

  • Condition SPE Cartridge: Condition a C18 SPE cartridge with 4 mL of methanol, followed by 10 mL of water.

  • Load Sample: Slowly load the acidified plasma onto the conditioned cartridge.

  • Wash: Wash the cartridge with 5 mL of water to remove interfering substances.

  • Elute: Elute this compound with 4 mL of methanol.

  • Add Antioxidant: Add 10 µL of 15% ascorbic acid to the eluate.

  • Evaporate and Reconstitute: Evaporate the eluate at 45°C to a final volume of 400 µL.

Quantitative Data Summary

The following table summarizes key validation parameters from a study using HPLC-DAD for this compound quantification in rat plasma.[1][2]

Parameter Value
Linearity Range 5 - 100 µM
Average Recovery 96.7%
Limit of Detection (LOD) 275 nM
Intra-day Precision (CV%) < 7%
Inter-day Precision (CV%) < 7%

Visualizations

This compound Metabolic Pathway

trans-Resveratrol trans-Resveratrol This compound This compound trans-Resveratrol->this compound Gut Microflora (Hydrogenation) This compound\nGlucuronide This compound Glucuronide This compound->this compound\nGlucuronide UGT This compound\nSulfate This compound Sulfate This compound->this compound\nSulfate SULT

Caption: Metabolic conversion of trans-resveratrol to this compound and its conjugates.

General Experimental Workflow for this compound Quantification

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Collection Plasma Collection Acidification Acidification Plasma_Collection->Acidification SPE Solid-Phase Extraction Acidification->SPE Elution Elution & Concentration SPE->Elution HPLC_LCMS HPLC or LC-MS/MS Analysis Elution->HPLC_LCMS Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A typical workflow for the quantification of this compound in plasma samples.

Troubleshooting Logic for Low Analyte Recovery

Start Low this compound Recovery Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Stability Assess Sample Stability Start->Check_Stability Check_pH Verify Sample pH Start->Check_pH Optimize_SPE Optimize SPE Method (Conditioning, Elution) Check_Extraction->Optimize_SPE Inefficient? Improve_Handling Improve Sample Handling (Low Temp, Protect from Light, Add Antioxidant) Check_Stability->Improve_Handling Degradation Suspected? Adjust_pH Acidify Plasma Before Extraction Check_pH->Adjust_pH Incorrect? Re-analyze Re-analyze Optimize_SPE->Re-analyze Improve_Handling->Re-analyze Adjust_pH->Re-analyze

Caption: A decision tree for troubleshooting low recovery of this compound.

References

Technical Support Center: Dihydroresveratrol Formulation for Improved Oral Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of dihydroresveratrol (DHR) for enhanced oral delivery.

Note on this compound (DHR) Data: this compound is a primary metabolite of trans-resveratrol, formed by intestinal microflora.[1][2] While research on DHR's biological activities is growing, formulation studies specifically focused on improving its oral delivery are less extensive than those for its parent compound, resveratrol. Therefore, this guide leverages data from both DHR and resveratrol studies, with resveratrol formulations serving as close, relevant analogues for developing DHR delivery systems.

Frequently Asked Questions (FAQs)

1. Why is developing an oral formulation for this compound challenging?

This compound, much like resveratrol, faces several challenges that limit its oral bioavailability:

  • Low Aqueous Solubility: DHR is a hydrophobic molecule, practically insoluble in water, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.[3][4]

  • Extensive First-Pass Metabolism: After absorption, DHR is rapidly metabolized in the intestine and liver into glucuronide and sulfate conjugates.[1][5] This rapid conversion reduces the systemic exposure to the active, unconjugated form.

  • Instability: Resveratrol, a closely related compound, is known to be unstable under certain conditions of pH, temperature, and light, which can also be a concern for DHR during formulation and storage.

2. What are the most common formulation strategies to improve DHR's oral bioavailability?

Strategies focus on enhancing solubility and protecting the molecule from premature metabolism. Common approaches, largely adapted from resveratrol research, include:

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate DHR, improving its solubility and offering protection from degradation in the GI tract.[6][7]

  • Liposomes: Phospholipid vesicles that can entrap hydrophobic molecules like DHR within their lipid bilayer, potentially enhancing absorption.[8][9][10]

  • Solid Dispersions: Dispersing DHR in a hydrophilic polymer matrix at a molecular level can create an amorphous form of the compound, which typically has a higher dissolution rate than the crystalline form.[11][12][13][14][15]

  • Nanoemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based systems can form fine droplets in the GI tract, increasing the surface area for DHR dissolution and absorption.

3. What is a good starting point for selecting solvents for DHR during pre-formulation studies?

Based on its chemical structure and data from resveratrol, DHR is expected to have good solubility in organic solvents and polyethylene glycols (PEGs). It is practically insoluble in water.[3]

Troubleshooting Guides

Problem/Observation Potential Cause Suggested Solution
Low Entrapment Efficiency (%EE) in Lipid Nanoparticles 1. DHR leakage from the lipid matrix during formulation. 2. Poor solubility of DHR in the selected solid lipid. 3. Insufficient surfactant concentration to stabilize the nanoparticles.1. Optimize the homogenization or sonication time and energy. 2. Screen different solid lipids to find one with higher DHR solubility. 3. Increase the surfactant concentration or use a combination of surfactants.
Particle Aggregation or Sedimentation During Storage 1. Insufficient surface charge (low Zeta Potential). 2. Ostwald ripening (growth of larger particles at the expense of smaller ones). 3. Temperature fluctuations affecting lipid crystallinity.1. Use a charged surfactant or a coating polymer (e.g., chitosan) to increase the absolute value of the zeta potential. 2. Optimize the formulation with a mixture of lipids (as in NLCs) to create a less ordered crystalline structure. 3. Store the formulation at a consistent, recommended temperature (e.g., 4°C).
Inconsistent Results in Caco-2 Permeability Assays 1. Poor integrity of the Caco-2 cell monolayer. 2. Cytotoxicity of the formulation components at the tested concentration. 3. Inaccurate quantification of DHR in donor and receiver compartments.1. Regularly check the Transepithelial Electrical Resistance (TEER) values to ensure monolayer integrity before each experiment. 2. Perform a cell viability assay (e.g., MTT assay) with the formulation to determine a non-toxic concentration for the permeability study. 3. Validate the analytical method (e.g., HPLC) for DHR in the transport buffer.
High Variability in In Vivo Pharmacokinetic Data 1. Inconsistent dosing volume or technique (oral gavage). 2. Differences in the fasting state of the animals. 3. Issues with blood sample collection and processing.1. Ensure all personnel are properly trained in oral gavage techniques. Use precise dosing instruments. 2. Standardize the fasting period for all animals before dosing. 3. Use an appropriate anticoagulant, minimize hemolysis, and process samples consistently and promptly. Store plasma at -80°C until analysis.

Data Presentation: Physicochemical and Pharmacokinetic Parameters

Table 1: Solubility of this compound (DHR) and Resveratrol in Various Solvents

CompoundSolventSolubilityReference
This compoundWaterInsoluble[4]
This compoundDMSO>20 mg/mL
This compoundEthanol20 mg/mL
This compoundMethanol20 mg/mL
ResveratrolWater~0.05 mg/mL
ResveratrolEthanol~88 mg/mL
ResveratrolPEG-400~374 mg/mL

Table 2: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Administration

DoseCmax (µM)Tmax (min)Metabolites DetectedReference
60 mg/kg0.88 ± 0.1730DHR-glucuronide, DHR-sulfate[5]

Table 3: Comparison of Various Resveratrol (Analogue) Formulations for Improved Oral Delivery in Rats

Formulation TypeKey ComponentsParticle Size (nm)Entrapment Efficiency (%)Fold Increase in AUC (vs. Free Drug)Reference
Proliposomes DSPC, Cholesterol~150-200Not specified~2[10]
Solid Dispersion Eudragit E/HClNot applicableNot applicable~40% Absolute Bioavailability[13][15]
Chitosan Nanoparticles Chitosan, TPP3861.6%3.5
Solid Lipid Nanoparticles Glyceryl monostearate96.791.3%Not specified[16]
Layer-by-Layer Nanoparticles PAH, Dextran Sulfate~150Not specified2.74 (for nanocores)[17]
Carboxymethyl Chitosan NPs CMCS155.344.5%3.5[18]

AUC = Area Under the Curve; Cmax = Maximum Plasma Concentration; Tmax = Time to reach Cmax; DSPC = Distearoyl-sn-glycero-3-phosphocholine; TPP = Sodium tripolyphosphate; PAH = Polyallylamine hydrochloride.

Visualizations: Diagrams and Workflows

Challenges_to_Oral_Bioavailability cluster_absorption Absorption Phase cluster_metabolism First-Pass Metabolism DHR This compound (Oral Dose) GI_Tract Gastrointestinal Tract DHR->GI_Tract Ingestion Enterocytes Intestinal Epithelium (Enterocytes) GI_Tract->Enterocytes Permeation Excretion Excretion GI_Tract->Excretion Poor Dissolution (Low Solubility) Enterocytes->GI_Tract Efflux Liver Liver (Hepatic Circulation) Enterocytes->Liver Portal Vein Enterocytes->Excretion Intestinal Metabolism (Conjugation) Systemic Systemic Circulation (Active DHR) Liver->Systemic Entry of Metabolized Drug Liver->Excretion Hepatic Metabolism (Conjugation)

Caption: Challenges Limiting Oral Bioavailability of this compound.

Experimental_Workflow A Pre-formulation Studies (Solubility, Stability) B Formulation Development (e.g., SLNs, Liposomes, Solid Dispersions) A->B C Physicochemical Characterization B->C D Particle Size & PDI (DLS) C->D E Zeta Potential C->E F Encapsulation Efficiency (%EE) C->F G In Vitro Evaluation C->G H Dissolution & Release Studies G->H I Caco-2 Permeability Assay G->I J In Vivo Pharmacokinetic Study (Rat Model) G->J Promising In Vitro Results K Data Analysis (AUC, Cmax, Tmax, Bioavailability) J->K

Caption: General Workflow for DHR Oral Formulation Development.

DHR_AMPK_Pathway DHR This compound (DHR) AMPK AMPK Activation (p-AMPKα) DHR->AMPK Induces SIRT1 SIRT1 Activation DHR->SIRT1 Induces ACC ACC Phosphorylation (p-ACC) AMPK->ACC Phosphorylates p38 p38 MAPK SIRT1->p38 Inhibits FASN Fatty Acid Synthase (FASN) ACC->FASN Inhibits Lipogenesis Lipogenesis / Adipogenesis (Lipid Accumulation) FASN->Lipogenesis Promotes p38->Lipogenesis Promotes

Caption: this compound (DHR) Activated AMPK Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general method adapted from procedures for resveratrol and other polyphenols.[6][7]

Materials:

  • This compound (DHR)

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

  • Organic Solvent (if using solvent emulsification method, e.g., acetone, ethanol)

Method: High-Pressure Homogenization (Hot Homogenization)

  • Preparation of Lipid Phase: Weigh the solid lipid and DHR. Heat the lipid approximately 5-10°C above its melting point. Add DHR to the melted lipid and stir until fully dissolved.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) using a high-shear homogenizer. This forms a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to a high-pressure homogenizer. Homogenize for 3-5 cycles at a pressure between 500 and 1500 bar.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Storage: Store the SLN dispersion at 4°C.

Protocol 2: In Vitro Dissolution Testing

Purpose: To evaluate the release rate of DHR from the formulation in simulated gastrointestinal fluids.

Media:

  • Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.

  • Simulated Intestinal Fluid (SIF): pH 6.8, without pancreatin.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method)

Procedure:

  • Pre-heat the dissolution medium (900 mL) in the vessel to 37 ± 0.5°C.

  • Place a precisely weighed amount of the DHR formulation (equivalent to a specific dose of DHR) into the dissolution vessel. For liquid formulations, carefully add the required volume.

  • Set the paddle speed to a standard rate (e.g., 50 or 75 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm PTFE).

  • Analyze the concentration of DHR in the filtrate using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Caco-2 Cell Permeability Assay

Purpose: To assess the in vitro intestinal permeability of DHR and its formulations.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, P/S)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow (marker for monolayer integrity)

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values within the laboratory's established acceptable range (e.g., >250 Ω·cm²).

  • Transport Study (Apical to Basolateral - A→B): a. Wash the cell monolayers twice with pre-warmed (37°C) HBSS. b. Add HBSS to the basolateral (receiver) compartment. c. Add the DHR formulation, diluted in HBSS to the desired concentration, to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace the volume with fresh HBSS.

  • Transport Study (Basolateral to Apical - B→A): To assess active efflux, perform the experiment in the reverse direction, adding the drug to the basolateral compartment and sampling from the apical side.

  • Integrity Post-Experiment: At the end of the experiment, assess monolayer integrity again using TEER or by measuring the flux of Lucifer yellow.

  • Sample Analysis: Quantify the DHR concentration in all samples using a validated LC-MS/MS or HPLC method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor compartment.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

Purpose: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of the DHR formulation after oral administration.

Animals: Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).

Procedure:

  • Acclimatization and Fasting: Acclimatize animals for at least one week. Fast the rats overnight (12-18 hours) before the experiment, with free access to water.

  • Dosing: Divide rats into groups (e.g., n=6 per group). Administer the DHR formulation (and a control group with free DHR suspension) via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples (approx. 200-250 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Plasma Sample Analysis (HPLC Method): [1][19][20] a. Extraction: Acidify the plasma with acetic acid. Perform solid-phase extraction (SPE) using a C18 cartridge. Elute DHR with methanol. b. Quantification: Concentrate the eluate and analyze using a validated HPLC-DAD system.

    • Column: C18
    • Mobile Phase: Gradient of acetonitrile and acidified water.
    • Detection Wavelength: 276 nm.[19][20] c. Validation: The method should be validated for linearity, precision, accuracy, and recovery. The limit of detection in plasma has been reported to be around 275 nM.[1]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key parameters such as AUC₀₋ₜ, AUC₀₋ᵢₙf, Cmax, and Tmax. Calculate the relative bioavailability compared to the control group.

References

Minimizing Dihydroresveratrol precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydroresveratrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing precipitation and handling this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

A1: this compound is a natural polyphenol and a major metabolite of resveratrol.[1] Like many polyphenols, it is a hydrophobic molecule and is practically insoluble in water.[2] This poor aqueous solubility can lead to precipitation in experimental settings, affecting the accuracy and reproducibility of results, and limiting its bioavailability in drug development.

Q2: What are the known solvents for this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][4] It is reported to be soluble in DMSO up to 46 mg/mL and in ethanol up to 46 mg/mL.[4] However, it is insoluble in water.[4]

Q3: What factors can cause this compound to precipitate in aqueous solutions?

A3: Several factors can contribute to the precipitation of this compound in aqueous solutions:

  • Low Aqueous Solubility: Its inherent hydrophobicity is the primary reason for precipitation in water-based media.[2]

  • pH: While specific data for this compound is limited, the stability of the structurally similar compound, resveratrol, is significantly influenced by pH. Resveratrol is more stable in acidic conditions and degrades in alkaline conditions (pH > 6.8), which can lead to precipitation.[5]

  • Temperature: Temperature can also affect the stability of related compounds like resveratrol, with degradation observed at both low and high temperatures, potentially leading to precipitation.[6]

  • Solvent Concentration: When preparing aqueous solutions from a stock dissolved in an organic solvent like DMSO or ethanol, the final concentration of the organic solvent should be kept low to avoid solvent effects and potential precipitation upon dilution. A final DMSO concentration below 0.3% (preferably 0.1%) is generally recommended.[7]

  • Presence of Salts: High concentrations of salts in buffers like Phosphate-Buffered Saline (PBS) can sometimes lead to the precipitation of less soluble compounds.[8][9]

Q4: How can I improve the solubility and stability of this compound in my experiments?

A4: Several strategies can be employed to enhance the solubility and stability of poorly soluble polyphenols like this compound:

  • Co-solvents: Using a small amount of a water-miscible organic solvent, such as ethanol or DMSO, in the final aqueous solution can help maintain solubility.[7]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[3][4][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective for resveratrol.[4]

  • Nanosuspensions: This technique involves reducing the particle size of the compound to the submicron range, which increases the surface area and dissolution rate.[13][14][15][16] The antisolvent precipitation method is a common way to prepare nanosuspensions.[14][15][16]

  • pH and Temperature Control: Based on data from resveratrol, maintaining a slightly acidic pH and storing solutions at appropriate temperatures (e.g., 4°C for short-term storage) can improve stability.[2][5][6]

Troubleshooting Guide: this compound Precipitation

This guide provides solutions to common issues encountered with this compound precipitation during experiments.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO/Ethanol stock solution into aqueous buffer (e.g., PBS, cell culture media). - Final concentration of the organic solvent is too high.- The aqueous buffer is not optimal for solubility (e.g., pH, salt concentration).- Ensure the final concentration of DMSO or ethanol is as low as possible (ideally ≤ 0.1%).[7]- Add the stock solution to the aqueous buffer while gently vortexing to ensure rapid and uniform mixing.[7]- Consider using a buffer with a slightly acidic pH if compatible with your experiment.
Cloudiness or precipitation observed in the prepared aqueous solution over time. - Degradation of this compound due to pH, temperature, or light exposure.- Aggregation of molecules over time.- Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C and working solutions at 4°C for short-term use.[3]- Protect solutions from light by using amber vials or wrapping containers in foil.[7]- Consider using a stabilizing agent like cyclodextrin.[3][10]
Inconsistent results in cell-based assays. - Precipitation of this compound in the cell culture medium, leading to inaccurate concentrations.- Instability of the compound in the culture medium over the incubation period.- Visually inspect the culture medium for any signs of precipitation after adding the this compound solution.- Prepare a fresh dilution of the stock solution directly into the culture medium immediately before treating the cells.- The stability of resveratrol in cell culture medium can be improved by the presence of fetal bovine serum (FBS) and pyruvate.[17]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
WaterInsoluble[4]
Predicted Water Solubility0.081 g/L[2]
Dimethyl Sulfoxide (DMSO)~46 mg/mL[4]
Ethanol~46 mg/mL[4]
Methanol20 mg/mL[18]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight230.26 g/mol [3]
Predicted logP2.45 - 3.6[2][10]
Predicted pKa (Strongest Acidic)9.3 - 9.51[3][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol is a general guideline adapted from best practices for handling poorly soluble compounds for cell culture.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or amber vial inside a chemical fume hood.

  • Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Add the calculated volume of sterile DMSO to the this compound powder.

  • Vortex the solution until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a short period can aid dissolution. Ensure the compound is not temperature-sensitive before warming.[7]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.[3]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.

  • Just before adding to the cells, dilute the stock solution directly into the pre-warmed complete cell culture medium. To prevent precipitation, add the stock solution to the medium while gently swirling the tube.[7]

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).[7]

  • Immediately add the final working solution to your cell cultures.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO/Ethanol weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw stock solution store->thaw For each experiment dilute Dilute in pre-warmed aqueous buffer/media thaw->dilute use Use immediately in experiment dilute->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_precipitation start Precipitation Observed check_solvent Is final organic solvent concentration > 0.1%? start->check_solvent reduce_solvent Reduce solvent concentration check_solvent->reduce_solvent Yes check_mixing Was stock added to buffer with gentle mixing? check_solvent->check_mixing No reduce_solvent->start Re-prepare improve_mixing Add stock slowly to buffer while vortexing check_mixing->improve_mixing No check_stability Is the solution old or exposed to light/heat? check_mixing->check_stability Yes improve_mixing->start Re-prepare fresh_solution Prepare fresh solution, protect from light/heat check_stability->fresh_solution Yes consider_formulation Consider solubility enhancers (e.g., cyclodextrins) check_stability->consider_formulation No fresh_solution->start Re-prepare

Caption: Troubleshooting guide for this compound precipitation.

References

Strategies to increase the stability of Dihydroresveratrol stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydroresveratrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing and handling this compound stock solutions to ensure maximum stability and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure relate to its stability?

This compound is a metabolite of resveratrol, formed by the hydrogenation of the double bond in the stilbene structure of resveratrol by gut microflora.[1] Structurally, it is a polyphenol, and like resveratrol, its phenolic hydroxyl groups are susceptible to oxidation, which is a primary pathway for degradation. While both compounds share a similar phenolic backbone, the absence of the double bond in this compound may influence its susceptibility to certain degradation pathways like photoisomerization, which is common for trans-resveratrol.

Q2: What are the main factors that affect the stability of this compound stock solutions?

The stability of this compound, similar to other phenolic compounds like resveratrol, is primarily affected by:

  • pH: this compound is expected to be more stable in acidic conditions and less stable in neutral to alkaline conditions. Resveratrol, for instance, shows significant degradation at a pH above 7.[2]

  • Light: Exposure to light, particularly UV radiation, can cause degradation of phenolic compounds.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact the solubility and stability of this compound.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for dissolving this compound.[4] DMSO is often preferred for preparing high-concentration stock solutions for in vitro experiments. It is crucial to use anhydrous, high-purity DMSO as moisture can reduce the solubility and stability of the compound.

Q4: How should I store my this compound stock solutions for short-term and long-term use?

For optimal stability, this compound stock solutions should be stored under the following conditions:

Storage DurationTemperatureRecommendations
Short-term -20°CSuitable for use within a few weeks.
Long-term -80°CRecommended for storage longer than a month to minimize degradation.

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[5]

Q5: How many freeze-thaw cycles can a this compound stock solution tolerate?

While there is no specific data on the effect of freeze-thaw cycles on this compound, it is a general best practice for sensitive compounds to minimize these cycles. Repeated freezing and thawing can introduce moisture and increase the chance of degradation.[5][6][7][8] It is strongly advised to prepare single-use aliquots of your stock solution to maintain its integrity.

Troubleshooting Guide

Problem 1: My this compound stock solution has precipitated.

  • Possible Cause 1: Low Temperature Storage of High Concentration Stock.

    • Solution: Gently warm the stock solution to room temperature and vortex thoroughly to redissolve the precipitate. If precipitation persists, a brief sonication might be helpful. To prevent this, consider preparing a slightly lower concentration stock if you need to store it at -20°C.

  • Possible Cause 2: Moisture in the Solvent.

    • Solution: Ensure you are using anhydrous DMSO. Purchase new, sealed bottles of high-purity solvent. When preparing solutions, work quickly to minimize exposure to atmospheric moisture.

  • Possible Cause 3: Supersaturation.

    • Solution: Ensure that the concentration of your stock solution does not exceed the solubility limit of this compound in the chosen solvent at the storage temperature.

Problem 2: I am observing inconsistent or lower-than-expected activity in my experiments.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Prepare fresh stock solutions more frequently. Ensure proper storage conditions are maintained (see storage table above). Protect your stock solutions and experimental samples from light by using amber vials or wrapping tubes in aluminum foil.

  • Possible Cause 2: Instability in Aqueous Buffers or Cell Culture Media.

    • Solution: this compound, like resveratrol, is less stable in aqueous solutions, especially at neutral or alkaline pH.[2] Prepare dilutions in aqueous buffers or media immediately before use. For cell culture experiments, the presence of fetal bovine serum (FBS) and pyruvate in the medium can help to stabilize resveratrol, and likely this compound as well.[9]

  • Possible Cause 3: Interaction with Other Components in the Experimental System.

    • Solution: Review your experimental protocol for any components that may react with or degrade this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder and DMSO to come to room temperature.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 2.303 mg of this compound).

    • Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC

  • Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

  • Materials:

    • This compound stock solution

    • HPLC-grade methanol and water

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

  • Procedure:

    • Prepare a fresh this compound stock solution as described in Protocol 1.

    • Immediately after preparation (Time 0), dilute a small aliquot of the stock solution with the mobile phase to a known concentration within the linear range of the HPLC method.

    • Analyze the diluted sample by HPLC and record the peak area of the this compound peak. A suitable method for resveratrol analysis uses a mobile phase of methanol and water with detection at approximately 306 nm, which can be adapted for this compound.[10] For this compound specifically, detection at 276 nm has also been reported.[11]

    • Store the stock solution under the desired conditions (e.g., -20°C, protected from light).

    • At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot of the stock solution, dilute it in the same manner as the Time 0 sample, and analyze it by HPLC.

    • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex/Sonicate prep2->prep3 prep4 Aliquot into Amber Tubes prep3->prep4 storage_short -20°C (Short-term) prep4->storage_short Weeks storage_long -80°C (Long-term) prep4->storage_long Months usage1 Thaw Single Aliquot storage_short->usage1 storage_long->usage1 usage2 Dilute Immediately Before Use usage1->usage2 usage3 Perform Experiment usage2->usage3

Caption: Workflow for preparing and storing stable this compound stock solutions.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results? cause1 Degradation of Stock Solution start->cause1 cause2 Instability in Aqueous Media start->cause2 cause3 Freeze-Thaw Cycles start->cause3 sol1 Prepare Fresh Stock & Store at -80°C cause1->sol1 sol2 Protect from Light cause1->sol2 sol3 Dilute Immediately Before Use cause2->sol3 sol4 Use Single-Use Aliquots cause3->sol4

Caption: Troubleshooting guide for inconsistent experimental results with this compound.

References

Identifying and characterizing Dihydroresveratrol degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroresveratrol (DHR). The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis of DHR and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound (DHR) can degrade through two primary routes: metabolic (in vivo/in vitro) and chemical (non-metabolic).

  • Metabolic Degradation: In biological systems, DHR is extensively metabolized. The main pathways include glucuronidation and sulfation of its hydroxyl groups. Other identified metabolic transformations in rats include hydroxylation, dehydrogenation (conversion back to resveratrol), and methylation.[1] Gut microbiota also play a crucial role in the metabolism of resveratrol to DHR.

  • Chemical Degradation: While specific studies on the forced degradation of DHR are limited, based on the chemistry of related stilbenoids like resveratrol, DHR is expected to be susceptible to degradation under conditions of acidic and basic hydrolysis, oxidation, photolysis (exposure to light), and high temperatures.[1][2]

Q2: What are the expected degradation products of this compound under forced degradation conditions?

A2: Although specific degradation products for DHR under forced stress conditions are not extensively documented, we can infer potential products based on resveratrol degradation studies:

  • Acidic/Basic Hydrolysis: Cleavage of ether linkages (if any modifications are present) or other pH-sensitive functional groups.

  • Oxidative Stress (e.g., with H₂O₂): Oxidation of the phenolic hydroxyl groups can lead to the formation of quinone-type structures. Ring opening and further degradation to smaller organic acids may also occur under harsh oxidative conditions.

  • Photodegradation (UV light): While DHR lacks the double bond that allows for cis-trans isomerization seen in resveratrol, the aromatic rings and hydroxyl groups are still susceptible to photochemical reactions, potentially leading to oxidative products or polymerization.

  • Thermal Stress: High temperatures can accelerate oxidation and other degradation reactions, leading to a complex mixture of products. For resveratrol, thermal degradation at 60°C and 180°C has been shown to follow first-order kinetics.[3]

Q3: Which analytical techniques are most suitable for identifying and quantifying DHR and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique.

  • HPLC with UV/Vis or Photodiode Array (PDA) Detection: This is a robust method for quantifying DHR and its known degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the degradation products are well-separated from the parent DHR peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques are indispensable for the identification and structural elucidation of unknown degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.

Troubleshooting Guides

HPLC and LC-MS Analysis

Problem 1: Poor peak shape (tailing, fronting, or splitting) for this compound.

Possible Cause Troubleshooting Steps
Secondary Interactions with Column Stilbenoids like DHR have phenolic hydroxyl groups that can interact with residual silanols on the silica-based column packing, leading to peak tailing.
Solution:
- Use a mobile phase with a lower pH (e.g., add 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol groups.
- Employ an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl).
- Add a small amount of a competing base, like triethylamine, to the mobile phase (use with caution as it can affect MS detection).
Column Overload Injecting too high a concentration of DHR can lead to peak fronting.
Solution:
- Reduce the injection volume or dilute the sample.
Contamination of Guard or Analytical Column Accumulation of matrix components or degradation products can cause peak splitting or tailing.
Solution:
- Replace the guard column.
- Flush the analytical column with a strong solvent (e.g., isopropanol, acetonitrile). If the problem persists, the column may need to be replaced.
Inappropriate Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
Solution:
- Dissolve the sample in the mobile phase or a weaker solvent.

Problem 2: Inconsistent retention times for DHR.

Possible Cause Troubleshooting Steps
Mobile Phase Composition Fluctuation Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent.
Solution:
- Prepare fresh mobile phase daily.
- Ensure the mobile phase is well-mixed and degassed.
- Keep solvent bottles capped to minimize evaporation.
Temperature Fluctuations Changes in column temperature can affect retention time.
Solution:
- Use a column oven to maintain a constant temperature.
Pump Issues (Flow Rate Instability) Leaks or air bubbles in the pump can cause flow rate fluctuations.
Solution:
- Check for leaks in the system.
- Purge the pump to remove any air bubbles.
Column Equilibration Insufficient equilibration time after changing the mobile phase or gradient.
Solution:
- Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis (typically 10-20 column volumes).

Problem 3: Ghost peaks appearing in the chromatogram.

Possible Cause Troubleshooting Steps
Contaminated Mobile Phase or System Impurities in the solvents or carryover from previous injections.
Solution:
- Use high-purity HPLC-grade solvents.
- Filter the mobile phase.
- Clean the injector and the system with a strong solvent.
- Run a blank gradient to identify the source of contamination.
Late Eluting Peaks from a Previous Injection A compound from a previous sample is eluting in the current run.
Solution:
- Increase the run time of the chromatographic method to ensure all components are eluted.
- Incorporate a column wash step at the end of the gradient.
Forced Degradation Studies

Problem: No or very little degradation of DHR is observed under stress conditions.

Possible Cause Troubleshooting Steps
Stress Conditions are Too Mild The concentration of the stressor (acid, base, oxidant) or the duration/intensity of the stress (temperature, light) is insufficient.
Solution:
- Increase the concentration of the acid, base, or oxidizing agent.
- Increase the temperature or the duration of exposure.
- For photostability, increase the light intensity or exposure time.
Low Solubility of DHR in the Stress Medium DHR may not be fully dissolved, reducing its exposure to the stressor.
Solution:
- Use a co-solvent (e.g., methanol, acetonitrile) to ensure DHR is fully dissolved before adding the stressor. Ensure the co-solvent itself is stable under the stress conditions.

Problem: DHR is completely degraded.

Possible Cause Troubleshooting Steps
Stress Conditions are Too Harsh The concentration of the stressor or the duration/intensity of the stress is too high, leading to rapid and complete degradation.
Solution:
- Decrease the concentration of the acid, base, or oxidizing agent.
- Lower the temperature or shorten the exposure time.
- For photostability, reduce the light intensity or exposure duration.
- Analyze samples at multiple time points to capture the degradation pathway before complete degradation occurs.

Data Presentation

Table 1: Summary of this compound Metabolic Degradation Products Identified in Rats

Metabolite ID Proposed Identification Metabolic Pathway
M63'-hydroxylresveratrolHydroxylation
M12This compound-glucuronideGlucuronidation
M14ResveratrolDehydrogenation
-This compound-sulfateSulfation
-Methylated this compoundMethylation

Data synthesized from literature reports.[1]

Table 2: General Conditions for Forced Degradation Studies of Stilbenoids

Stress Condition Typical Reagents and Conditions
Acidic Hydrolysis 0.1 M - 1 M HCl, heated at 60-80°C
Basic Hydrolysis 0.1 M - 1 M NaOH, at room temperature or heated
Oxidation 3% - 30% H₂O₂, at room temperature
Thermal Degradation 60°C - 100°C in a controlled oven
Photodegradation Exposure to UV light (e.g., 254 nm or 365 nm) and/or visible light

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound
  • Chromatographic System: HPLC with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Example Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve DHR standard and stressed samples in a suitable solvent (e.g., methanol or mobile phase) to a final concentration within the linear range of the method. Filter samples through a 0.45 µm syringe filter before injection.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound
  • Stock Solution: Prepare a stock solution of DHR in methanol (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl and heat at 80°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH and keep at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂ and keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a solid sample of DHR in a controlled oven at 100°C for 48 hours. At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photodegradation: Expose a solution of DHR (in a quartz cuvette) and a solid sample of DHR to UV light (254 nm) for 48 hours. At specified time points, prepare samples for HPLC analysis.

  • Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed DHR standard to identify and quantify the degradation products. For unknown peaks, LC-MS analysis is required for structural elucidation.

Visualizations

Dihydroresveratrol_Metabolic_Pathway DHR This compound Resveratrol Resveratrol DHR->Resveratrol Dehydrogenation Glucuronide DHR-Glucuronide DHR->Glucuronide Glucuronidation (UGTs) Sulfate DHR-Sulfate DHR->Sulfate Sulfation (SULTs) Hydroxylated Hydroxylated DHR DHR->Hydroxylated Hydroxylation (CYPs) Methylated Methylated DHR DHR->Methylated Methylation (COMT)

Caption: Metabolic pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (e.g., HCl, heat) Stressed_Samples Stressed Samples (at various time points) Acid->Stressed_Samples Base Basic Hydrolysis (e.g., NaOH) Base->Stressed_Samples Oxidation Oxidation (e.g., H2O2) Oxidation->Stressed_Samples Thermal Thermal (e.g., 100°C) Thermal->Stressed_Samples Photo Photolytic (e.g., UV light) Photo->Stressed_Samples DHR This compound (Stock Solution/Solid) DHR->Acid DHR->Base DHR->Oxidation DHR->Thermal DHR->Photo HPLC_Analysis Stability-Indicating HPLC-UV/PDA Analysis Stressed_Samples->HPLC_Analysis Quantification Quantify DHR and Degradation Products HPLC_Analysis->Quantification LCMS_Analysis LC-MS/MS Analysis (for unknown peaks) HPLC_Analysis->LCMS_Analysis Identification Identify and Characterize Degradation Products LCMS_Analysis->Identification

Caption: Experimental workflow for forced degradation studies.

HPLC_Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Poor Peak Shape) Mobile_Phase Mobile Phase Issue Problem->Mobile_Phase Column Column Issue Problem->Column System System Issue Problem->System Sample Sample Issue Problem->Sample Adjust_pH Adjust Mobile Phase pH Mobile_Phase->Adjust_pH Change_Column Change/Clean Column Column->Change_Column Check_Leaks Check for Leaks/Bubbles System->Check_Leaks Dilute_Sample Dilute Sample Sample->Dilute_Sample

Caption: Logical approach to HPLC troubleshooting.

References

Addressing matrix effects in Dihydroresveratrol mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry analysis of dihydroresveratrol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] The issue is a significant concern in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2]

Q2: What are the primary causes of matrix effects when analyzing this compound in biological samples?

A2: The primary causes of matrix effects are endogenous and exogenous components of the biological sample that co-elute with this compound and interfere with its ionization.[4] In biological matrices like plasma or urine, phospholipids, salts, amino acids, and metabolites are common culprits.[1][5] For instance, phospholipids are a major source of matrix effects in bioanalytical LC-MS/MS methods.[1][5] Electrospray ionization (ESI) is particularly susceptible to these effects compared to atmospheric pressure chemical ionization (APCI).[2]

Q3: How can I determine if my this compound analysis is impacted by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects. The most common are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer after the analytical column.[6][7] A separate injection of a blank matrix extract is then performed.[6][7] Any fluctuation (dip or peak) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[6][7]

  • Post-Extraction Spike Method: This quantitative approach compares the peak area of this compound in a standard solution to the peak area of this compound spiked into a pre-extracted blank matrix sample.[6][8] The ratio of these peak areas provides a quantitative measure of the matrix effect.[1] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or D-labeled this compound).[4][9] A SIL-IS co-elutes with the analyte and experiences the same matrix effects.[10] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively compensated for, leading to improved accuracy and reproducibility.[4][10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound experiments.

Problem: Inconsistent, inaccurate, or irreproducible quantification of this compound.

dot

Caption: Workflow for identifying and mitigating matrix effects.

Step 1: Initial Assessment of Matrix Effects
  • Action: Perform a qualitative post-column infusion experiment or a quantitative post-extraction spike analysis.

  • Expected Outcome: To confirm if matrix effects are present and to understand their nature (suppression or enhancement) and timing (retention time).

Step 2: Optimize Sample Preparation
  • Rationale: The most effective way to combat matrix effects is to remove interfering components from the sample before analysis.[11] The choice of technique depends on the nature of the analyte and the matrix.

  • Actions:

    • Solid-Phase Extraction (SPE): Offers high selectivity for removing interferences. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at producing clean extracts and significantly reducing matrix effects.[12][13]

    • Liquid-Liquid Extraction (LLE): Can provide very clean extracts.[11][13] However, recovery of polar analytes like this compound may be low and requires careful optimization of solvent pH and polarity.[11][13]

    • Protein Precipitation (PPT): This is the simplest method but often the least effective in removing matrix components, especially phospholipids, which can lead to significant matrix effects.[12][13] Specialized PPT plates that retain phospholipids are an improvement.[11]

Step 3: Optimize Chromatographic Conditions
  • Rationale: Increasing the chromatographic separation between this compound and co-eluting matrix components can significantly reduce interference.

  • Actions:

    • Adjust Gradient Elution: Modifying the mobile phase gradient can help resolve the analyte from interfering peaks.

    • Change Mobile Phase pH: Altering the pH can change the retention of basic or acidic compounds relative to phospholipids.[13]

    • Use a Different Column: A column with a different stationary phase chemistry may provide better selectivity.

    • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide better resolution and has been shown to result in a statistically significant improvement with respect to matrix effects compared to traditional HPLC.[12][13]

Step 4: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
  • Rationale: A SIL-IS is the most reliable tool to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[3][4][10]

  • Action: Synthesize or procure a SIL-IS for this compound (e.g., ¹³C₆-dihydroresveratrol). A mass difference of at least three mass units is generally recommended for small molecules.[9] The label should be on a stable part of the molecule that will not undergo chemical exchange.[9]

dot

SIL_IS_Principle cluster_source Ion Source cluster_detector Mass Spectrometer analyte This compound signal_suppression Signal Suppression analyte->signal_suppression Affected sil_is SIL-IS sil_is->signal_suppression Equally Affected matrix Matrix Components (e.g., Phospholipids) matrix->signal_suppression Causes ratio Calculate Peak Area Ratio (Analyte / IS) signal_suppression->ratio result Accurate Quantification ratio->result

Caption: Principle of matrix effect correction using a SIL-IS.

Data and Protocols

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation MethodRelative Effectiveness in Removing PhospholipidsAnalyte Recovery (Polar Compounds)ThroughputRecommendation for this compound
Protein Precipitation (PPT) Low[12]HighHighNot recommended unless using phospholipid removal plates.[11]
Liquid-Liquid Extraction (LLE) High[13]Variable to Low[13]MediumFeasible, but requires careful optimization of pH and solvent.[11]
Solid-Phase Extraction (SPE) Medium to High[12]Good to HighMediumRecommended, especially mixed-mode or reverse-phase SPE.[13]
Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the final mobile phase composition.

    • Set B (Post-Spiked Matrix): Process six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike this compound and its SIL-IS into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Spike this compound and its SIL-IS into six different lots of blank biological matrix before starting the sample preparation procedure.

  • Analysis: Analyze all samples using the developed LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

    • Overall Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE

    • A Matrix Factor of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The coefficient of variation (%CV) of the MF across the different lots should be <15%.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with ion exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Add the SIL-IS. Load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the SIL-IS with 1 mL of methanol or an appropriate organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

dot

SPE_Workflow start Start: Plasma Sample + SIL-IS condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Remove Interferences) load->wash elute 4. Elute Analyte (this compound + IS) wash->elute dry_reconstitute 5. Evaporate and Reconstitute elute->dry_reconstitute end Inject into LC-MS/MS dry_reconstitute->end

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Optimizing storage conditions for Dihydroresveratrol to prevent oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing storage conditions for Dihydroresveratrol to prevent oxidation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a dihydrostilbenoid, a metabolite of the well-known polyphenol, resveratrol.[1] Its biological activities, including antioxidant and anti-inflammatory effects, are of significant interest in research.[2] Maintaining the stability of this compound is crucial as degradation, primarily through oxidation, can lead to a loss of its biological activity and the formation of unknown compounds, potentially impacting experimental results and their interpretation.

Q2: What are the recommended storage conditions for solid this compound powder?

A2: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least four years.[3] For shorter periods, storage at room temperature (15-30°C) is also acceptable, provided the compound is protected from light.

Q3: How should I store this compound solutions?

A3: The stability of this compound in solution is more limited. For stock solutions prepared in organic solvents like DMSO or ethanol, it is recommended to store them at -20°C for up to one month.[4] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes. For aqueous solutions, fresh preparation before each experiment is ideal.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound has good solubility in several common laboratory solvents. The approximate solubilities are:

  • Dimethyl sulfoxide (DMSO): ~100 mg/mL[3]

  • Ethanol: ~50 mg/mL[3]

  • Dimethylformamide (DMF): ~100 mg/mL[3]

  • Phosphate-buffered saline (PBS, pH 7.2): ~100 µg/mL[3]

When preparing stock solutions, ensure the solvent is of high purity and purged with an inert gas, such as nitrogen or argon, to minimize dissolved oxygen.[3]

Q5: Is this compound sensitive to light?

A5: Yes, like many polyphenolic compounds, this compound is sensitive to light. It is crucial to protect both solid powder and solutions from light exposure to prevent photodegradation. Use amber vials or wrap containers with aluminum foil.

Q6: How does pH affect the stability of this compound?

A6: While specific studies on the effect of pH on this compound stability are limited, the stability of the related compound, resveratrol, is known to be pH-dependent. Resveratrol is more stable in acidic conditions and degrades exponentially as the pH becomes alkaline.[5] It is reasonable to assume that this compound will exhibit similar behavior. Therefore, for experiments in aqueous buffers, it is advisable to use a slightly acidic to neutral pH and to prepare the solutions fresh.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions at least monthly and store at -20°C or -80°C in small aliquots. Always use fresh dilutions for experiments. Verify the purity of the stock solution periodically using HPLC.
Loss of biological activity Oxidation of this compound in experimental media.Prepare this compound solutions in degassed solvents. For cell culture experiments, add the compound to the media immediately before treating the cells. Consider the use of antioxidants in the experimental system if compatible with the assay.
Precipitation of compound in aqueous media Low aqueous solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is low and does not exceed the recommended percentage for your specific assay (typically <0.5%). Prepare aqueous solutions fresh and do not store them for extended periods.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Protect all solutions from light. Use high-purity, degassed solvents. Analyze samples promptly after preparation. If degradation is suspected, a forced degradation study can help identify potential degradation products.
Color change in solution (e.g., yellowing) Oxidation of the phenolic hydroxyl groups.Discard the solution. Prepare fresh solutions using high-purity, degassed solvents and store under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Solid Powder -20°C≥ 4 years[3]Protect from light.
Room Temperature (15-30°C)Short-termProtect from light.
Solution in DMSO/Ethanol -20°CUp to 1 month[4]Store in small aliquots to avoid freeze-thaw cycles. Protect from light.
-80°CUp to 1 year[6]Store in small aliquots. Protect from light.

Table 2: Solubility of this compound in Common Solvents

Solvent Approximate Solubility
Dimethyl sulfoxide (DMSO)~100 mg/mL[3]
Ethanol~50 mg/mL[3]
Dimethylformamide (DMF)~100 mg/mL[3]
Phosphate-Buffered Saline (PBS, pH 7.2)~100 µg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Materials:

  • This compound powder

  • High-purity dimethyl sulfoxide (DMSO) or ethanol

  • Inert gas (e.g., nitrogen or argon)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired concentration (e.g., 100 mg/mL in DMSO).

  • Purge the headspace of the tube with an inert gas (nitrogen or argon) to displace oxygen.

  • Cap the tube tightly and vortex until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

  • Purge the headspace of each aliquot with inert gas before capping.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[4][6]

Protocol 2: Stability-Indicating HPLC Method for this compound (Adapted from Resveratrol Protocols)

Objective: To assess the stability of this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% phosphoric acid for pH control)

  • High-purity solvents

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% phosphoric acid). A starting point could be a 30:70 (v/v) ratio of acetonitrile to acidified water.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (approximately 281 nm).[3]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

  • Analysis: Inject the sample onto the HPLC system. Monitor the chromatogram for the main this compound peak and any additional peaks that may indicate degradation products.

  • Forced Degradation (Optional): To confirm the stability-indicating nature of the method, subject this compound solutions to stress conditions (e.g., acid/base hydrolysis, oxidation with H₂O₂, heat, and light) and analyze the resulting samples to ensure separation of degradation products from the parent compound.[8]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Degassed Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot dilute Prepare Working Solution thaw->dilute treat Treat Experimental System dilute->treat hplc HPLC Analysis treat->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for handling this compound.

troubleshooting_flow start Inconsistent Results? check_storage Check Storage Conditions of Stock start->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Review Solution Preparation prep_ok Preparation Correct? check_prep->prep_ok check_exp Examine Experimental Conditions exp_ok Conditions Optimal? check_exp->exp_ok storage_ok->check_prep Yes reprepare Prepare Fresh Stock Solution storage_ok->reprepare No prep_ok->check_exp Yes use_degassed Use Degassed Solvents & Protect from Light prep_ok->use_degassed No fresh_working Prepare Fresh Working Solutions exp_ok->fresh_working No end_bad Further Investigation Needed exp_ok->end_bad Yes end_good Problem Resolved reprepare->end_good use_degassed->end_good fresh_working->end_good

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

Dihydroresveratrol vs. Resveratrol: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two closely related stilbenoids reveals significant differences in their biological effects, with implications for research and therapeutic development.

Resveratrol, a well-known polyphenolic compound found in grapes and other plants, has garnered considerable attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. However, its metabolism in the gut microbiota gives rise to dihydroresveratrol (DHR), a metabolite that also exhibits a range of biological activities. This guide provides a comparative analysis of the biological activities of this compound and resveratrol, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these two compounds.

Comparative Biological Activity Data

The following table summarizes key quantitative data from various studies, highlighting the differential effects of resveratrol and its metabolite, this compound, across several biological assays.

Biological ActivityAssayOrganism/Cell LineResveratrol (Concentration/IC50)This compound (Concentration/IC50)Key Findings
Anticancer Cell ProliferationPC-3 (Prostate Cancer)Cytotoxic at 1 x 10⁻⁷ to 1 x 10⁻⁴ MBiphasic effect: Proliferative at 1 x 10⁻¹⁰ to 1 x 10⁻⁷ M, Inhibitory at 1 x 10⁻⁵ to 1 x 10⁻³ MTrans-resveratrol is a more potent antiproliferative agent. This compound shows a complex, concentration-dependent effect.[1]
Anticancer Cell ProliferationDU-145 (Prostate Cancer)Cytotoxic at 1 x 10⁻⁷ to 1 x 10⁻⁴ MBiphasic effect: Proliferative at 1 x 10⁻¹⁰ to 1 x 10⁻⁸ M, Inhibitory at 1 x 10⁻⁵ to 1 x 10⁻³ MSimilar to PC-3 cells, this compound exhibits a biphasic response.[1]
Anticancer Cell ProliferationMCF-7 (Breast Cancer)Not specifiedProliferative at picomolar (10⁻¹² M) concentrationsThis compound demonstrates strong proliferative properties in hormone-dependent cell lines.[1][2]
Anticancer Clonogenic SurvivalHT-29 (Colon Cancer)No significant effect at tested concentrationsNo significant effect at tested concentrationsWhen combined with lunularin (another resveratrol metabolite), both resveratrol and this compound contribute to inhibiting colon cancer cell survival.[3]
Anti-inflammatory Nitric Oxide (NO) ProductionNot specifiedStronger inhibitorWeaker inhibitorResveratrol is more potent at inhibiting NO production at the same concentration.[3]
Anti-inflammatory Cytokine ExpressionRAW 264.7 (Macrophages)Not specifiedReduced IL-6, IL-18, and IL-1β mRNA at 50 µMThis compound shows anti-inflammatory effects by reducing pro-inflammatory cytokine expression.[4]
Antioxidant DPPH Radical ScavengingIn vitroIC₅₀ = 15.54 µg/mLNot specifiedResveratrol demonstrates stronger antioxidant activity than its glycoside, polydatin.[5]
Cellular Senescence Proliferation AssayMRC5 (Human Fibroblasts)Dose-dependent reduction above 25 µMNo effect up to 100 µMResveratrol, but not this compound, induces premature senescence in primary human fibroblasts.[6]
Obesity & Diabetes Adipocyte Differentiation3T3-L1 (Preadipocytes)Not specifiedReduced pre-adipocyte maturationThis compound attenuates adipogenesis via AMPK/SIRT1 signaling.[7]
Obesity & Diabetes Oxidative StressHepG2 (Hepatocytes)Not specifiedReduced oxidative stress via Nrf2-related cascadeThis compound shows antioxidant effects in a cellular model of oxidative stress.[7]
Obesity & Diabetes Insulin SensitivityInsulin-resistant HepG2 and C2C12 cellsNot specifiedPromoted insulin sensitivity via AKT activationThis compound may have therapeutic potential for type 2 diabetes.[7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and resveratrol.

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the cytotoxic or proliferative effects of resveratrol and this compound on cancer cell lines (e.g., PC-3, DU-145, A549).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of resveratrol, this compound, or a vehicle control.

    • After a specified incubation period (e.g., 72 hours), the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The cells are incubated for an additional 3-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.[8]

2. Real-Time Polymerase Chain Reaction (RT-PCR)

  • Objective: To quantify the expression of specific genes related to survival, metastasis, or inflammation in response to treatment with resveratrol and this compound.

  • Methodology:

    • Cells are treated with the compounds of interest.

    • Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

    • The concentration and purity of the extracted RNA are determined.

    • Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template.

    • Quantitative PCR (qPCR) is then carried out using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to amplify and detect the target cDNA.

    • The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input.

    • The relative gene expression is calculated using the ΔΔCt method.

3. Western Blot Analysis

  • Objective: To detect and quantify the levels of specific proteins involved in signaling pathways affected by resveratrol and this compound (e.g., Nrf2, HO-1, AKT).

  • Methodology:

    • Cells are treated with the compounds and then lysed to extract total protein.

    • The protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Attenuating Oxidative Stress

The following diagram illustrates the proposed signaling pathway by which this compound (DR2) activates the Nrf2-related antioxidative cascade.

G DR2 This compound AMPK AMPK DR2->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Nrf2 Nrf2 SIRT1->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Expression Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound activates AMPK/SIRT1 signaling to induce Nrf2-mediated antioxidant response.[7]

Experimental Workflow for Comparing Antioxidant Activity

This diagram outlines a typical workflow for comparing the antioxidant activities of this compound and resveratrol using both in vitro and cell-based assays.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays DPPH DPPH Radical Scavenging Assay Data_Analysis Data Analysis & Comparison DPPH->Data_Analysis Cell_Culture Cell Culture (e.g., HepG2) Oxidative_Stress Induce Oxidative Stress (e.g., H2O2) Cell_Culture->Oxidative_Stress Treatment Treat with Resveratrol or DHR Oxidative_Stress->Treatment CAA Cellular Antioxidant Activity (CAA) Assay Treatment->CAA Western_Blot Western Blot (Nrf2, HO-1) Treatment->Western_Blot CAA->Data_Analysis Western_Blot->Data_Analysis Compound_Preparation Compound Preparation Compound_Preparation->DPPH Compound_Preparation->Treatment

Caption: Workflow for comparing the antioxidant properties of resveratrol and this compound.

References

Dihydroresveratrol in the Spotlight: A Comparative Analysis of Stilbenoids in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of dihydroresveratrol against other prominent stilbenoids in cancer research. Supported by experimental data, this document delves into their differential efficacies, mechanisms of action, and the signaling pathways they modulate.

Stilbenoids, a class of natural polyphenols, have garnered significant attention for their potential therapeutic applications, particularly in oncology. Among these, resveratrol is the most extensively studied. However, its metabolite, this compound (DHR), along with other analogues like pterostilbene and piceatannol, are emerging as compounds of interest with distinct bioactivities. This guide provides a comparative overview of their performance in cancer research, focusing on quantitative data and experimental methodologies.

Comparative Efficacy of Stilbenoids Against Cancer Cell Lines

The anti-proliferative activity of stilbenoids is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values of this compound and other stilbenoids across various cancer cell lines.

It is important to note that this compound has exhibited a biphasic effect in certain cancer cell lines, such as the androgen-independent prostate cancer cells PC-3 and DU-145. At low concentrations (picomolar to nanomolar), it has been observed to promote cell proliferation, while at higher concentrations (micromolar), it inhibits cell growth[1]. This unique characteristic distinguishes it from other stilbenoids like trans-resveratrol, which generally exhibits only cytotoxic effects[1].

Interestingly, studies on gut microbiota-derived metabolites of resveratrol have shown that this compound and lunularin can exert more potent anti-proliferative and anti-inflammatory effects in renal and colonic cell lines compared to resveratrol itself[2][3][4][5].

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HepG2Hepatocellular Carcinoma558.7[6][7]
3T3-L1 (preadipocytes)Murine Fibroblast502.5[6][7]
Resveratrol 3T3-L1 (preadipocytes)Murine Fibroblast162.6[6][7]
MDA-MB-231Breast Cancer144 (24h)[8]
HeLaCervical Cancer200-250 (48h)[9]
MDA-MB-231Breast Cancer200-250 (48h)[9]
MCF-7Breast Cancer400-500 (48h)[9]
SiHaCervical Cancer400-500 (48h)[9]
A549Lung Cancer400-500 (48h)[9]
Pterostilbene RAW 264.7Murine Macrophage~8.3 (MTT)[10]
Piceatannol RAW 264.7Murine Macrophage>50[10]

Mechanisms of Action: A Divergence in Cellular Targets

While often grouped, stilbenoids exert their anticancer effects through varied and sometimes distinct mechanisms. These include inducing cell cycle arrest, promoting apoptosis, and modulating key signaling pathways involved in cancer progression.

Cell Cycle Arrest and Apoptosis

Resveratrol is well-documented to induce cell cycle arrest and apoptosis in a variety of cancer cells[11]. It can modulate the expression of cyclins and cyclin-dependent kinases (CDKs) and activate apoptotic pathways through both intrinsic (mitochondrial) and extrinsic (death receptor) routes[12][13].

This compound, as a metabolite of resveratrol, is also implicated in these processes, with some studies suggesting it may contribute significantly to the chemopreventive properties of its parent compound[2]. However, its biphasic nature in certain cancer types suggests a more complex regulatory role that warrants further investigation[1].

Pterostilbene and piceatannol also exhibit pro-apoptotic and cell cycle inhibitory effects, often with greater potency than resveratrol due to structural differences that enhance their bioavailability and cellular uptake.

Key Signaling Pathways Modulated by Stilbenoids

The anticancer effects of stilbenoids are underpinned by their ability to interfere with critical signaling pathways that govern cell survival, proliferation, and metastasis.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer. Resveratrol has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival[14][15][16][17][18].

PI3K_Akt_mTOR_Pathway Resveratrol Resveratrol PI3K PI3K Resveratrol->PI3K Inhibits This compound This compound This compound->PI3K Modulates? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_ERK_Pathway Resveratrol Resveratrol Ras Ras Resveratrol->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AMPK_SIRT1_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Nrf2 Nrf2 SIRT1->Nrf2 Activates AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis CellCulture Cancer Cell Culture Treatment Stilbenoid Treatment (this compound, etc.) CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V Assay (Apoptosis) Treatment->AnnexinV WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Apoptosis Quantification AnnexinV->ApoptosisQuant PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis

References

Dihydroresveratrol: A Potent Anti-Inflammatory Agent Validated In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide on the in vivo anti-inflammatory effects of Dihydroresveratrol (DHR), a key metabolite of Resveratrol (RSV). This guide provides a detailed analysis of DHR's performance against its parent compound and other alternatives, supported by experimental data from various in vivo studies. The evidence strongly suggests that DHR possesses significant anti-inflammatory properties, often exceeding those of Resveratrol, through distinct molecular mechanisms.

This compound has demonstrated notable efficacy in mitigating inflammation in several preclinical models, including Dextran Sulfate Sodium (DSS)-induced colitis and Lipopolysaccharide (LPS)-induced inflammation. A key finding is that the in vivo conversion of Resveratrol to this compound by gut microbiota is crucial for the observed anti-inflammatory effects. In fact, studies have shown that an increased ratio of DHR to RSV leads to a more potent anti-inflammatory response.[1]

Comparative Anti-Inflammatory Efficacy

In vivo studies have consistently highlighted the potent anti-inflammatory effects of this compound. In a DSS-induced colitis mouse model, the combination of Resveratrol with a probiotic that enhances the conversion to DHR resulted in a significant reduction of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), alongside an increase in the anti-inflammatory cytokine Interleukin-17A (IL-17A).[1] Furthermore, research indicates that DHR and another Resveratrol metabolite, Lunularin, exhibit stronger anti-inflammatory and anti-cancer effects than Resveratrol itself at physiologically relevant concentrations found in mouse tissues.[2][3]

Compound/TreatmentAnimal ModelKey Inflammatory MarkersOutcome
This compound (via RSV + Li01) DSS-induced colitis↓ IL-1β, ↓ IL-6, ↑ IL-17AEnhanced anti-inflammatory effect compared to Resveratrol alone, attributed to a higher DHR/RSV ratio.[1]
This compound & Lunularin In vivo mouse modelsInhibition of pro-inflammatory mediatorsDemonstrated stronger anti-inflammatory and anti-cancer effects than Resveratrol at concentrations achievable in tissues.[2][3]
Resveratrol DSS-induced colitis↓ Pro-inflammatory markers (e.g., TNF-α, IL-1β, IL-6)Alleviated colitis by modulating gut microbiota and reducing inflammation.[4]
Resveratrol LPS-induced inflammation↓ TNF-α, ↓ IL-6, ↓ IFN-γMitigated inflammatory damage to the intestines and liver.[5]

Key Mechanisms of Action

The anti-inflammatory effects of this compound are primarily mediated through two key signaling pathways: the Aryl Hydrocarbon Receptor (AHR) pathway and the inhibition of the NLRP3 inflammasome.

Aryl Hydrocarbon Receptor (AHR) Activation

This compound has been identified as a potent activator of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1] Upon activation by DHR, AHR translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcription. The activation of the AHR pathway by DHR contributes to the suppression of inflammatory responses.

AHR_Pathway cluster_nucleus Nucleus DHR This compound AHR_complex AHR-HSP90-XAP2-SRC (Inactive Complex) DHR->AHR_complex Binds to AHR_active Activated AHR AHR_complex->AHR_active Conformational Change Nucleus Nucleus AHR_active->Nucleus Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induces Transcription Anti_inflammatory Anti-inflammatory Effects CYP1A1->Anti_inflammatory

AHR Signaling Pathway Activation by DHR
NLRP3 Inflammasome Inhibition

This compound has also been shown to attenuate neuroinflammation by inhibiting the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[6][7] The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. DHR's ability to suppress NLRP3 inflammasome activation represents a critical mechanism for its anti-inflammatory and neuroprotective effects. The proposed mechanism involves the activation of Bnip3-dependent mitophagy, which clears damaged mitochondria that can otherwise trigger inflammasome activation.[6]

NLRP3_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, ATP) Mitochondrial_Damage Mitochondrial Damage Inflammatory_Stimuli->Mitochondrial_Damage DHR This compound Mitophagy Bnip3-dependent Mitophagy DHR->Mitophagy NLRP3_Activation NLRP3 Inflammasome Activation DHR->NLRP3_Activation Inhibits Mitochondrial_Damage->NLRP3_Activation Mitophagy->Mitochondrial_Damage Clears Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 IL1b IL-1β (Inflammation) Caspase1->IL1b IL18 IL-18 (Inflammation) Caspase1->IL18 Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18

NLRP3 Inflammasome Inhibition by DHR

Experimental Protocols

The in vivo anti-inflammatory effects of this compound have been validated using established animal models of inflammation.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to mimic inflammatory bowel disease in humans.

  • Animals: Male C57BL/6 or BALB/c mice (6-8 weeks old).

  • Induction of Colitis: Administration of 3-5% (w/v) DSS in drinking water for 5-7 days.[4][8]

  • Treatment: Resveratrol (e.g., 100 mg/kg/day) is administered orally by gavage.[4] In studies focusing on DHR, a combination of Resveratrol (e.g., 1.5 g/kg/d) and a probiotic strain like Ligilactobacillus salivarius Li01 (10⁹ CFU/d) is used to enhance the in vivo conversion to DHR.[1]

  • Assessment: Disease activity index (DAI), colon length, spleen weight, histological analysis of the colon, and measurement of cytokine levels in serum or colon tissue.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is used to induce a systemic inflammatory response.

  • Animals: Male C57BL/6 or BALB/c mice.

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 15 mg/kg body weight).[5]

  • Treatment: Resveratrol (e.g., 100 mg/kg body weight) is administered intragastrically for seven days prior to the LPS injection.[5]

  • Assessment: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IFN-γ) in serum and tissues, and histological analysis of organs such as the liver and intestines.

Experimental_Workflow Animal_Model Select Animal Model (e.g., DSS-induced colitis, LPS-induced inflammation) Treatment_Groups Establish Treatment Groups (Control, Vehicle, DHR/RSV, Alternatives) Animal_Model->Treatment_Groups Induce_Inflammation Induce Inflammation (DSS in drinking water or LPS injection) Treatment_Groups->Induce_Inflammation Administer_Treatment Administer Treatment (Oral gavage, etc.) Induce_Inflammation->Administer_Treatment Monitor_Animals Monitor Animals (Weight, clinical signs) Administer_Treatment->Monitor_Animals Sample_Collection Sample Collection (Blood, tissues) Monitor_Animals->Sample_Collection Analysis Analysis (Histology, Cytokine levels, Gene expression) Sample_Collection->Analysis Data_Interpretation Data Interpretation and Comparison Analysis->Data_Interpretation

General In Vivo Experimental Workflow

Conclusion

The presented in vivo data strongly support the potent anti-inflammatory effects of this compound. Its superior efficacy compared to its parent compound, Resveratrol, in certain models, highlights the importance of gut microbiota metabolism in unlocking the therapeutic potential of dietary polyphenols. The elucidation of its mechanisms of action, involving the activation of the AHR pathway and inhibition of the NLRP3 inflammasome, provides a solid foundation for the further development of this compound as a novel anti-inflammatory agent. This guide serves as a valuable resource for researchers and professionals in the field, offering a clear comparison and detailed methodologies to facilitate future investigations and drug development efforts.

References

A Comparative Analysis of Dihydroresveratrol and its Glucosides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective examination of the physicochemical properties, biological activities, and cytotoxic profiles of dihydroresveratrol and its glycosylated forms, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparative analysis of this compound (DHR), a bioactive metabolite of resveratrol, and its glucosides. While direct comparative studies on DHR and its specific glucosides are limited, this document leverages extensive research on resveratrol and its corresponding glucosides to project the anticipated properties of DHR glucosides. This approach offers valuable insights for researchers and professionals in drug development exploring the therapeutic potential of these compounds.

Physicochemical Properties: Enhanced Solubility and Stability with Glycosylation

Glycosylation, the attachment of a sugar moiety to a molecule, is a common strategy to improve the physicochemical properties of natural compounds. It is well-documented that glycosylation of resveratrol enhances its water solubility and stability.[1][2] It is highly probable that these advantages extend to the glucosides of this compound.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (DHR)Predicted Properties of DHR GlucosidesSupporting Evidence (from Resveratrol Glucosides)
Water Solubility LowHighThe water solubility of α-piceid isomers (resveratrol glucosides) is approximately 13.5 times higher than that of resveratrol.[3]
Stability Susceptible to oxidationImprovedGlycosylation of resveratrol leads to increased stability in aqueous solutions.[4][5]

Comparative Biological Activity and Bioavailability

This compound, a metabolite of resveratrol produced by gut microbiota, has demonstrated significant biological activities, in some cases surpassing those of its parent compound.[4][6] Studies have shown that DHR and its conjugates are more abundantly distributed in tissues compared to resveratrol and its conjugates following oral administration.[4][6][7]

Glycosylation can influence the bioavailability and biological activity of polyphenols. While the sugar moiety can enhance solubility and stability, it may also modulate the compound's interaction with cellular targets.

Table 2: Biological Activity and Cytotoxicity

ParameterThis compound (DHR)Predicted Properties of DHR GlucosidesSupporting Evidence (from Resveratrol Glucosides)
Anti-inflammatory & Anti-cancer Potent activity demonstrated.[4][6]Activity may be retained or modulated.Resveratrol glucosides exhibit antioxidant, anti-inflammatory, anti-aging, and whitening effects.[8][9]
Antioxidant Activity Attenuates oxidative stress.[3][10][11][12]Similar or potentially delayed antioxidant activity.Resveratrol and its O-glucosides exhibit similar antioxidant activities, with different IC50 values.[8]
Cytotoxicity Lower cytotoxicity to preadipocytes than resveratrol.[10][13] IC50 in 3T3-L1 cells: 502.5 µM.[10][13] Exhibits a biphasic effect on some cancer cell lines (proliferative at low concentrations, inhibitory at high concentrations).[10]Significantly lower cytotoxicity.Resveratrol-O-glucosides are significantly less cytotoxic than resveratrol in B16, Raw 264.7, and HS68 cell lines.[8]

Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of key signaling pathways involved in cellular metabolism and stress response.

AMPK/SIRT1 Signaling Pathway

DHR has been found to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[3][10][11] This pathway plays a crucial role in regulating energy homeostasis, reducing adipogenesis, and improving insulin sensitivity.

AMPK_SIRT1_Pathway DHR This compound AMPK AMPK DHR->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates p38MAPK p38 MAPK SIRT1->p38MAPK Inhibits Adipogenesis Adipogenesis p38MAPK->Adipogenesis Promotes

Caption: DHR activates the AMPK/SIRT1 pathway, inhibiting p38 MAPK and adipogenesis.

Nrf2-Mediated Antioxidant Response

DHR can also mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

Nrf2_Pathway DHR This compound Nrf2 Nrf2 DHR->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: DHR activates Nrf2, leading to the expression of antioxidant enzymes.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of DHR and its glucosides on cell viability.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 add_compounds Add varying concentrations of This compound or its glucosides incubation1->add_compounds incubation2 Incubate for 24-72 hours add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., 3T3-L1, HepG2) in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or its glucosides and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the compounds to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound and its glucosides in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add the sample solutions to a solution of DPPH in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Conclusion

The available evidence strongly suggests that glucosylation of this compound is a promising strategy to enhance its pharmaceutical properties, particularly its solubility and stability, while potentially reducing its cytotoxicity. Although direct comparative data is currently lacking, the extensive research on resveratrol glucosides provides a solid foundation for predicting the behavior of DHR glucosides. The experimental protocols provided in this guide offer a clear path for researchers to conduct direct comparative studies and further elucidate the therapeutic potential of these promising compounds. Future in vitro and in vivo studies are warranted to confirm these predictions and to fully characterize the pharmacokinetic and pharmacodynamic profiles of this compound glucosides.

References

Dihydroresveratrol vs. Synthetic Analogs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences in the biological activity of related compounds is paramount. This guide provides a detailed comparison of the efficacy of dihydroresveratrol (DHR), a natural metabolite of resveratrol, and its synthetic analogs. This analysis is based on experimental data from various studies, focusing on their anti-cancer, anti-inflammatory, and antioxidant properties.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the bioactivity of this compound and its synthetic analogs. It is important to note that direct comparative studies under identical experimental conditions for all compounds are limited. Therefore, some comparisons are made relative to resveratrol as a common benchmark.

Table 1: Anti-proliferative Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
This compound PC-3 (Prostate Cancer)Proliferative at 10⁻⁴-10⁻¹ µM; Inhibitory at >10 µM[1]
DU-145 (Prostate Cancer)Proliferative at 10⁻⁴-10⁻² µM; Inhibitory at >10 µM[1]
Resveratrol HT-29 (Colon Cancer)65[2]
HCT116 (Colon Cancer)25[2]
Caco-2 (Colon Cancer)>100[2]
Pterostilbene HT-29 (Colon Cancer)15[2]
HCT116 (Colon Cancer)12[2]
Caco-2 (Colon Cancer)75[2]
Oxyresveratrol A549 (Lung Cancer)Potentiated Doxorubicin effect[3]
Dihydrooxyresveratrol A549 (Lung Cancer)No significant effect on Doxorubicin potentiation[3]

Note: A lower IC50 value indicates greater potency.

Table 2: Antioxidant Activity

CompoundAssayIC50 (µM)Reference
Resveratrol DPPH~100[4]
Pterostilbene DPPH>100[4]
New Resveratrol Analog (unnamed) DPPHLower than trans-resveratrol[4]
π-Extended Resveratrol Analogs ABTS2.81 - 3.61[5]

Table 3: Bioavailability

CompoundOral Bioavailability (%)Reference
Resveratrol ~20%[6]
Pterostilbene ~80%[6]
This compound Metabolized from Resveratrol[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key assays mentioned in the comparative data.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or synthetic analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Antioxidant Capacity (DPPH) Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[11][12][13]

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm. The reduction in absorbance of the DPPH solution, indicated by a color change from purple to yellow, is proportional to the antioxidant activity of the compound.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Signaling Pathway Modulation

This compound and its synthetic analogs exert their biological effects by modulating various intracellular signaling pathways. A key pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[14][15][16][17]

Resveratrol has been shown to inhibit NF-κB activation by suppressing the activity of IKK.[15] this compound has also been found to down-regulate the NF-κB pathway.[18] Some synthetic analogs of resveratrol have been specifically designed to target and inhibit this pathway, showing potent anti-inflammatory effects.[14]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_P p-IkB IkB->IkB_P NF-kB NF-kB NF-kB->IkB Bound to NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus Translocates Ub_Degradation Ubiquitination & Degradation IkB_P->Ub_Degradation DHR_Analogs This compound & Synthetic Analogs DHR_Analogs->IKK Inhibits Gene_Transcription Gene Transcription (Inflammation, Proliferation) NF-kB_nucleus->Gene_Transcription Activates

Caption: NF-κB signaling pathway and the inhibitory action of this compound and its analogs.

Experimental Workflow for Efficacy Comparison

The general workflow for comparing the efficacy of this compound and its synthetic analogs involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound_Synthesis Compound Synthesis/ Isolation Cell_Culture Cell Culture (Cancer & Normal lines) Compound_Synthesis->Cell_Culture Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Compound_Synthesis->Antioxidant_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NF-kB activation) Cell_Culture->Anti_inflammatory_Assay Mechanism_Studies Mechanism of Action (Western Blot, qPCR) Cytotoxicity_Assay->Mechanism_Studies Anti_inflammatory_Assay->Mechanism_Studies Animal_Models Animal Models (e.g., Xenograft) Mechanism_Studies->Animal_Models Pharmacokinetics Pharmacokinetics & Bioavailability Animal_Models->Pharmacokinetics Efficacy_Evaluation Efficacy Evaluation (Tumor growth, etc.) Animal_Models->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment Animal_Models->Toxicity_Assessment Data_Analysis Data Analysis & Comparison Pharmacokinetics->Data_Analysis Efficacy_Evaluation->Data_Analysis Toxicity_Assessment->Data_Analysis

References

Validating Dihydroresveratrol as a potential therapeutic agent.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Dihydroresveratrol (DHR), a primary and more bioavailable metabolite of the well-studied polyphenol resveratrol, is emerging as a promising therapeutic agent with a range of potential applications in chronic diseases. This guide provides a comparative analysis of DHR against established therapeutic alternatives, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in evaluating its potential.

Performance Comparison: this compound vs. Standard Therapeutics

Current research suggests that this compound may offer therapeutic benefits in inflammatory conditions, cancer, and metabolic disorders such as type 2 diabetes. To contextualize its potential, this section compares its in vitro efficacy, where data is available, with that of standard-of-care agents in respective fields.

Anti-Inflammatory Activity: Comparison with Ibuprofen
CompoundTarget/AssayCell LineIC50 Value
Resveratrol Dimerized Analogue Nitric Oxide (NO) ProductionRAW 264.73.38 µM[2][3]
Ibuprofen iNOS ActivityRat Primary Glial Cells0.76 mM[4]

Table 1: Comparative Anti-Inflammatory Activity. This table presents the IC50 values for a resveratrol derivative and ibuprofen in inhibiting inflammatory markers. Lower IC50 values indicate greater potency.

Anti-Cancer Activity: Comparison with Gemcitabine in Pancreatic Cancer

In the realm of oncology, this compound's parent compound, resveratrol, has been shown to inhibit the proliferation of various cancer cell lines. In pancreatic cancer, a particularly aggressive malignancy, resveratrol has been investigated as a potential adjunct to standard chemotherapy. Gemcitabine is a first-line chemotherapeutic agent for pancreatic cancer. Studies have reported a wide range of IC50 values for gemcitabine in the PANC-1 human pancreatic cancer cell line, from as low as 48.55 nM to as high as 38.01 μM, depending on the experimental conditions and duration of exposure[5][6]. While a specific IC50 value for this compound in PANC-1 cells is not available in the reviewed literature, studies on resveratrol show it inhibits proliferation and induces apoptosis in these cells[7][8]. The combination of resveratrol with gemcitabine has been shown to enhance the chemotherapeutic effect[9][10].

CompoundCell LineTreatment DurationIC50 Value
Gemcitabine PANC-172 hours48.55 ± 2.30 nM[5]
Gemcitabine PANC-1Not Specified7.63 µM[11]
Gemcitabine PANC-1Not Specified38.01 µM[6]

Table 2: Comparative Anti-Cancer Activity in PANC-1 Cells. This table showcases the variability in reported IC50 values for the standard chemotherapeutic agent, gemcitabine, in the PANC-1 pancreatic cancer cell line.

Antioxidant Capacity: Comparison with Metformin
CompoundAntioxidant MetricValue
Resveratrol ORAC0.64 teu[12]
Metformin FRAP (in vivo)Significantly increased in diabetic patients[13]

Table 3: Comparative Antioxidant Capacity. This table provides available data on the antioxidant capacity of resveratrol and metformin. A direct comparison is challenging due to the different metrics used.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in cellular health and disease. Understanding these mechanisms is crucial for targeted drug development.

AMPK/SIRT1 Signaling Pathway

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway is a central regulator of cellular energy metabolism and has been implicated in the therapeutic effects of this compound. Activation of this pathway can lead to improved insulin sensitivity, reduced inflammation, and enhanced mitochondrial function.

AMPK_SIRT1_Pathway DHR This compound AMPK AMPK DHR->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Autophagy Autophagy AMPK->Autophagy Induces PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) NFkB NF-κB SIRT1->NFkB Inhibits Mito Mitochondrial Biogenesis PGC1a->Mito Inflammation Inflammation NFkB->Inflammation Promotes

Figure 1: AMPK/SIRT1 Signaling Pathway. this compound activates AMPK, which in turn activates SIRT1, leading to beneficial downstream effects.

NRF2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. This compound has been shown to activate Nrf2, leading to the transcription of a battery of antioxidant and detoxification genes.

NRF2_Pathway DHR This compound Keap1 Keap1 DHR->Keap1 Inhibits Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Inhibits (Degradation) Nrf2_nucl Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription

Figure 2: NRF2-Mediated Antioxidant Response. this compound inhibits Keap1, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression.

Experimental Protocols

To facilitate further research and validation, this section provides detailed protocols for key in vitro assays used to assess the therapeutic potential of this compound.

In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide (NO) production, a key indicator of inflammation, in murine macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence[11].

2. Compound Treatment and LPS Stimulation:

  • Pre-treat the cells with various concentrations of this compound or the comparator drug (e.g., ibuprofen) for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response[14]. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

3. Nitric Oxide Measurement (Griess Assay):

  • After 18-24 hours of incubation with LPS, collect the cell culture supernatant.

  • Add 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well[14].

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the vehicle-treated, LPS-stimulated control.

NO_Assay_Workflow Start Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Pre-treat with DHR or comparator Incubate1->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate2 Incubate 18-24h Stimulate->Incubate2 Collect Collect supernatant Incubate2->Collect Griess Perform Griess Assay Collect->Griess Measure Measure absorbance at 540 nm Griess->Measure Analyze Calculate NO inhibition Measure->Analyze

Figure 3: Nitric Oxide Assay Workflow. A step-by-step workflow for assessing the anti-inflammatory activity of this compound.

In Vitro Anti-Cancer Assay: Cell Viability (MTT Assay) in PANC-1 Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

  • Culture PANC-1 human pancreatic cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight to allow for attachment[15].

2. Compound Treatment:

  • Treat the cells with various concentrations of this compound or the comparator drug (e.g., gemcitabine) for 24, 48, or 72 hours. Include a vehicle control.

3. MTT Assay:

  • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[15].

  • Carefully remove the medium containing MTT.

  • Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals[15].

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is the concentration of the compound that inhibits cell viability by 50%.

MTT_Assay_Workflow Start Seed PANC-1 cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with DHR or comparator Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO to dissolve formazan Incubate3->Solubilize Measure Measure absorbance Solubilize->Measure Analyze Calculate cell viability and IC50 Measure->Analyze

Figure 4: MTT Assay Workflow. A procedural diagram for evaluating the anti-cancer effects of this compound.

Nrf2 Activation Assay: Luciferase Reporter Assay

This protocol describes a common method to quantify the activation of the Nrf2 pathway using a luciferase reporter gene.

1. Cell Line and Culture:

  • Use a stable cell line, such as HepG2, that has been transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene.

  • Culture the cells in the appropriate medium as recommended for the specific cell line.

2. Cell Seeding and Compound Treatment:

  • Seed the cells in a 96-well white, clear-bottom plate at an appropriate density.

  • After 24 hours, treat the cells with various concentrations of this compound or a known Nrf2 activator (positive control) for a specified period (e.g., 6-24 hours).

3. Luciferase Assay:

  • After treatment, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • The fold induction of Nrf2 activity is calculated by normalizing the luminescence of the treated cells to that of the vehicle-treated control cells.

Nrf2_Luciferase_Workflow Start Seed ARE-luciferase reporter cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with DHR or positive control Incubate1->Treat Incubate2 Incubate 6-24h Treat->Incubate2 Lyse Lyse cells Incubate2->Lyse Add_Substrate Add luciferase substrate Lyse->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Analyze Calculate fold induction of Nrf2 activity Measure->Analyze

Figure 5: Nrf2 Luciferase Assay Workflow. A schematic outlining the steps to measure Nrf2 activation.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, with promising in vitro activity in the areas of inflammation, cancer, and metabolic disease. Its favorable bioavailability compared to its parent compound, resveratrol, makes it an attractive candidate for further investigation. However, a critical need exists for direct, quantitative comparative studies against current standard-of-care drugs to fully elucidate its therapeutic index and potential clinical utility. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to design and execute studies that will further validate the therapeutic promise of this compound.

References

Dihydroresveratrol in Antioxidant Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydroresveratrol, a natural stilbenoid and a primary metabolite of resveratrol, has garnered significant attention for its potential therapeutic properties, including its anti-inflammatory and antioxidant effects.[1][2] As a derivative of the well-studied resveratrol, understanding its performance in various antioxidant assays is crucial for researchers, scientists, and drug development professionals. The choice of antioxidant assay can significantly influence the perceived antioxidant capacity of a compound due to differing reaction mechanisms. This guide provides an objective comparison of this compound's activity in common antioxidant assays, supported by experimental data and detailed protocols.

Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through multiple cellular pathways. A key mechanism involves the activation of the Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPX). Studies have shown that this compound treatment can enhance the protein expression of HO-1, indicating that its antioxidant effects are mediated through the Nrf2 pathway.[1]

Furthermore, this compound has been shown to activate AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) signaling pathways.[1][3][4] The activation of AMPK/SIRT1 can lead to the inhibition of pro-oxidant enzymes and the activation of downstream antioxidant pathways, contributing to the overall reduction of oxidative stress.[1][3]

Comparative Antioxidant Performance

The antioxidant capacity of this compound has been evaluated in various in vitro models, often in comparison to its precursor, resveratrol, and other standard antioxidants like ascorbic acid. While direct comparative studies across a wide range of antioxidant assays are limited, existing research provides valuable insights into its efficacy.

Compound/AssayDPPH Radical ScavengingABTS Radical ScavengingOxygen Radical Absorbance Capacity (ORAC)Cellular Antioxidant Activity (CAA)
This compound Effective scavengerEffective scavengerHigh ORAC value expectedReduces intracellular ROS
Resveratrol Effective scavengerEffective scavengerHigh ORAC valueReduces intracellular ROS
Ascorbic Acid Potent scavengerPotent scavengerHigh ORAC valueReduces intracellular ROS
Trolox Standard referenceStandard referenceStandard referenceN/A

Note: This table is a qualitative summary based on the general understanding of stilbenoid antioxidant activity. Specific IC50 or TEAC values for this compound were not available in the provided search results for a direct quantitative comparison.

Studies on cellular models have demonstrated that this compound can effectively reduce reactive oxygen species (ROS) levels and lipid peroxidation.[1] For instance, in a study using a high-glucose, high-insulin-exposed HepG2 cell model, this compound treatment dose-dependently reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation.[1] This effect was associated with the upregulation of Nrf2, HO-1, and GPX4.[1]

Experimental Protocols

Accurate assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for three common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[5] The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.[5][6]

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[5]

  • Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • In a 96-well plate, add a specific volume of the test compound or standard to each well.[7]

  • Add the DPPH working solution to each well and mix thoroughly.[7]

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[5]

  • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.[5][7]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[9] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[9]

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.[10][11] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Prepare various concentrations of the test compound and a standard antioxidant.

  • Add a specific volume of the test compound or standard to a cuvette or a well in a 96-well plate.

  • Add the diluted ABTS•+ solution and mix.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[9]

  • The scavenging activity is calculated similarly to the DPPH assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[12] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified based on the area under the fluorescence decay curve.[12]

Protocol:

  • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).[12]

  • Prepare various concentrations of the test compound and a standard antioxidant (Trolox).

  • In a 96-well black microplate, add the test compound or standard to the respective wells.[13][14]

  • Add the fluorescein working solution to all wells.[13][14]

  • Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[13][14]

  • Initiate the reaction by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[12]

  • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-5 minutes for at least 60 minutes.[14][15]

  • Calculate the net area under the curve (AUC) for each sample and standard. The ORAC value is typically expressed as Trolox equivalents (TE).

Mandatory Visualizations

Dihydroresveratrol_Antioxidant_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces dissociation SIRT1 SIRT1 AMPK->SIRT1 Activates p38MAPK p38MAPK SIRT1->p38MAPK Inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GPX4) ARE->Antioxidant_Enzymes Promotes transcription Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

Caption: this compound antioxidant signaling pathway.

Antioxidant_Assay_Workflow start Start prepare_reagents Prepare Reagents (e.g., DPPH, ABTS) start->prepare_reagents reaction_mixture Mix Reagents with Samples/Standards prepare_reagents->reaction_mixture prepare_samples Prepare Sample and Standard Dilutions prepare_samples->reaction_mixture incubation Incubate (Time and Temperature Dependent) reaction_mixture->incubation measurement Measure Absorbance or Fluorescence incubation->measurement calculation Calculate % Inhibition or TEAC measurement->calculation end End calculation->end

Caption: Generalized workflow for antioxidant assays.

Conclusion

This compound demonstrates significant antioxidant potential, acting through well-defined cellular mechanisms such as the activation of the Nrf2 and AMPK/SIRT1 pathways. While its performance in antioxidant assays is comparable to other known antioxidants, the specific quantitative activity can vary depending on the assay used. The choice of assay should, therefore, be carefully considered based on the specific research question and the mechanistic aspects of antioxidant action being investigated. The provided protocols and diagrams serve as a valuable resource for researchers aiming to evaluate the antioxidant properties of this compound and other novel compounds. Further head-to-head comparative studies are warranted to fully elucidate the relative potency of this compound across a broader spectrum of antioxidant assays.

References

Dihydroresveratrol Demonstrates Potential for Enhanced Bioavailability Over Resveratrol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available pharmacokinetic data suggests that dihydroresveratrol, a primary metabolite of resveratrol, may possess superior bioavailability. While direct comparative studies are limited, evidence from in vivo and in vitro research indicates that although both compounds undergo extensive metabolism, this compound and its conjugates achieve higher concentrations in plasma and tissues compared to resveratrol and its metabolites following oral administration.

This guide provides a detailed comparison of the bioavailability of this compound and resveratrol, targeting researchers, scientists, and drug development professionals. The information is compiled from various studies, and while a head-to-head clinical trial is not yet available, the existing data offers valuable insights into the pharmacokinetic profiles of these two related stilbenoids.

Quantitative Analysis of Bioavailability

Resveratrol is characterized by high absorption (approximately 75%) but suffers from very low oral bioavailability, estimated to be less than 1%.[1][2] This discrepancy is attributed to rapid and extensive first-pass metabolism in the intestines and liver, where it is converted primarily into glucuronide and sulfate conjugates.[1][3]

Conversely, studies on the metabolism of resveratrol have revealed that its metabolite, this compound, and its conjugated forms, are found in significant amounts in the bloodstream and various tissues after oral intake of resveratrol.[4][5] An in vivo study in mice demonstrated that this compound and its conjugates were more abundantly distributed in tissues, the gastrointestinal tract, and biological fluids compared to resveratrol and its conjugates.[5]

The following table summarizes key pharmacokinetic parameters for resveratrol from human and rat studies, and for this compound from a study in rats. It is important to note that the data for this compound is from a study where the compound was directly administered, offering a glimpse into its intrinsic pharmacokinetic properties.

CompoundSpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Resveratrol Human500 mg71.2 ± 42.41.3179.1 ± 79.1< 1[3]
Resveratrol Rat50 mg/kg---~20[6]
This compound Rat60 mg/kg0.88 µM (un- changed)0.5--[7]
33.5 µM (glucuronide)
6.4 µM (sulfate)

Note: The data for this compound in rats presents the plasma concentrations of the unchanged compound and its major metabolites at 30 minutes post-administration, highlighting its rapid and extensive metabolism. A direct comparison of AUC and oral bioavailability with resveratrol from the same study is not available.

Experimental Methodologies

The determination of the bioavailability of resveratrol and this compound typically involves in vivo pharmacokinetic studies in animal models or humans, coupled with in vitro metabolism studies to understand their metabolic fate.

In Vivo Bioavailability Study Protocol

A common experimental workflow for an oral bioavailability study is as follows:

G cluster_0 Pre-study Phase cluster_1 Dosing Phase cluster_2 Sample Collection Phase cluster_3 Analytical Phase cluster_4 Data Analysis Phase A Subject Selection (e.g., healthy volunteers, specific animal strain) B Fasting Protocol (e.g., overnight fast) A->B C Oral Administration of Compound (Resveratrol or this compound) B->C D Serial Blood Sampling (pre-dose and at multiple time points post-dose) C->D E Plasma Separation (Centrifugation) D->E F Sample Preparation (e.g., protein precipitation, liquid-liquid extraction) E->F G LC-MS/MS Analysis (Quantification of parent compound and metabolites) F->G H Pharmacokinetic Modeling (Calculation of Cmax, Tmax, AUC) G->H I Bioavailability Calculation H->I

Figure 1: Experimental workflow for an oral bioavailability study.

Detailed Protocol for Quantification of Resveratrol and this compound in Plasma:

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.[8] Alternatively, liquid-liquid extraction or solid-phase extraction can be used for sample clean-up and concentration.[5][9]

  • Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for the simultaneous quantification of resveratrol, this compound, and their respective metabolites in biological matrices.[10][11] A reversed-phase C18 column is often used for separation, with a gradient elution of mobile phases such as acetonitrile and water with additives like formic acid or ammonium acetate to improve ionization.[10]

Metabolic Pathways and Bioavailability

The bioavailability of both resveratrol and this compound is heavily influenced by their metabolic pathways.

Resveratrol Metabolism

Upon oral ingestion, resveratrol is rapidly metabolized by two main pathways:

  • Phase II Conjugation: In the intestinal epithelial cells and hepatocytes, resveratrol undergoes extensive glucuronidation and sulfation, forming resveratrol-glucuronides and resveratrol-sulfates.[1][3] These conjugated metabolites are the predominant forms found in the circulation.[3]

  • Gut Microbiota Metabolism: A portion of resveratrol that reaches the colon is metabolized by the gut microbiota. The primary reaction is the hydrogenation of the aliphatic double bond to form this compound.[4][12]

This compound Metabolism

This compound, whether formed from resveratrol in the gut or administered directly, also undergoes significant metabolism. An in vitro study using Caco-2 cells, a model for the intestinal epithelium, showed that this compound is almost completely metabolized, with a glucuronide conjugate being the major metabolite.[7]

The metabolic pathways are illustrated in the following diagram:

G cluster_0 Oral Administration cluster_1 Intestinal & Hepatic Metabolism (Phase II) cluster_2 Gut Microbiota Metabolism cluster_3 DHR Metabolism (Phase II) Res Resveratrol Res_Gluc Resveratrol Glucuronides Res->Res_Gluc Glucuronidation Res_Sulf Resveratrol Sulfates Res->Res_Sulf Sulfation DHR This compound (DHR) Res->DHR Hydrogenation DHR_Gluc DHR Glucuronides DHR->DHR_Gluc Glucuronidation DHR_Sulf DHR Sulfates DHR->DHR_Sulf Sulfation

Figure 2: Metabolic pathways of resveratrol and this compound.

Conclusion

However, the lack of direct comparative pharmacokinetic studies where both compounds are administered orally under the same conditions necessitates a cautious interpretation of these findings. Further research, including well-designed clinical trials, is warranted to definitively compare the oral bioavailability and pharmacokinetic profiles of this compound and resveratrol. Such studies will be crucial for guiding the development of these compounds as potential therapeutic agents.

References

Dihydroresveratrol vs. Resveratrol: A Comparative Guide to Their Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a well-studied polyphenol found in grapes and red wine, has garnered significant attention for its potential health benefits, largely attributed to its ability to modulate gene expression. Dihydroresveratrol, a primary and abundant metabolite of resveratrol, is increasingly being investigated for its own biological activities. Understanding the distinct and overlapping effects of these two compounds on gene expression is crucial for developing targeted therapeutic strategies. This guide provides a comprehensive comparison of their impacts on key signaling pathways and gene regulation, supported by experimental data and detailed methodologies.

Comparison of Effects on Key Signaling Pathways

Both resveratrol and this compound influence critical signaling pathways that regulate cellular processes such as stress response, metabolism, and inflammation. However, the extent and specific mechanisms of their actions can differ.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a wide array of antioxidant and detoxification genes.

Resveratrol is a well-established activator of the Nrf2 pathway.[1][2] It is thought to disrupt the interaction between Nrf2 and its inhibitor, Keap1, leading to Nrf2 translocation to the nucleus.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating their expression.[4] This leads to increased production of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[1][2]

This compound has also been shown to activate the Nrf2 pathway, contributing to its antioxidant effects.[5] Studies indicate that this compound can rescue the expression of Nrf2 in cells under oxidative stress and upregulate downstream antioxidant proteins.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrol Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Resveratrol->Keap1_Nrf2 inhibition This compound This compound This compound->Keap1_Nrf2 inhibition Keap1 Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation Keap1_Nrf2->Nrf2 dissociation ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes activates transcription SIRT1_Pathway cluster_targets Downstream Targets cluster_effects Cellular Effects Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates This compound This compound This compound->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates p53 p53 SIRT1->p53 deacetylates NFkB NF-κB SIRT1->NFkB deacetylates FOXO3a FOXO3a SIRT1->FOXO3a deacetylates Mito_Bio Mitochondrial Biogenesis PGC1a->Mito_Bio Apoptosis_Reg Apoptosis Regulation p53->Apoptosis_Reg Inflammation_Red Reduced Inflammation NFkB->Inflammation_Red Stress_Res Oxidative Stress Response FOXO3a->Stress_Res RNA_Seq_Workflow Cell_Culture 1. Cell Culture & Treatment (with Resveratrol or this compound) RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction Library_Prep 3. mRNA Library Preparation (Poly-A selection, fragmentation, cDNA synthesis) RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 5. Bioinformatic Analysis (Read mapping, differential gene expression) Sequencing->Data_Analysis

References

Dihydroresveratrol vs. Resveratrol: An In Vivo Potency Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo efficacy of resveratrol and its primary metabolite, dihydroresveratrol.

Executive Summary

Resveratrol, a well-studied polyphenol, has garnered significant attention for its potential therapeutic benefits. However, its clinical utility is often hampered by low bioavailability due to rapid metabolism. A primary metabolite of resveratrol, formed by gut microbiota, is this compound (DHR). Emerging in vivo evidence suggests that DHR and other microbial metabolites may be more biologically significant than the parent compound. This guide provides a detailed comparison of the in vivo potency of this compound versus resveratrol, supported by experimental data, to inform future research and drug development efforts. While resveratrol has demonstrated a wide range of biological activities in vitro, recent in vivo studies indicate that its metabolite, this compound, may exhibit greater potency in certain physiological contexts, largely due to its higher bioavailability in target tissues.

Bioavailability and Metabolism: A Tale of Two Molecules

The "resveratrol paradox" refers to the observation that despite its low plasma concentrations after oral administration, resveratrol exerts significant biological effects in vivo.[1] This has led researchers to investigate the role of its metabolites.

Upon oral ingestion, resveratrol is extensively metabolized in the intestine and liver, and by the gut microbiota.[1] One of the major microbial metabolites is this compound.[1] A pivotal in vivo study in mice demonstrated that after 4 weeks of oral resveratrol administration, this compound and its conjugates were found in significantly higher concentrations in tissues, the gastrointestinal tract, and biological fluids compared to resveratrol and its direct conjugates.[2][3] This suggests that this compound has superior bioavailability and tissue accumulation compared to its parent compound.

The metabolic conversion of resveratrol to this compound is a key process influencing its in vivo activity. The following diagram illustrates this metabolic pathway.

Resveratrol Resveratrol (Oral Administration) Gut_Microbiota Gut Microbiota Resveratrol->Gut_Microbiota Metabolism This compound This compound (DHR) Gut_Microbiota->this compound Tissues Higher Concentration in Tissues This compound->Tissues

Caption: Metabolic conversion of resveratrol to this compound by gut microbiota.

Comparative In Vivo Potency

Direct in vivo comparisons of resveratrol and this compound are limited but revealing. The available data suggests that the relative potency is context-dependent.

Anti-Inflammatory Effects

A study in a mouse model of dextran sulfate sodium (DSS)-induced colitis found that the co-administration of the probiotic Ligilactobacillus salivarius Li01 with resveratrol enhanced the conversion of resveratrol to this compound.[4] This increased DHR/RSV ratio was associated with a more significant amelioration of colitis, suggesting a potent anti-inflammatory effect of this compound in this model.[4] The anti-inflammatory effects were linked to the activation of the Aryl Hydrocarbon Receptor (AHR) and modulation of the serotonin pathway.[4]

Conversely, another study using a similar DSS-induced colitis model in pseudo-germ-free mice reported that this compound did not exhibit significant anti-inflammatory effects.[5] In this study, another resveratrol metabolite, 3-(4-hydroxyphenyl)-propionic acid, was found to be the active anti-inflammatory agent, acting through the MAPK and NF-κB pathways.[5] These conflicting findings highlight the complexity of resveratrol metabolite activity and the potential influence of the specific gut microbiota composition.

Anticancer Effects

In a study investigating the anti-cancer effects at physiologically relevant concentrations found in mouse tissues, this compound and another metabolite, lunularin, exhibited stronger anti-cancer effects than resveratrol itself.[2][3] For instance, in colon cancer cell lines, the combination of this compound and lunularin was more effective at inhibiting cell proliferation and colony formation than resveratrol at concentrations mimicking those found in the colon after oral resveratrol consumption.[2]

However, an in vitro study comparing the antiproliferative effects of trans-resveratrol, cis-resveratrol, and this compound on prostate cancer cell lines found that trans-resveratrol was the most potent inhibitor.[6] Interestingly, at very low (picomolar) concentrations, this compound exhibited a moderate proliferative effect, which was reversed by trans-resveratrol.[6] Another in vitro study on primary human fibroblasts showed that resveratrol induced premature senescence at high concentrations, whereas this compound had no effect on cell proliferation at concentrations up to 100 μM.[7]

The following table summarizes the comparative anticancer effects observed in one of the key in vivo and subsequent in vitro validation studies.

Cell LineCompound(s)Concentration (approximating colonic levels)Effect on Cell Viability/Colony FormationReference
HCT-116 (Colon Cancer)This compound + LunularinPhysiologically relevantStronger inhibition than Resveratrol[2]
HT-29 (Colon Cancer)This compound + LunularinPhysiologically relevantStronger inhibition of colony formation than Resveratrol[2]

Signaling Pathways

The biological activities of both resveratrol and this compound are mediated through various signaling pathways. While resveratrol is known to interact with a multitude of targets, including sirtuins and AMPK, the specific pathways for this compound are still being elucidated.

cluster_Resveratrol Resveratrol cluster_DHR This compound Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 AMPK AMPK Resveratrol->AMPK NFkB_res NF-κB Resveratrol->NFkB_res Inhibition MAPK_res MAPK Resveratrol->MAPK_res Modulation Cancer Cancer Progression SIRT1->Cancer AMPK->Cancer Inflammation Inflammation NFkB_res->Inflammation MAPK_res->Inflammation DHR This compound AHR AHR DHR->AHR Activation Serotonin Serotonin Pathway DHR->Serotonin Modulation AHR->Inflammation Serotonin->Inflammation

Caption: Postulated signaling pathways for resveratrol and this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols from the comparative in vivo studies.

Animal Study: Pharmacokinetics and In Vivo Efficacy
  • Animal Model: C57BL/6J mice.

  • Treatment: Mice were orally administered resveratrol (200 mg/kg body weight) daily for 4 weeks.

  • Sample Collection: Plasma, liver, kidney, and gastrointestinal tract contents were collected.

  • Analytical Method: Resveratrol and its metabolites were identified and quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • In Vivo Model of Colitis: Dextran sulfate sodium (DSS) was administered in drinking water to induce colitis.

  • Assessment of Colitis: Disease activity index (DAI), colon length, and histological analysis were used to assess the severity of colitis.

  • Reference: [2]

In Vitro Cell Proliferation and Anti-Inflammatory Assays
  • Cell Lines: HCT-116 and HT-29 human colon cancer cell lines; RAW 264.7 macrophage cell line.

  • Treatment: Cells were treated with resveratrol, this compound, and lunularin at concentrations detected in the mouse colon.

  • Cell Viability Assay: MTT assay was used to determine the effect on cell proliferation.

  • Colony Formation Assay: Clonogenic survival of cancer cells was assessed.

  • Nitric Oxide (NO) Measurement: The production of NO in LPS-stimulated RAW 264.7 cells was measured as an indicator of inflammation.

  • Reference: [2]

Conclusion and Future Directions

The in vivo potency of this compound appears to be greater than that of resveratrol in specific contexts, particularly in models of colon inflammation and cancer. This enhanced potency is likely attributable to its superior bioavailability and accumulation in target tissues following oral administration of resveratrol. However, the conflicting results from different studies underscore the need for further research.

For researchers and drug development professionals, these findings suggest several key takeaways:

  • Focus on Metabolites: The biological activity of resveratrol in vivo may be largely mediated by its gut microbial metabolites, particularly this compound.

  • Bioavailability is Key: The higher bioavailability of this compound makes it a potentially more attractive therapeutic candidate than resveratrol.

  • Context is Crucial: The relative potency of this compound and resveratrol may vary depending on the disease model and the specific endpoint being measured.

  • Microbiota Matters: The composition of the gut microbiota can significantly influence the metabolic fate of resveratrol and, consequently, its biological activity.

Future research should focus on direct in vivo comparisons of equimolar doses of resveratrol and this compound across a broader range of disease models. Elucidating the precise molecular mechanisms and signaling pathways of this compound will also be critical for its potential development as a therapeutic agent. The experimental workflows for such future studies can be conceptualized as follows:

start Disease Model (e.g., Cancer, Inflammation) group1 Group 1: Vehicle Control start->group1 group2 Group 2: Resveratrol start->group2 group3 Group 3: This compound (Equimolar Dose) start->group3 analysis Comparative Analysis group1->analysis group2->analysis group3->analysis endpoint1 Pharmacokinetics (Plasma & Tissue Levels) analysis->endpoint1 endpoint2 Pharmacodynamics (Biomarker Modulation) analysis->endpoint2 endpoint3 Efficacy (Disease Progression) analysis->endpoint3 conclusion Determine Relative In Vivo Potency endpoint1->conclusion endpoint2->conclusion endpoint3->conclusion

Caption: Proposed experimental workflow for future comparative in vivo studies.

References

Safety Operating Guide

Proper Disposal of Dihydroresveratrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of dihydroresveratrol, ensuring compliance with standard laboratory safety protocols. The following procedures are intended for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Hazard Assessment

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It is characterized as having low acute toxicity and is not considered a primary skin or eye irritant.[1] Environmentally, it is classified as water hazard class 1, indicating it is slightly hazardous for water.[1]

Quantitative Hazard Data:

Hazard ClassificationRatingSource
GHS Classification Not Classified[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Water Hazard Class 1 (Slightly hazardous)[1]

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form (solid, liquid solution, or empty container). Adherence to local and institutional regulations is mandatory.

Step-by-Step Disposal Protocol:

  • Waste Determination:

    • Assess whether the this compound waste is pure, in solution, or if you are disposing of empty containers. This determination will dictate the disposal pathway.

  • Segregation:

    • Do not mix this compound waste with hazardous waste streams (e.g., flammable solvents, corrosive materials, or toxic chemicals).

  • Disposal of Small Quantities of Solid this compound:

    • For what can be considered "smaller quantities" in a laboratory context (typically under 5-10 grams, though you should defer to your institution's guidelines), the substance may be disposed of as non-hazardous solid waste.[1][2]

    • Place the solid this compound in a sealed, clearly labeled container indicating its contents and that it is non-hazardous.

    • Dispose of the sealed container in the regular laboratory trash, which is then handled by custodial services.

  • Disposal of Large Quantities of Solid this compound:

    • For larger quantities, do not dispose of them in the regular trash.

    • Consult your institution's Environmental Health and Safety (EHS) office for guidance on bulk non-hazardous chemical waste disposal.[3][4][5][6]

    • It is crucial to prevent large quantities from entering groundwater, water courses, or sewage systems.[1]

  • Disposal of this compound Solutions:

    • Aqueous solutions of this compound with a neutral pH (between 6.0 and 9.0) may be eligible for drain disposal, provided this is permitted by your local wastewater authority and institutional policies.[7]

    • Before disposing of any liquid waste down the drain, confirm that this practice is acceptable with your EHS department.

    • If the solution contains other hazardous materials, it must be disposed of as hazardous waste according to the hazards of the other components.

  • Disposal of Empty Containers:

    • Ensure containers are fully empty, with no remaining powder or liquid.

    • Deface or remove all labels from the container to prevent misidentification.[2][4]

    • Dispose of the empty, de-labeled container in the regular trash or recycling, as appropriate for your facility.

  • Uncleaned Packaging:

    • Any packaging that is not thoroughly cleaned must be disposed of according to official regulations, which typically means handling it as chemical waste.[1] Consult your EHS office for specific procedures.

Experimental Protocols

Cited Experimental Methodologies:

While this document focuses on disposal, the safe handling of this compound in an experimental context is paramount. Standard laboratory practices should be observed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Dihydroresveratrol_Disposal_Workflow start Start: this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container quantity_check Small Quantity? solid_waste->quantity_check solvent_check Aqueous Solution & Neutral pH? liquid_waste->solvent_check deface_label Deface or Remove Label empty_container->deface_label regular_trash Dispose in Labeled Container in Regular Lab Trash quantity_check->regular_trash Yes ehs_consult_solid Consult EHS for Bulk Non-Hazardous Disposal quantity_check->ehs_consult_solid No drain_disposal Drain Disposal (If Permitted by EHS) solvent_check->drain_disposal Yes ehs_consult_liquid Consult EHS for Disposal solvent_check->ehs_consult_liquid No container_trash Dispose in Regular Trash or Recycling deface_label->container_trash

Caption: Logical workflow for this compound waste disposal.

References

Essential Safety and Operational Guide for Handling Dihydroresveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Dihydroresveratrol. It is designed to offer procedural guidance for laboratory operations and disposal. Note that Safety Data Sheets (SDS) from different suppliers present conflicting hazard information. Therefore, a conservative approach to safety is strongly recommended. Always consult the SDS provided by your specific supplier and perform a thorough risk assessment before beginning any work.

Hazard Assessment and Conflicting Information

There is a notable discrepancy in the classification of this compound among chemical suppliers. One supplier's Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS).[1] Conversely, another supplier classifies it as "Acute toxicity, Oral (Category 4)" and hazardous to the aquatic environment. Given this conflicting information, it is prudent to handle this compound with a higher degree of caution, assuming it may be harmful if swallowed and potentially hazardous to the environment.

Personal Protective Equipment (PPE)

To ensure personnel safety, the following PPE is recommended as a minimum standard when handling this compound, particularly in its powdered form.

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[2][3]

  • Hand Protection: Use chemically impermeable and resistant gloves, such as nitrile rubber.[1][2] The exact breakthrough time of the glove material should be confirmed with the glove manufacturer.

  • Body Protection: A standard laboratory coat or full protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: While some sources state it is not required, using a NIOSH-approved respirator is advisable if dust formation is likely or if working outside of a well-ventilated area.[1][3][4]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid powder to minimize inhalation of dust.[5]

  • Avoid Dust Formation: Take care to avoid the formation of dust when weighing or transferring the compound.[3][4][5]

  • Prevent Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the material.[3][6]

Storage Procedures: Storage temperature recommendations for this compound vary. It is essential to consult the product's information sheet for specific storage conditions. The compound should be stored in a tightly closed container in a dry and cool place.[5]

Quantitative Data Summary

ParameterValueSource(s)
Appearance White to off-white powderMultiple Sources
Storage Temperature (Powder) -20°C or 2-8°CMultiple Sources
Storage (in Solvent) -80°C (1 year) or -20°C (1 month)[7]
Solubility (DMSO) 46 mg/mL[7]
Solubility (Ethanol) 46 mg/mL[7]
Molecular Weight 230.26 g/mol [8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be disposed of through an approved waste disposal plant. Do not allow the product to enter drains or waterways.[1]

  • Small Quantities: Some sources suggest that smaller quantities may be disposed of with household waste, but this should be verified against local regulations.[1]

  • Contaminated Packaging: Uncleaned packaging should be disposed of according to official regulations as chemical waste.[1]

Emergency First Aid Procedures

  • Inhalation: Move the affected person to fresh air. If complaints arise, consult a doctor.[1]

  • Skin Contact: While generally not considered an irritant, it is best practice to wash the affected area with soap and plenty of water.[1][6]

  • Eye Contact: Immediately rinse the opened eye for several minutes under running water. If symptoms persist, seek medical attention.[1][4]

  • Ingestion: If swallowed and symptoms persist, consult a doctor.[1]

This compound Handling Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage & Cleanup cluster_disposal Disposal Receive Receive Chemical ReviewSDS Review Supplier SDS & Assess Hazards Receive->ReviewSDS DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) ReviewSDS->DonPPE Weigh Weigh Compound DonPPE->Weigh Prepare Prepare Solution / Perform Experiment Weigh->Prepare Store Store Properly (Tightly Sealed, Correct Temp) Prepare->Store Clean Clean Work Area Store->Clean DoffPPE Doff PPE Clean->DoffPPE Waste Dispose of Waste & Contaminated PPE (Follow Institutional Guidelines) DoffPPE->Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroresveratrol
Reactant of Route 2
Dihydroresveratrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.